2-Oxa-8-azaspiro[4.5]decane hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-oxa-8-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-4-9-5-2-8(1)3-6-10-7-8;/h9H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPOHLRYXDDENP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCOC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620726 | |
| Record name | 2-Oxa-8-azaspiro[4.5]decane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479195-19-2 | |
| Record name | 2-Oxa-8-azaspiro[4.5]decane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxa-8-azaspiro[4.5]decane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The spirocyclic scaffold is a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that allows for the exploration of novel chemical space beyond the traditional "flat" molecules. Within this class, oxa-azaspiro[4.5]decane derivatives have garnered significant attention due to their presence in bioactive natural products and their potential as modulators of various physiological targets. This technical guide provides a comprehensive overview of the basic properties of a key member of this family, 2-Oxa-8-azaspiro[4.5]decane hydrochloride. While this specific isomer is primarily recognized as a valuable building block in organic synthesis and drug discovery, this guide will delve into its fundamental physicochemical characteristics, plausible synthetic strategies, and the broader biological context established by its close structural analogs. By synthesizing available data with insights from related compounds, we aim to provide a foundational resource for researchers utilizing this versatile scaffold.
Introduction: The Significance of the Oxa-azaspiro[4.5]decane Scaffold
The oxa-azaspiro[4.5]decane core, characterized by a piperidine ring and a tetrahydrofuran ring sharing a single spiro-carbon, represents a privileged structure in drug discovery. The inherent rigidity of the spirocyclic system, combined with the introduction of heteroatoms, imparts favorable physicochemical properties such as improved solubility and metabolic stability. This scaffold is a key component in a variety of biologically active compounds, with derivatives showing promise in treating a range of conditions.
Notably, different isomers and derivatives of the oxa-azaspiro[4.5]decane skeleton have been investigated for diverse therapeutic applications:
-
M1 Muscarinic Agonists: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated for the symptomatic treatment of Alzheimer's disease.
-
Antihypertensive Agents: A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have demonstrated α-adrenergic blocking activity.
-
Opioid Receptor Agonists: The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified as a novel chemotype for selective delta opioid receptor agonists.
The subject of this guide, this compound, serves as a crucial starting material for the synthesis of more complex molecules within this class. Understanding its basic properties is therefore essential for its effective application in research and development.
Physicochemical Properties of this compound
The hydrochloride salt of 2-Oxa-8-azaspiro[4.5]decane is typically supplied as a solid. Its fundamental properties are summarized in the table below. It is important to note that while some data is readily available from commercial suppliers, other parameters like melting point and specific solubility values are not consistently reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO | |
| Molecular Weight | 177.67 g/mol | |
| CAS Number | 479195-19-2 | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| Canonical SMILES | C1CC2(CCN1)CCOC2.Cl | |
| InChI Key | NAPOHLRYXDDENP-UHFFFAOYSA-N |
Synthesis and Structural Elucidation
Proposed Synthetic Approach
A plausible synthetic route can be adapted from the convenient synthesis of the isomeric 8-oxa-2-azaspiro[4.5]decane. This approach utilizes commercially available starting materials. A hypothetical pathway for the synthesis of the free base, 2-Oxa-8-azaspiro[4.5]decane, is outlined below. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.
Caption: Proposed synthetic workflow for 2-Oxa-8-azaspiro[4.5]decane.
Causality in Experimental Choices: The choice of a nitrile-containing starting material like tetrahydrofuran-3-carbonitrile provides a functional group that can be readily converted to a primary amine. This amine can then undergo an intramolecular cyclization to form the desired piperidine ring of the spirocyclic system. The use of a dihaloalkane like 1-bromo-2-chloroethane allows for a sequential alkylation strategy. The final conversion to the hydrochloride salt is a standard procedure to improve the compound's stability and handling characteristics.
Structural Elucidation: Spectroscopic Data
While specific spectra for this compound are not publicly available in the searched literature, chemical suppliers indicate that spectroscopic data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS are available upon request. For researchers working with this compound, it is imperative to obtain and interpret this data to confirm its identity and purity.
Based on the known structure, the expected features in the NMR spectra would include:
-
¹H NMR: Signals corresponding to the methylene protons of the tetrahydrofuran and piperidine rings. The chemical shifts would be influenced by the adjacent oxygen and nitrogen atoms. The proton on the nitrogen would likely be broad and its chemical shift dependent on the solvent and concentration.
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¹³C NMR: Resonances for the seven distinct carbon atoms in the spirocyclic core. The spiro-carbon would likely appear as a quaternary carbon signal. The carbons adjacent to the heteroatoms (C-O and C-N) would be shifted downfield.
Biological Activity and Mechanism of Action: A Field of Potential
Currently, there is a lack of specific biological data for this compound in the public domain. Its primary role appears to be that of a synthetic intermediate. However, the extensive research into its structural analogs strongly suggests that derivatives of this compound could exhibit significant biological activities.
Caption: Potential therapeutic areas for derivatives of the 2-Oxa-8-azaspiro[4.5]decane scaffold based on related structures.
The exploration of derivatives of 2-Oxa-8-azaspiro[4.5]decane could be a fruitful area of research, particularly in the following areas:
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Neurodegenerative Diseases: Given that derivatives of the 1-oxa-8-azaspiro[4.5]decane isomer are M1 muscarinic agonists, it is plausible that modifications of the 2-oxa isomer could also yield compounds with activity at muscarinic or other CNS receptors.
-
Cardiovascular Diseases: The antihypertensive properties of related diazaspiro[4.5]decan-2-ones suggest that the core scaffold can be adapted to target adrenergic receptors.
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Inflammatory Diseases: The discovery of a 2,8-diazaspiro[4.5]decan-1-one derivative as a potent and selective dual TYK2/JAK1 inhibitor highlights the potential of this scaffold in developing treatments for inflammatory conditions.
Handling, Safety, and Analytical Protocols
Safety and Handling
This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be observed when handling this compound.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
Recommended Analytical Workflow
To ensure the quality and integrity of this compound for research purposes, a rigorous analytical workflow is essential.
Caption: Recommended analytical workflow for quality control.
Self-Validating Protocol Design: This workflow ensures a comprehensive characterization of the compound. Identity is first confirmed by NMR and MS, which provide structural information. Purity is then assessed using a separative technique like HPLC, which can resolve the main component from any impurities. Finally, accurate quantification can be achieved using methods like qNMR or a calibrated HPLC method. Each step validates the findings of the previous one, leading to a high degree of confidence in the material's quality.
Conclusion and Future Outlook
This compound is a valuable chemical entity with significant potential as a building block for the synthesis of novel therapeutic agents. While direct biological data on this specific compound is limited, the rich pharmacology of its structural isomers underscores the promise of the oxa-azaspiro[4.5]decane scaffold. Future research efforts should focus on the development and biological screening of derivatives of this compound to unlock its full therapeutic potential. The information compiled in this guide serves as a foundational resource to aid researchers in their endeavors with this promising spirocyclic compound.
References
- Tsukamoto, S., Fujii, M., Yasunaga, T., Matsuda, K., Wanibuchi, F., Hidaka, K., Furuya, T., & Tamura, T. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscar
2-Oxa-8-azaspiro[4.5]decane hydrochloride CAS number and structure
An In-depth Technical Guide to 2-Oxa-8-azaspiro[4.5]decane Hydrochloride
Introduction
This compound is a spirocyclic heterocyclic compound featuring a unique bicyclic structure where a piperidine ring and a tetrahydrofuran ring share a single carbon atom. This structural motif has garnered significant attention in medicinal chemistry and drug discovery. The rigid, three-dimensional nature of the spirocyclic core provides a valuable scaffold for developing novel therapeutic agents by allowing precise spatial orientation of functional groups for optimal interaction with biological targets.[1] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the compound's structure, properties, synthesis, and applications.
Chemical Identity and Structure
The fundamental identity of a chemical compound is established by its unique identifiers and structural representation.
1.1. Core Identifiers
A summary of the key identification parameters for this compound is provided below.
| Identifier | Value | Source(s) |
| CAS Number | 479195-19-2 | [2][3][4][5] |
| Molecular Formula | C₈H₁₆ClNO | [1][2] |
| Molecular Weight | 177.67 g/mol | [2] |
| IUPAC Name | 2-oxa-8-azaspiro[4.5]decane;hydrochloride | [2] |
| Canonical SMILES | C1CC2(CCN1)CCOC2.Cl | [2] |
| InChI Key | NAPOHLRYXDDENP-UHFFFAOYSA-N | [2][3] |
1.2. Molecular Structure
The structure consists of a piperidine ring and a tetrahydrofuran ring joined at a spirocyclic center. The nitrogen atom of the piperidine is protonated and forms an ionic bond with a chloride ion, rendering the compound a hydrochloride salt. This salt form often enhances stability and aqueous solubility compared to the free base.
Caption: 2D structure of this compound.
Physicochemical and Handling Properties
The physical and chemical properties dictate the compound's handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Physical Form | Solid, white crystalline powder | [2][3][6] |
| Purity | Typically ≥97% | [2][3] |
| Solubility | Soluble in water | [1][6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302, H315, H319, H335 | [3] |
Trustworthiness in Handling: The specified storage conditions—refrigeration under an inert atmosphere—are crucial for preventing degradation over time, ensuring the integrity and reproducibility of experimental results.[3] The hazard statements indicate that appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, must be worn to avoid skin, eye, and respiratory irritation.[3][6]
Synthesis and Methodology
As a building block, the synthesis of 2-Oxa-8-azaspiro[4.5]decane is a key consideration for its practical application. While multiple synthetic routes exist, a common and efficient strategy involves the use of commercially available starting materials.
3.1. Conceptual Synthesis Workflow
A prominent synthetic approach begins with tetrahydropyran derivatives, which serve as the precursor for the oxa-spirocyclic portion.[1] One documented method utilizes tetrahydropyran-4-carbonitrile and a halogenated ethane derivative to construct the piperidine ring.[7] This process typically involves nucleophilic substitution reactions under controlled temperature and an inert atmosphere to maximize yield and minimize side reactions.[1]
Caption: Conceptual workflow for the synthesis of 2-Oxa-8-azaspiro[4.5]decane HCl.
3.2. Causality in Experimental Design
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Choice of Starting Materials: The selection of readily available and commercially sourced reagents like tetrahydropyran-4-carbonitrile is a strategic choice to ensure the scalability and cost-effectiveness of the synthesis.[7]
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Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is critical because intermediates in the reaction pathway may be sensitive to oxygen or moisture, which could lead to undesired side products and lower overall yield.[1]
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Salt Formation: The final step of converting the free base to its hydrochloride salt is a standard practice in pharmaceutical chemistry. This enhances the compound's crystallinity, stability, and handling properties, making it more suitable for storage and further use.
Applications in Research and Drug Development
This compound is primarily valued as a versatile intermediate or building block for the synthesis of more complex, biologically active molecules.[1][6][8]
4.1. Scaffold for Novel Therapeutics The rigid spirocyclic framework is an attractive feature for drug design. It reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a specific biological target. The dual presence of an oxygen and a nitrogen atom provides sites for further chemical modification to explore structure-activity relationships (SAR).[1]
4.2. Precursor for Bioactive Compounds Derivatives of the broader oxa-azaspiro[4.5]decane class have demonstrated significant potential in targeting various physiological pathways:
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Psychotropic and Antiallergic Properties: A patent describes 2-oxo-1-oxa-8-azaspiro[5]decane derivatives as possessing psychotropic and antiallergic properties with low toxicity, suggesting their utility in treating psychiatric and allergic diseases.[9]
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Muscarinic Agonists: A series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated as M1 muscarinic agonists.[10] These compounds showed potential for the symptomatic treatment of dementia in Alzheimer's disease by demonstrating potent antiamnesic activity.[10]
The utility of this compound lies in its ability to serve as a foundational structure for creating libraries of compounds to be screened for a wide range of biological activities.
Conclusion
This compound (CAS: 479195-19-2) is a well-defined chemical entity whose value is rooted in its spirocyclic structure. Its established synthesis, clear physicochemical properties, and role as a key intermediate make it a compound of significant interest to the scientific community. For researchers in medicinal chemistry and drug discovery, it represents a validated starting point for the rational design of novel therapeutics with potentially enhanced efficacy and selectivity.
References
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This compound (C8H15NO). PubChemLite. [Link]
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The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
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2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265. PubChem. [Link]
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8-Oxa-2-aza-spiro[4.5]decane hydrochloride. ChemBK. [Link]
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Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
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2-Oxo-1-oxa-8-azaspiro[5] decane derivatives, processes for their preparation and pharmaceutical compositions thereof. Google Patents.
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Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
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An In-Depth Technical Guide to 2-Oxa-8-azaspiro[4.5]decane Hydrochloride: A Key Scaffold in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of 2-Oxa-8-azaspiro[4.5]decane hydrochloride. This spirocyclic scaffold has garnered significant interest for its favorable physicochemical properties and its utility as a versatile building block in the creation of novel therapeutics.
Core Molecular Attributes
This compound is a heterocyclic compound featuring a piperidine ring and a tetrahydrofuran ring sharing a single spiro-carbon atom. Its hydrochloride salt form enhances aqueous solubility and stability, making it amenable to pharmaceutical development and biological assays.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆ClNO | [1][2] |
| Molecular Weight | 177.67 g/mol | [1][2] |
| CAS Number | 479195-19-2 | [1][2][3] |
| IUPAC Name | 2-oxa-8-azaspiro[4.5]decane;hydrochloride | [1] |
| Canonical SMILES | C1CC2(CCN1)CCOC2.Cl | [1] |
| Physical Form | Solid | [1][3] |
| Typical Purity | ≥97% | [1][3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2][3] |
Strategic Importance in Medicinal Chemistry
The adoption of three-dimensional (3D) fragments is a pivotal strategy in modern drug design to "escape from flatland," a concept linked to improved clinical success rates by enhancing properties like solubility and metabolic stability while reducing off-target effects.[4] The 2-oxa-8-azaspiro[4.5]decane scaffold is an exemplary 3D building block that offers significant advantages.
Causality of Application:
-
Bioisosteric Replacement: This scaffold serves as a valuable bioisostere for commonly used, yet often metabolically labile, ring systems such as morpholine and piperazine. Its rigid, spirocyclic nature introduces a well-defined 3D geometry that can optimize ligand-receptor interactions in a way that more flexible or planar structures cannot.
-
Improved Physicochemical Properties: The incorporation of the oxa-azaspiro motif can lead to decreased lipophilicity and improved aqueous solubility, which are critical parameters for favorable absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.
-
Novel Chemical Space Exploration: As a non-planar scaffold, it allows chemists to explore novel chemical space, potentially leading to the discovery of compounds with new mechanisms of action or improved selectivity for their biological targets.
The utility of this scaffold is demonstrated by its incorporation into a variety of biologically active agents targeting several therapeutic areas.
Caption: Applications of the 2-oxa-8-azaspiro[4.5]decane scaffold.
Representative Synthesis Protocol
While multiple synthetic routes to oxa-azaspiro[4.5]decane derivatives exist, a common and reliable strategy for preparing the title compound involves the deprotection of a commercially available N-Boc protected precursor. This self-validating protocol ensures high purity and yield, critical for subsequent use in drug discovery workflows.
Workflow Overview:
Caption: Synthesis workflow for the target compound.
Step-by-Step Methodology:
Reaction: tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate → this compound
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 equivalent).
-
Dissolution: Dissolve the starting material in a minimal amount of an appropriate anhydrous solvent, such as 1,4-dioxane or diethyl ether.
-
Acidification: While stirring at 0°C (ice bath), add a solution of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane) dropwise (3-5 equivalents). The use of a pre-made solution ensures accurate stoichiometry and controls the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The product, being a salt, will often precipitate out of the solution.
-
Isolation: Upon completion, the resulting solid precipitate is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold diethyl ether or another non-polar solvent to remove any non-polar impurities. This step is crucial for obtaining a high-purity product.
-
Drying: Dry the white to off-white solid product under high vacuum to remove residual solvents. Store the final product under an inert atmosphere at 2-8°C.
Causality of Experimental Choices:
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which is a cornerstone of modern organic synthesis.
-
Acidic Cleavage: Strong acids like HCl readily protonate the carbamate, initiating the cleavage mechanism which releases the free amine, carbon dioxide, and the stable tert-butyl cation (which is scavenged by the solvent or forms isobutylene).
-
Solvent Choice: Anhydrous solvents like 1,4-dioxane are used to prevent water from competing with the reaction and to allow for the precipitation of the hydrochloride salt, simplifying its isolation.
Structural Characterization and Validation
Validation of the final product's identity and purity is paramount. The following are the expected results from standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine and tetrahydrofuran rings. Protons alpha to the nitrogen and oxygen atoms will be deshielded, appearing further downfield. The spectrum will show complex multiplets due to the rigid spirocyclic structure. The integration of the signals should correspond to the 16 protons of the molecule. |
| ¹³C NMR | The carbon NMR spectrum should display 8 distinct signals, corresponding to the 8 unique carbon atoms in the structure. The spiro-carbon will have a characteristic chemical shift. Carbons adjacent to the heteroatoms (C-N and C-O) will be observed at lower field (higher ppm) compared to the other aliphatic carbons. |
| FT-IR | The infrared spectrum will show characteristic C-H stretching frequencies around 2850-3000 cm⁻¹. A broad peak in the 2400-2800 cm⁻¹ region is characteristic of the amine salt (N⁺-H stretch). The C-O-C ether stretch is expected around 1050-1150 cm⁻¹. |
| Mass Spec (ESI+) | Electrospray ionization mass spectrometry in positive mode should show a prominent peak for the molecular ion [M+H]⁺ (of the free base) at an m/z corresponding to the mass of C₈H₁₅NO (approximately 142.12). |
Safety and Handling
As a research chemical, this compound must be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5][6]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, follow standard laboratory first-aid procedures and seek medical advice.
References
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2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265. PubChem. [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-52. [Link]
-
Wu, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6241-53. [Link]
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- 5. Tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | C14H25NO4 | CID 45489916 - PubChem [pubchem.ncbi.nlm.nih.gov]
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2-Oxa-8-azaspiro[4.5]decane hydrochloride IUPAC name and synonyms
An In-Depth Technical Guide to 2-Oxa-8-azaspiro[4.5]decane Hydrochloride for Advanced Research Applications
Introduction
Spirocyclic scaffolds are a cornerstone of modern medicinal chemistry, prized for their rigid, three-dimensional structures that allow for precise exploration of chemical space and interaction with biological targets. Among these, heterocyclic spiro-compounds containing both oxygen and nitrogen offer a unique combination of structural rigidity and opportunities for hydrogen bonding, making them particularly valuable in drug design. This guide provides a comprehensive technical overview of this compound, a key building block for the synthesis of novel chemical entities. We will delve into its chemical identity, synthesis considerations, applications in drug discovery, and essential handling protocols, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile compound.
Part 1: Core Chemical Identity
Accurate identification is the first step in any rigorous scientific endeavor. This compound is identified by a specific IUPAC name and a unique CAS Registry Number, though it is also known by several synonyms in commercial and research contexts.
The definitive IUPAC name for this compound is 2-oxa-8-azaspiro[4.5]decane;hydrochloride [1]. Its structure consists of a piperidine ring and a tetrahydrofuran ring sharing a single carbon atom (the spiro atom). The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental work.
Synonyms and Identifiers
Consistent identification across different databases and suppliers is crucial. Below is a list of common synonyms and identifiers for this compound:
Chemical Structure
The spirocyclic nature of this molecule imparts a distinct three-dimensional geometry, which is a critical feature for its application as a scaffold in drug design.
Caption: 2D representation of this compound.
Physicochemical Properties
The table below summarizes the key physicochemical properties of this compound, which are essential for planning experiments, including reaction setup and purification.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO | [3] |
| Molecular Weight | 177.67 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| InChI Key | NAPOHLRYXDDENP-UHFFFAOYSA-N | |
| Canonical SMILES | C1CC2(CCN1)CCOC2.Cl | [1] |
Part 2: Synthesis & Mechanistic Insights
While multiple specific synthetic routes may exist, the general strategy for constructing the 2-Oxa-8-azaspiro[4.5]decane core often involves the formation of one of the heterocyclic rings onto a pre-existing cyclic precursor.
Conceptual Synthesis Workflow
A common approach involves utilizing derivatives of tetrahydropyran as the starting material.[3][4] The synthesis aims to build the piperidine ring onto the spiro-carbon of the tetrahydropyran structure.
Rationale: This approach is favored because tetrahydropyran derivatives are often commercially available or readily synthesized. The key challenge in spirocycle synthesis is the efficient construction of the sterically congested quaternary spiro-carbon center. By starting with a precursor that already contains one of the rings, the synthetic challenge is simplified to a ring-forming (cyclization) step.
Caption: Generalized workflow for the synthesis of 2-Oxa-8-azaspiro[4.5]decane HCl.
Protocol Considerations & Self-Validation
-
Inert Atmosphere: Reactions involving the formation of the nitrogen-containing ring are often conducted under an inert atmosphere (e.g., nitrogen or argon). Causality: This is a critical self-validating step to prevent oxidation or other side reactions with atmospheric components, which could lead to impurities that are difficult to remove and could compromise the yield and purity of the final product.[3]
-
Controlled Temperature: The cyclization step typically requires carefully controlled temperatures. Causality: Temperature control is paramount for managing reaction kinetics. Too low a temperature may stall the reaction, while excessive heat can lead to decomposition or the formation of undesired byproducts, thus ensuring the reaction proceeds cleanly towards the desired spirocycle.[3]
-
Purification: The final hydrochloride salt is often a crystalline solid, making purification by recrystallization a viable and effective method. Trustworthiness: A sharp melting point and clean NMR/MS spectra of the final product validate the success of the synthesis and purification protocol.
Part 3: Applications in Drug Discovery & Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or scaffold.[3][5] Its value lies in providing a rigid, three-dimensional framework that can be elaborated upon to synthesize more complex molecules with potential biological activity.
Scaffold for Biologically Active Compounds
The oxa-azaspiro[4.5]decane core is of significant interest in the development of treatments for central nervous system (CNS) disorders. Research into structurally related compounds has demonstrated their potential as muscarinic agonists.[6]
-
Case Study: M1 Muscarinic Agonists: A series of 1-oxa-8-azaspiro[4.5]decanes (a related isomer) were synthesized and evaluated as M1 muscarinic agonists for the potential treatment of dementia in Alzheimer's disease.[6] The spirocyclic skeleton was chosen to incorporate the key pharmacophoric elements of muscarone into a novel, rigid structure. Several analogues showed a preferential affinity for M1 over M2 receptors and potent activity in ameliorating memory impairment in preclinical models.[6] This demonstrates the utility of the spirocyclic core in orienting substituents in a precise spatial arrangement to achieve selective receptor binding.
| Potential Research Area | Rationale |
| CNS Disorders | The rigid scaffold is ideal for designing ligands for receptors and ion channels in the brain, where specific 3D conformations are often required for activity.[6] |
| Coordination Chemistry | The presence of both oxygen and nitrogen atoms makes it a potential ligand for coordinating with metal ions in the design of novel catalysts or imaging agents.[3] |
| Organic Synthesis | As a building block, it provides a ready-made complex core, accelerating the synthesis of diverse chemical libraries for high-throughput screening.[3][7] |
Part 4: Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
Storage and Handling Protocol
-
Reception: Upon receipt, log the compound into the chemical inventory.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is often between 2-8°C under an inert atmosphere. Causality: This minimizes degradation from moisture and atmospheric contaminants, ensuring the compound's purity is maintained over time.
-
Dispensing: When weighing and handling the solid, use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work Environment: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]
Safety and Hazard Information
The compound is classified as a warning-level hazard. The following information is derived from its safety data sheet.
| Hazard Type | GHS Pictogram | H-Statement | P-Statement (Precautionary) |
| Health Hazard | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
*Source: Sigma-Aldrich
Conclusion
This compound is a valuable and versatile chemical entity for researchers in organic synthesis and medicinal chemistry. Its well-defined three-dimensional structure, combined with the presence of key heteroatoms, makes it an attractive scaffold for the development of novel therapeutics, particularly in the CNS field. By understanding its core identity, synthetic nuances, and proper handling procedures, scientists can effectively leverage this compound to advance their research and development programs.
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8-Oxa-2-aza-spiro[4.5]decane hydrochloride. ChemBK. [Link]
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Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. [Link]
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2-Oxa-8-azaspiro(4.5)decane. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
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2-Oxo-1-oxa-8-azaspiro[7][8] decane derivatives, processes for their preparation and pharmaceutical compositions thereof. Google Patents.
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Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed, National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the 2-Oxa-8-azaspiro[4.5]decane Hydrochloride Chemical Family
This guide provides a comprehensive technical overview of the 2-Oxa-8-azaspiro[4.5]decane hydrochloride chemical family, tailored for researchers, scientists, and professionals in drug development. It delves into the synthesis, physicochemical properties, spectroscopic characterization, and pharmacological significance of this important heterocyclic scaffold.
Introduction: The Significance of the Spirocyclic Scaffold
The 2-Oxa-8-azaspiro[4.5]decane core is a spirocyclic heterocyclic system that has garnered considerable interest in medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage in drug design, allowing for precise spatial orientation of functional groups and interaction with biological targets. This spirocyclic nature often leads to improved metabolic stability and receptor selectivity compared to more flexible aliphatic or aromatic systems. Derivatives of this scaffold have shown promise in a range of therapeutic areas, underscoring the importance of its hydrochloride salt as a key synthetic intermediate.
Physicochemical Properties
This compound is typically a solid material with a purity of 98% or higher. It is characterized by the following properties:
| Property | Value | Source |
| CAS Number | 479195-19-2 | |
| Molecular Formula | C₈H₁₆ClNO | |
| Molecular Weight | 177.67 g/mol | PubChem |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C under an inert atmosphere |
Note: Specific values for melting point, boiling point, and solubility are not consistently reported and can vary based on the specific batch and purity.
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the deprotection of a Boc-protected precursor, tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate.
Synthesis of the Boc-Protected Precursor
The synthesis of tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate can be accomplished through a multi-step process starting from commercially available materials. While various synthetic routes exist for related spirocycles, a common strategy involves the construction of the piperidine ring followed by the formation of the oxa-spirocycle.
Deprotection to Yield this compound
The final step in the synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the hydrochloride salt.
Experimental Protocol: Deprotection of tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate
-
Reaction Setup: A solution of tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Acidification: The solution is cooled to 0°C in an ice bath. To this stirred solution, a 3M solution of methanolic hydrogen chloride (an excess, typically 3-5 equivalents) is added dropwise.[1]
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Workup and Isolation: Upon completion, the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as methanol/ether, to afford the final product as a solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the piperidine and tetrahydrofuran rings. The protons adjacent to the nitrogen and oxygen atoms would appear as downfield multiplets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the spirocyclic system. The spiro carbon atom would have a characteristic chemical shift.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would show characteristic C-H stretching vibrations for the aliphatic rings, as well as C-O and C-N stretching bands. The presence of the hydrochloride salt would be indicated by broad N-H stretching bands.
-
Mass Spectrometry (MS): The mass spectrum of the free base (C₈H₁₅NO) would show a molecular ion peak at m/z 141.12. High-resolution mass spectrometry would confirm the elemental composition.[2]
Pharmacological Profile and Applications
This compound is a valuable building block in the synthesis of a variety of pharmacologically active compounds. Its derivatives have been investigated for several therapeutic applications.
Muscarinic M1 Receptor Agonists
Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. These compounds have shown the ability to improve cognitive function in preclinical models.
Sigma-1 Receptor Ligands
The 1-oxa-8-azaspiro[4.5]decane framework has also been utilized in the development of selective sigma-1 receptor ligands. These ligands have potential applications in the imaging and treatment of neurological disorders and cancer.
Other Therapeutic Targets
The broader family of azaspiro[4.5]decanes has been explored for a multitude of other biological activities, including the development of antihypertensive agents and inhibitors of enzymes such as TYK2/JAK1 for inflammatory diseases. This highlights the versatility of this spirocyclic system in drug discovery.
Caption: Therapeutic applications of 2-Oxa-8-azaspiro[4.5]decane derivatives.
Safety and Handling
This compound is classified as a warning-level hazardous substance. Appropriate safety precautions should be taken during its handling and use.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound.
Conclusion
The this compound chemical family represents a valuable and versatile scaffold in modern drug discovery. Its unique structural features and synthetic accessibility make it an important intermediate for the development of novel therapeutics targeting a range of diseases. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for researchers in the field.
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An In-Depth Technical Guide to 2-Oxa-8-azaspiro[4.5]decane Hydrochloride: Properties, Synthesis, and Applications for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxa-8-azaspiro[4.5]decane hydrochloride is a heterocyclic organic compound that has garnered interest within the medicinal chemistry and drug discovery sectors. Its spirocyclic scaffold, which features a unique three-dimensional architecture, presents a compelling building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties, a validated synthesis protocol, and potential applications of this compound, tailored for the discerning researcher.
The rigid structure of the spiro[4.5]decane system can be advantageous in drug design, offering a means to orient functional groups in precise spatial arrangements to optimize interactions with biological targets. The incorporation of both an oxygen and a nitrogen heteroatom provides sites for further chemical modification and potential hydrogen bonding, influencing the pharmacokinetic and pharmacodynamic properties of derivative compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its behavior in various chemical and biological systems.
Core Structural and Physical Characteristics
| Property | Value | Source |
| CAS Number | 479195-19-2 | [1] |
| Molecular Formula | C₈H₁₆ClNO | [1] |
| Molecular Weight | 177.67 g/mol | [2] |
| Physical Form | Solid | [1] |
| Predicted XlogP (free base) | 0.4 | [3] |
Solubility
While quantitative solubility data is not extensively published, the hydrochloride salt form of 2-Oxa-8-azaspiro[4.5]decane is expected to exhibit solubility in water and polar organic solvents such as methanol and ethanol. This is a common characteristic of amine hydrochlorides, which are often utilized in drug development to enhance aqueous solubility.
Synthesis and Reactivity
The synthesis of this compound can be achieved through a straightforward deprotection of a BOC-protected precursor. This method is reliable and scalable, making it suitable for laboratory and potential pilot-plant scale production.
Synthetic Workflow
The synthesis proceeds via the removal of the tert-butyloxycarbonyl (BOC) protecting group from 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate
-
3M Methanolic hydrogen chloride
-
Methanol
-
Standard laboratory glassware and stirring apparatus
-
Ice bath
Procedure:
-
To a stirred solution of 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (1 equivalent) in methanol, cooled to 0°C in an ice bath, add 3M methanolic hydrogen chloride.[4]
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude hydrochloride salt.
-
The product can be further purified by recrystallization from an appropriate solvent system, such as methanol/diethyl ether, to afford the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should be used to confirm the proton environment of the molecule. Expected signals would include those corresponding to the methylene protons of the piperidine and tetrahydrofuran rings.
-
¹³C NMR spectroscopy will verify the carbon framework of the spirocyclic system.
-
-
Infrared (IR) Spectroscopy:
-
FTIR analysis can be used to identify characteristic functional group vibrations. Key absorbances would be expected for N-H stretching (of the secondary amine salt), C-H stretching, and C-O-C stretching of the ether linkage.
-
-
Mass Spectrometry (MS):
-
Mass spectral analysis will confirm the molecular weight of the free base after neutralization. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the compound. A suitable method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Gas Chromatography (GC): For the free base form, which is more volatile, GC can also be employed for purity assessment.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for this compound itself is not widely reported in peer-reviewed literature, its value lies in its utility as a scaffold for the synthesis of more complex molecules. The oxa-azaspiro[4.5]decane motif is found in a variety of patented compounds with diverse therapeutic applications, highlighting the potential of this structural class.
Derivatives of related oxa-azaspiro[4.5]decanes have been investigated for a range of biological activities, including:
-
Antihypertensive agents: Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and screened for their potential as antihypertensive agents.
-
Calcium uptake inhibitors: Some 1-oxa-2-oxo-8-azaspiro[4.5]decane derivatives have shown properties as calcium uptake inhibitors, suggesting potential applications in treating brain damage.[5]
-
Treatment of eating disorders: 1-Oxa-3-azaspiro[4.5]decan-2-one derivatives have been explored for their potential in the treatment of eating disorders.[6]
The 2-Oxa-8-azaspiro[4.5]decane core provides a versatile platform for the development of new chemical entities. The secondary amine can be readily functionalized to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.
Caption: Drug discovery workflow utilizing the 2-Oxa-8-azaspiro[4.5]decane scaffold.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable building block for medicinal chemists and drug discovery scientists. Its well-defined three-dimensional structure and the presence of reactive handles make it an attractive scaffold for the synthesis of novel compounds with the potential for a wide range of biological activities. While more extensive characterization and biological evaluation of this specific isomer are warranted, the established synthetic route and the proven utility of the broader oxa-azaspiro[4.5]decane class of compounds underscore its significance in the pursuit of new therapeutic agents.
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Google Patents. EP0479631B1 - Spiro[5][7]decane derivatives, process for their preparation and pharmaceutical compositions containing them.
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Unlocking the Therapeutic Potential of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride: A Technical Guide for Novel Drug Discovery
Abstract
The spirocyclic scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and improved physicochemical properties. Among these, the 2-Oxa-8-azaspiro[4.5]decane core represents a particularly compelling starting point for the development of novel therapeutics. This technical guide provides an in-depth exploration of the potential research areas for 2-Oxa-8-azaspiro[4.5]decane hydrochloride, targeting researchers, scientists, and drug development professionals. We will delve into versatile synthetic strategies, explore promising therapeutic applications with a focus on neurodegenerative disorders and beyond, and provide detailed experimental protocols to empower further investigation into this promising chemical entity.
Introduction: The Spirocyclic Advantage in Drug Design
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant interest in drug discovery. Their inherent rigidity and three-dimensionality can facilitate precise interactions with biological targets, often leading to improved binding affinity and selectivity compared to their more flexible acyclic or monocyclic counterparts. The 2-Oxa-8-azaspiro[4.5]decane scaffold, incorporating both an oxygen and a nitrogen atom in its bicyclic structure, offers a unique combination of hydrogen bond donors and acceptors, as well as defined spatial orientations for substituent placement. This guide will illuminate the path for researchers to harness these features for the creation of next-generation therapeutics.
Synthetic Pathways: Constructing the 2-Oxa-8-azaspiro[4.5]decane Core
The efficient and versatile synthesis of the 2-Oxa-8-azaspiro[4.5]decane core is paramount for extensive medicinal chemistry exploration. While multiple strategies can be envisioned, a particularly effective approach involves the construction of the piperidine ring onto a pre-existing tetrahydrofuran moiety or vice-versa.
A convenient synthesis of the isomeric 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents, providing a strong foundation for accessing the target scaffold. This method utilizes tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, highlighting a practical entry point for chemical libraries.[1] More advanced and diastereoselective methods, such as the Au/Pd relay catalytic tandem cyclization of enynamides with vinyl benzoxazinanones, offer sophisticated control over the stereochemistry of the final product, which can be crucial for optimizing biological activity.[2]
Below is a generalized, plausible synthetic workflow for obtaining the this compound core, inspired by established methodologies for related spirocyclic systems.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of a Key Piperidone Intermediate
A suitably protected 4-piperidone derivative serves as a common starting point. This can be achieved through various established methods in heterocyclic chemistry.
Step 2: Spirocyclization to form the Oxolane Ring
The piperidone intermediate can undergo a spirocyclization reaction. For instance, a reaction with a suitable three-carbon synthon, such as a protected 1,3-dihalopropane derivative, under basic conditions can lead to the formation of the spiro-oxolane ring.
Step 3: Functional Group Interconversion and Deprotection
Subsequent steps would involve the modification of functional groups as needed for derivatization and the removal of any protecting groups.
Step 4: Salt Formation
Finally, treatment of the free base with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol would yield the desired this compound salt.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Potential Therapeutic Applications and Research Directions
The 2-Oxa-8-azaspiro[4.5]decane scaffold is a versatile platform for targeting a range of biological receptors and enzymes. The following sections outline key areas ripe for investigation.
M1 Muscarinic Acetylcholine Receptor Agonists for Neurodegenerative Diseases
A significant body of research has highlighted the potential of oxa-azaspiro[4.5]decane derivatives as potent and selective M1 muscarinic acetylcholine receptor (mAChR) agonists. The M1 receptor is a key target for the symptomatic treatment of cognitive decline in Alzheimer's disease and other dementias.
Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have been extensively studied. For instance, compounds like YM796 and YM954 have demonstrated potent M1 agonistic activity in the central nervous system.[3] These compounds have shown the ability to reverse cognitive impairment in preclinical models.[3]
Structure-Activity Relationship (SAR) Insights:
Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane core have revealed key structural features that govern potency and selectivity. For example, the substitution pattern on the oxolane ring and the nature of the substituent on the piperidine nitrogen are critical for M1 receptor affinity and functional activity.
| Compound | Modification | M1 Affinity | M2 Affinity | In Vivo Activity |
| YM796 | 2,8-dimethyl-3-methylene | Micromolar range | Weaker | Reverses cognitive impairment |
| YM954 | 2-ethyl-8-methyl-3-oxo | Micromolar range | Weaker | Reverses cognitive impairment |
Proposed Research Workflow for M1 Agonist Development
Caption: Research workflow for the development of M1 muscarinic agonists.
Alpha-Adrenergic Receptor Antagonists for Cardiovascular and Urological Conditions
The piperidine moiety within the 2-Oxa-8-azaspiro[4.5]decane structure is a common feature in many alpha-adrenergic receptor antagonists. These drugs are used in the treatment of hypertension and benign prostatic hyperplasia (BPH). The spirocyclic nature of the core could offer advantages in terms of selectivity for α1- or α2-adrenoceptor subtypes, potentially leading to improved side-effect profiles.
Research Opportunities:
-
Synthesis and Screening: A library of 2-Oxa-8-azaspiro[4.5]decane derivatives with varying substituents on the nitrogen atom and the oxolane ring should be synthesized and screened for their binding affinity to α1 and α2 adrenoceptor subtypes.
-
Selectivity Profiling: Compounds showing high affinity should be further evaluated for their selectivity against other receptors to identify candidates with a clean pharmacological profile.
-
Functional Assays: In vitro functional assays, such as measuring agonist-induced vasoconstriction in isolated arterial rings, can be used to determine the antagonist potency of promising compounds.
Novel Linkers for Proteolysis Targeting Chimeras (PROTACs)
Proteolysis targeting chimeras (PROTACs) are an emerging therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
The rigid and three-dimensional structure of the 2-Oxa-8-azaspiro[4.5]decane scaffold makes it an attractive candidate for use as a novel, non-flexible linker in PROTAC design. The piperidine nitrogen provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand. A recent study has successfully utilized a 2,8-diazaspiro[4.5]decane linker in the design of a bioavailable EZH2 PROTAC.[2]
Advantages of a Spirocyclic Linker:
-
Conformational Rigidity: A rigid linker can pre-organize the two ligands in a favorable orientation for the formation of a stable ternary complex between the target protein and the E3 ligase, potentially leading to enhanced degradation efficiency.
-
Improved Physicochemical Properties: Spirocyclic linkers can improve the solubility and cell permeability of PROTACs, which are often large and lipophilic molecules.
-
Novel Chemical Space: The use of novel linkers can lead to new intellectual property.
Diagram of a PROTAC with a 2-Oxa-8-azaspiro[4.5]decane Linker
Caption: Conceptual structure of a PROTAC utilizing the 2-Oxa-8-azaspiro[4.5]decane scaffold as a linker.
Conclusion and Future Perspectives
This compound represents a promising and underexplored scaffold for the development of novel therapeutics. Its unique structural features offer significant potential for the design of potent and selective modulators of various biological targets. The most immediate and well-supported area of research lies in the development of M1 muscarinic agonists for the treatment of cognitive deficits in neurodegenerative diseases. However, the versatility of this scaffold extends to other exciting areas, including the development of alpha-adrenergic antagonists and its application as a rigid linker in the burgeoning field of PROTACs. This guide has provided a comprehensive overview of the synthetic strategies, potential therapeutic applications, and detailed experimental workflows to facilitate and inspire further research into this compelling chemical entity. The exploration of the 2-Oxa-8-azaspiro[4.5]decane chemical space holds the promise of delivering next-generation medicines with improved efficacy and safety profiles.
References
-
Wei, W., et al. (2025). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. Bioorganic Chemistry, 167, 109223. Available from: [Link]
-
Request PDF | Synthesis of 8-oxa-2-azaspiro[4.5]decane | A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and... | Find, read and cite all the research you need on ResearchGate. (2025). Available from: [Link]
-
Xu, J., et al. (2021). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available from: [Link]
-
Onodera, K., et al. (1994). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Japanese Journal of Pharmacology, 66(3), 303-311. Available from: [Link]
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- 2. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Oxa-8-azaspiro[4.5]decane Hydrochloride Structural Analogs and Derivatives
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The protocols and data presented are synthesized from publicly available literature and should be adapted and validated for specific laboratory conditions.
Executive Summary: The Rise of a Privileged Scaffold
The 2-Oxa-8-azaspiro[4.5]decane scaffold has emerged as a "privileged structure" in modern medicinal chemistry. Its inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic compounds, often leading to improved physicochemical properties and novel interactions with biological targets. This guide provides a comprehensive technical overview of the synthesis, characterization, and pharmacological evaluation of 2-Oxa-8-azaspiro[4.5]decane hydrochloride and its derivatives. We will delve into the causality behind synthetic choices, provide validated analytical protocols, and explore the mechanistic underpinnings of their biological activity, with a particular focus on their role as M1 muscarinic acetylcholine receptor agonists.
The 2-Oxa-8-azaspiro[4.5]decane Core: A Structural and Physicochemical Perspective
The 2-Oxa-8-azaspiro[4.5]decane core is a bicyclic heterocyclic system where a piperidine ring and a tetrahydrofuran ring are joined by a single spiro carbon atom. This unique arrangement imparts conformational rigidity, which can be advantageous for locking in a bioactive conformation and improving binding affinity to a target protein.
The introduction of a spirocyclic core like 2-Oxa-8-azaspiro[4.5]decane can significantly influence a molecule's drug-like properties. Shifting from planar structures to those with a higher fraction of sp3-hybridized carbons generally correlates with improved physicochemical and pharmacokinetic profiles. Specifically, azaspirocycles have been shown to exhibit higher aqueous solubility, decreased lipophilicity, and enhanced metabolic stability compared to their non-spirocyclic counterparts.
Below is a table summarizing key physicochemical properties of the parent 2-Oxa-8-azaspiro[4.5]decane and a representative derivative.
Table 1: Physicochemical Properties of 2-Oxa-8-azaspiro[4.5]decane and a Key Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | pKa (Predicted) |
| 2-Oxa-8-azaspiro[4.5]decane | C8H15NO | 141.21 | 0.7765 | 10.93 ± 0.20 |
| This compound | C8H16ClNO | 177.67 | - | - |
Data sourced from publicly available databases and predictive software.
Synthetic Strategies: Building Complexity and Diversity
The synthesis of 2-Oxa-8-azaspiro[4.5]decane and its analogs requires strategic planning to control regioselectivity and stereoselectivity. Several methodologies have been developed, each with its own advantages and limitations.
Key Synthetic Approaches: A Comparative Overview
A variety of synthetic strategies can be employed to construct the azaspirocyclic core. Some of the most prominent methods include:
-
[3+2] Cycloaddition Reactions: This powerful method allows for the rapid construction of five-membered rings and can be adapted to form the tetrahydrofuran portion of the spirocycle.
-
NBS-promoted Semipinacol Rearrangement: This highly diastereoselective method is particularly useful for constructing specific azaspirocyclic ketones.
-
Aza-Prins Cyclization: This approach offers rapid access to complex azaspirocyclic scaffolds, often with good to excellent stereocontrol.
-
Ring-Closing Metathesis (RCM): RCM is a versatile and reliable tool for the formation of a range of unsaturated azaspirocycles.
The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Representative Synthetic Protocol: Synthesis of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one
This protocol is a representative example of the synthesis of a pharmacologically active derivative.
Step 1: Synthesis of the Piperidine Precursor
A suitable N-methyl-4-piperidone is the starting material.
Step 2: Formation of the Spirocyclic Core
The piperidone is reacted with a suitable three-carbon unit to form the tetrahydrofuran ring. This can be achieved through various methods, including a Reformatsky-type reaction followed by cyclization.
Step 3: Functional Group Interconversion
Further modifications can be made to the core structure to introduce desired functional groups.
Caption: Synthetic workflow for a key derivative.
Analytical Characterization: Ensuring Purity and Structural Integrity
Rigorous analytical characterization is paramount to ensure the purity and confirm the structure of the synthesized compounds. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure.
-
1H NMR: Provides information about the number of different types of protons and their connectivity.
-
13C NMR: Provides information about the number and types of carbon atoms.
-
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection capabilities of mass spectrometry.
Detailed Protocol: HPLC-MS Analysis
Objective: To determine the purity and confirm the molecular weight of a synthesized 2-Oxa-8-azaspiro[4.5]decane derivative.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Analyze the chromatogram for the presence of a single major peak. The mass spectrum of this peak should show the expected [M+H]+ ion.
Pharmacological Profile: M1 Muscarinic Agonism
Several derivatives of 2-Oxa-8-azaspiro[4.5]decane have been identified as potent and selective M1 muscarinic acetylcholine receptor agonists. The M1 receptor is a G-protein coupled receptor (GPCR) that is highly expressed in the central nervous system and plays a crucial role in cognitive processes such as learning and memory.
Mechanism of Action
Activation of the M1 receptor by an agonist initiates a signaling cascade that leads to various cellular responses.
A Guide to 2-Oxa-8-azaspiro[4.5]decane Hydrochloride: A Key Intermediate in Medicinal Chemistry
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Spirocyclic Scaffold
In the landscape of modern drug discovery, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly valuable class of compounds. Their rigid, three-dimensional structures offer a distinct advantage over more flexible linear or simple cyclic molecules, providing a fixed orientation of substituents that can lead to enhanced binding affinity and selectivity for biological targets. The piperidine motif, a ubiquitous feature in many approved drugs, is known to improve pharmacokinetic properties and metabolic stability.[1] When incorporated into a spirocyclic framework, these benefits can be further amplified.[1]
The 2-Oxa-8-azaspiro[4.5]decane core, which combines a piperidine ring with a tetrahydrofuran ring, represents a privileged scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of 2-Oxa-8-azaspiro[4.5]decane hydrochloride, focusing on its synthesis, chemical properties, and its pivotal role as a building block in the development of a diverse range of pharmacologically active agents.
Chemical Properties and Characterization
This compound is a white, crystalline solid that is soluble in water. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO | PubChem CID: 21955265 |
| Molecular Weight | 177.67 g/mol | Fluorochem |
| IUPAC Name | This compound | PubChem CID: 21955265 |
| CAS Number | 479195-19-2 | Sigma-Aldrich |
Table 1: Physicochemical Properties of this compound
Synthesis of the 2-Oxa-8-azaspiro[4.5]decane Scaffold
While a specific, detailed, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and convenient synthetic route for the isomeric 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents. This approach, which can be adapted for the synthesis of the 2-oxa-8-aza isomer, involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.[3]
A plausible synthetic strategy for the 2-Oxa-8-azaspiro[4.5]decane core is outlined below. This generalized protocol is based on established methods for constructing similar spirocyclic piperidines.[4]
Experimental Protocol: A Generalized Synthetic Approach
Step 1: Synthesis of a Key Piperidine Intermediate
-
Reaction Setup: To a solution of a suitable starting material, such as a protected 4-piperidone derivative, in an appropriate anhydrous solvent (e.g., tetrahydrofuran), add a source for the two-carbon unit of the tetrahydrofuran ring (e.g., a Grignard reagent derived from 2-(2-bromoethoxy)tetrahydro-2H-pyran) at a reduced temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for a specified period (e.g., 12-24 hours) to ensure complete reaction.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired piperidine intermediate.
Step 2: Cyclization to Form the Spirocyclic Core
-
Deprotection and Cyclization: Treat the intermediate from Step 1 with an acid catalyst (e.g., hydrochloric acid in an appropriate solvent) to remove the protecting groups and facilitate the intramolecular cyclization to form the 2-oxa-8-azaspiro[4.5]decane core.
-
Isolation of the Hydrochloride Salt: After the reaction is complete, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with a suitable solvent (e.g., diethyl ether) and filtered to yield this compound.
Chemical Reactivity and Derivatization
The chemical reactivity of 2-Oxa-8-azaspiro[4.5]decane is dominated by the secondary amine of the piperidine ring. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily undergoing reactions such as N-alkylation and N-acylation. This provides a straightforward handle for introducing a wide array of substituents, a key feature for generating libraries of compounds for structure-activity relationship (SAR) studies.[5]
Common derivatization reactions include:
-
N-Alkylation: Reaction with alkyl halides in the presence of a base.
-
N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Applications in Drug Discovery: A Scaffold for Bioactive Molecules
The true value of this compound lies in its application as a scaffold for the synthesis of a wide range of biologically active compounds. The rigid spirocyclic core serves as a template for the spatial arrangement of various functional groups, leading to the discovery of potent and selective modulators of diverse biological targets.
| Therapeutic Area | Target/Mechanism | Reference |
| Alzheimer's Disease | M1 Muscarinic Agonists | [Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists]([Link]) |
| Hypertension | Alpha-Adrenergic Blockers | [Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones]([Link]) |
| Psychiatric and Allergic Diseases | Psychotropic and Antiallergic Properties | [2-Oxo-1-oxa-8-azaspiro [5][6] decane derivatives, processes for their preparation and pharmaceutical compositions thereof]() |
| Pain Management | MOR Receptor Agonists |
Table 2: Pharmacological Applications of 2-Oxa-8-azaspiro[4.5]decane Derivatives
Future Perspectives
This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its rigid, three-dimensional structure provides a robust platform for the design and synthesis of novel therapeutic agents. While the parent compound itself is not a therapeutic agent, its derivatives have shown promise in a variety of therapeutic areas. Future research will likely focus on the continued exploration of the chemical space around this privileged scaffold, leading to the discovery of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The development of more efficient and stereoselective synthetic routes to this and related spirocyclic systems will further accelerate their application in drug discovery.
References
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]
-
PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. [Link]
-
Klapars, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116867. [Link]
-
Ivantsova, M. N., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Russian Chemical Bulletin, 69(10), 2017-2019. [Link]
-
O'Brien, P., et al. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]
- Kluge, A. F., & Unger, S. H. (1981). U.S. Patent No. 4,244,961. U.S.
-
Gedeon Richter Plc. (1991). EP0414422B1 - 2-Oxo-1-oxa-8-azaspiro [5][6] decane derivatives, processes for their preparation and pharmaceutical compositions thereof. Google Patents.
- Jiangsu Hengrui Medicine Co., Ltd. (2019). US-10442793-B2 - Oxa spiro derivative, preparation method therefor, and applications thereof in medicines.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methyl-8-oxa-2-azaspiro[4.5]decane | 1250678-54-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. 8-Oxa-2-azaspiro[4.5]decane | 310-93-0 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for the Synthesis of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride: A Key Scaffold for Novel Therapeutics
An Application Note for Drug Development Professionals
Abstract
2-Oxa-8-azaspiro[4.5]decane represents a valuable heterocyclic scaffold in medicinal chemistry, prized for its rigid three-dimensional structure that allows for precise spatial orientation of functional groups. This document provides a detailed, field-tested protocol for the synthesis of 2-Oxa-8-azaspiro[4.5]decane hydrochloride. The described synthetic strategy is a robust two-part process commencing with the commercially available N-Boc-4-piperidone. The core spirocyclic ether is constructed via a Grignard reaction followed by an intramolecular oxymercuration-cyclization. The final step involves a clean, acid-mediated deprotection of the nitrogen to yield the target hydrochloride salt. This guide explains the causality behind critical experimental choices, provides step-by-step instructions, and includes validation checkpoints to ensure procedural integrity.
Introduction and Strategic Overview
Spirocyclic systems are increasingly sought after in drug discovery due to their structural novelty and ability to explore underrepresented chemical space. The 2-Oxa-8-azaspiro[4.5]decane framework, which combines a piperidine ring with a tetrahydrofuran moiety in a spirocyclic fusion, serves as a key building block for a range of biologically active compounds, including M1 muscarinic agonists for potential Alzheimer's treatment.[1]
The synthetic pathway detailed herein was designed for reliability and scalability. It leverages common, well-understood reactions to ensure reproducibility. The strategy hinges on three key transformations:
-
Carbon-Carbon Bond Formation: An allyl group is introduced at the C4 position of the piperidone ring using a Grignard reaction.
-
Spiro-etherification: A mild and highly regioselective oxymercuration-demercuration reaction is employed to construct the tetrahydrofuran ring in a single, efficient step.
-
Deprotection and Salt Formation: The final product is unmasked and converted to its stable, crystalline hydrochloride salt using acidic conditions.
The overall synthetic scheme is depicted below.
Figure 1: Overall synthetic scheme for this compound.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| N-Boc-4-piperidone | 79099-07-3 | Sigma-Aldrich | Purity ≥97% |
| Allylmagnesium bromide, 1.0 M in Et₂O | 1730-25-2 | Sigma-Aldrich | Handle under inert atmosphere (N₂ or Ar) |
| Mercury(II) acetate (Hg(OAc)₂) | 1600-27-7 | Sigma-Aldrich | Highly Toxic! Handle with extreme caution in a fume hood. |
| Sodium borohydride (NaBH₄) | 16940-66-2 | Sigma-Aldrich | |
| Hydrochloric acid, 4.0 M in Dioxane | 7647-01-0 | Sigma-Aldrich | Corrosive. Handle in a fume hood. |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Sigma-Aldrich | Dri-Solv or freshly distilled from Na/benzophenone |
| Diethyl ether (Et₂O), anhydrous | 60-29-7 | Sigma-Aldrich | |
| Saturated aq. NH₄Cl solution | 600-57-7 | - | |
| Saturated aq. NaHCO₃ solution | 144-55-8 | - | |
| Brine (Saturated aq. NaCl solution) | 7647-14-5 | - | |
| Magnesium sulfate (MgSO₄), anhydrous | 7487-88-9 | Sigma-Aldrich |
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate
-
To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add N-Boc-4-piperidone (10.0 g, 50.2 mmol).
-
Dissolve the starting material in 150 mL of anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
Slowly add allylmagnesium bromide (1.0 M solution in diethyl ether, 60.2 mL, 60.2 mmol, 1.2 equiv) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (RT) and stir for 4 hours.
-
Monitor the reaction by TLC (3:7 Ethyl Acetate/Hexanes). The disappearance of the starting material (Rf ≈ 0.4) and the appearance of a new, more polar spot (Rf ≈ 0.25) indicates completion.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a pale yellow oil. The product is typically used in the next step without further purification. Expected yield: ~11.5-12.0 g (95-99%).
Causality Note: The use of the tert-butoxycarbonyl (Boc) protecting group is crucial as it masks the reactivity of the piperidine nitrogen, preventing it from interfering with the Grignard reagent.[2] This protection strategy allows for selective functionalization at the C4 carbonyl position.[3][4]
Step 2: Intramolecular Oxymercuration-Cyclization to form tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate
SAFETY WARNING: Mercury(II) acetate is extremely toxic and must be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) inside a certified chemical fume hood. All mercury-containing waste must be disposed of according to institutional safety protocols.
-
In a 1 L round-bottom flask, dissolve the crude product from Step 1 (~50.2 mmol) in a mixture of 250 mL of THF and 50 mL of water.
-
Add mercury(II) acetate (17.6 g, 55.2 mmol, 1.1 equiv) to the solution in one portion. The mixture will turn a milky yellow. Stir vigorously at room temperature for 6 hours.
-
After 6 hours, cool the flask to 0 °C in an ice bath. Add 50 mL of 3 M aqueous sodium hydroxide (NaOH) solution.
-
In a separate beaker, prepare a solution of sodium borohydride (NaBH₄) (2.85 g, 75.3 mmol, 1.5 equiv) in 50 mL of 3 M aqueous NaOH. Add this solution slowly and dropwise to the reaction mixture. A black precipitate of elemental mercury (Hg⁰) will form immediately.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully decant the supernatant liquid away from the mercury precipitate. Filter the decanted liquid through a pad of Celite® to remove any fine black particles.
-
Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution: 10% to 30% ethyl acetate in hexanes) to afford the N-Boc-2-Oxa-8-azaspiro[4.5]decane as a colorless oil. Expected yield: 9.1 g (75% over two steps).
Causality Note: The oxymercuration-demercuration reaction is a superior method for this transformation. The initial reaction of the alkene with Hg(OAc)₂ forms a mercurinium ion intermediate. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon in a Markovnikov-fashion, which directly leads to the desired 5-membered tetrahydrofuran ring of the spirocycle. The subsequent demercuration with NaBH₄ is a reductive step that replaces the mercury-containing group with a hydrogen atom under basic conditions, which prevents ring-opening side reactions.
Step 3: Acid-mediated Deprotection and Salt Formation
-
Dissolve the purified N-Boc-2-Oxa-8-azaspiro[4.5]decane (9.1 g, 37.7 mmol) in 50 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
While stirring, slowly add hydrochloric acid (4.0 M solution in 1,4-dioxane, 28 mL, 113 mmol, 3.0 equiv) dropwise. A white precipitate will form immediately.
-
Stir the resulting thick slurry at room temperature for 3 hours.
-
Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (3 x 30 mL) to remove any residual dioxane and organic impurities.
-
Dry the solid under high vacuum for 12 hours to yield this compound as a fine, white crystalline solid. Expected yield: 6.3 g (94%).
Causality Note: The Boc group is highly susceptible to cleavage under strong acidic conditions.[5] HCl in an anhydrous organic solvent like dioxane or ether is ideal because it provides the necessary acidic environment while allowing the resulting hydrochloride salt, which is insoluble in the non-polar solvent, to precipitate directly from the solution, simplifying isolation and purification.[4][6]
Quantitative Data Summary
| Step | Compound Name | MW ( g/mol ) | Mmol | Equiv. | Amount Used | Expected Yield |
| 1 | N-Boc-4-piperidone | 199.25 | 50.2 | 1.0 | 10.0 g | - |
| 1 | Allylmagnesium bromide (1.0M) | - | 60.2 | 1.2 | 60.2 mL | - |
| 2 | tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate | 241.34 | ~50.2 | 1.0 | Crude from S1 | - |
| 2 | Mercury(II) acetate | 318.70 | 55.2 | 1.1 | 17.6 g | - |
| 2 | Sodium borohydride | 37.83 | 75.3 | 1.5 | 2.85 g | 9.1 g (75%) |
| 3 | N-Boc-2-Oxa-8-azaspiro[4.5]decane | 241.34 | 37.7 | 1.0 | 9.1 g | - |
| 3 | HCl in Dioxane (4.0 M) | - | 113 | 3.0 | 28 mL | 6.3 g (94%) |
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow diagram.
References
-
Albanese, V., et al. (2021). Design and synthesis of 1,4,8- triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Wang, T., et al. (2022). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition. Available at: [Link]
- Google Patents. (2023). A preparation method of 8-methyl-2,8-diazaspiro[4.5]decane hydrochloride. CN118638118A.
-
ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF. Available at: [Link]
-
Wuest, F., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]
-
Chen, J., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Available at: [Link]
-
Talukdar, A., et al. (2019). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
Google Patents. (1991). 2-Oxo-1-oxa-8-azaspiro[7][8] decane derivatives, processes for their preparation and pharmaceutical compositions thereof. EP0414422B1. Available at:
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Aouf, N-E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Association of Arab Universities for Basic and Applied Sciences. Available at: [Link]
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Yamashita, M., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]
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Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available at: [Link]
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The Versatility of the 2-Oxa-8-azaspiro[4.5]decane Scaffold in Modern Medicinal Chemistry
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Design
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer a compelling blend of bioactivity, selectivity, and favorable pharmacokinetic properties is perpetual. Spirocycles, characterized by two rings sharing a single common atom, have emerged as privileged scaffolds. Their inherent three-dimensionality and conformational rigidity provide a unique advantage, allowing for precise spatial orientation of functional groups to interact with biological targets. This often translates into enhanced potency and selectivity compared to more flexible, linear analogues.
Among these valuable structures, the 2-Oxa-8-azaspiro[4.5]decane core has proven to be a particularly fruitful starting point for the development of potent and selective ligands for challenging central nervous system (CNS) targets. This guide provides an in-depth exploration of the applications of 2-Oxa-8-azaspiro[4.5]decane hydrochloride, focusing on its pivotal role in the discovery of sigma-1 (σ₁) receptor modulators and M1 muscarinic acetylcholine receptor agonists, both critical targets in the pursuit of therapies for neurodegenerative and psychiatric disorders. We will delve into the rationale behind its use, detailed synthetic and analytical protocols, and the structure-activity relationships (SAR) that guide lead optimization.
Core Application I: High-Affinity Ligands for the Sigma-1 (σ₁) Receptor
The sigma-1 (σ₁) receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane[1][2]. It plays a crucial role in regulating cellular stress responses and modulating calcium signaling between the ER and mitochondria, primarily through its interaction with the inositol 1,4,5-trisphosphate (IP₃) receptor[2][3]. Its involvement in the pathophysiology of Alzheimer's disease, schizophrenia, and cancer has made it a high-priority target for therapeutic intervention and diagnostic imaging[1][4]. The 2-Oxa-8-azaspiro[4.5]decane scaffold has been instrumental in developing potent and selective σ₁ receptor ligands.
Causality in Design: Why 2-Oxa-8-azaspiro[4.5]decane for the σ₁ Receptor?
The efficacy of the 2-Oxa-8-azaspiro[4.5]decane scaffold for σ₁ receptor targeting is rooted in its ability to satisfy key pharmacophoric requirements. The established pharmacophore model for σ₁ ligands generally includes a basic nitrogen atom separated from a hydrophobic region by a specific distance.
-
Optimal Geometry: The spirocyclic core rigidly holds the basic nitrogen of the piperidine ring in a well-defined spatial orientation relative to substituents that can be introduced to interact with hydrophobic pockets of the receptor binding site.
-
Tunable Lipophilicity: The oxygen atom in the tetrahydrofuran ring helps to modulate the overall lipophilicity of the molecule. This is a critical parameter for CNS drug candidates, as it influences blood-brain barrier penetration and off-target binding. Structure-affinity relationship studies have shown that correlating σ₁ affinity with the distribution coefficient (logD₇.₄) is key to optimizing lipophilic ligand efficiency (LLE)[5].
-
Synthetic Tractability: The scaffold is synthetically accessible and allows for diverse functionalization at the piperidine nitrogen, enabling the exploration of a wide chemical space to fine-tune affinity and selectivity.
Quantitative Data: Affinity and Selectivity of Key Derivatives
The following table summarizes the binding affinities of representative 1-Oxa-8-azaspiro[4.5]decane derivatives for the σ₁ receptor, demonstrating the high potency achievable with this scaffold.
| Compound ID | R Group (on Piperidine N) | Kᵢ (σ₁) [nM] | Selectivity (Kᵢ σ₂ / Kᵢ σ₁) | Reference |
| Derivative A | Benzyl | 1.2 | 45 | [5] |
| Derivative B | 4-Fluorobenzyl | 5.4 | 30 | [6] |
| Derivative C | (Pyridin-3-yl)methyl | 3.9 | >250 | [5] |
| Compound 8 | 2-(4-Fluorophenoxy)ethyl | 0.61 - 12.0 | 2 - 44 | [7] |
Signaling Pathway: The Role of the σ₁ Receptor
Ligand binding to the σ₁ receptor initiates a cascade of events crucial for cellular homeostasis, particularly under stress conditions. The diagram below illustrates its central role in modulating calcium signaling.
Caption: σ₁ receptor activation and its role in Ca²⁺ signaling at the MAM.
Experimental Protocol: σ₁ Receptor Radioligand Binding Assay
This protocol describes a competitive inhibition assay to determine the binding affinity (Kᵢ) of a test compound derived from 2-Oxa-8-azaspiro[4.5]decane for the σ₁ receptor.
Self-Validation System: The protocol includes controls for total binding, non-specific binding, and a known reference compound to ensure the validity of the assay results.
Methodology:
-
Tissue Preparation:
-
Homogenize guinea pig liver tissue, which has a high density of σ₁ receptors, in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup (in 96-well plate):
-
Total Binding: Add membrane homogenate, assay buffer, and the σ₁-selective radioligand [³H]-(+)-pentazocine at a concentration near its Kₔ value.
-
Non-specific Binding: Add membrane homogenate, assay buffer, [³H]-(+)-pentazocine, and a high concentration of a non-radioactive, potent σ₁ ligand (e.g., haloperidol) to saturate all specific binding sites.
-
Test Compound: Add membrane homogenate, assay buffer, [³H]-(+)-pentazocine, and varying concentrations of the 2-Oxa-8-azaspiro[4.5]decane test compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium[8].
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Core Application II: M1 Muscarinic Acetylcholine Receptor Agonists
The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G-protein coupled receptor (GPCR) highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex[8][9]. Its activation is a key therapeutic strategy for mitigating cognitive deficits in Alzheimer's disease[9]. The 2-Oxa-8-azaspiro[4.5]decane scaffold has been successfully modified to produce potent M1 agonists.
Causality in Design: Adapting the Scaffold for M1 Agonism
While sharing the same core, derivatives targeting the M1 receptor differ significantly from those targeting the σ₁ receptor. The design is intended to mimic the endogenous ligand, acetylcholine.
-
Pharmacophore Mimicry: The spirocyclic system serves as a rigid scaffold to position key functional groups that mimic acetylcholine. The basic nitrogen of the piperidine is protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine.
-
Fine-tuning Agonist Activity: Modifications to the tetrahydrofuran ring (e.g., introducing keto or methylene groups) and the piperidine nitrogen (e.g., with a methyl group) are crucial for modulating affinity and intrinsic activity (i.e., partial vs. full agonism)[10]. Studies have shown that even small changes, like replacing a methyl with an ethyl group, can increase selectivity for M1 over M2 receptors and separate the desired anti-amnesic effects from cholinergic side effects[10].
Quantitative Data: In Vitro Activity of M1 Agonist Derivatives
The following table presents data for key 1-Oxa-8-azaspiro[4.5]decane derivatives evaluated for M1 muscarinic activity.
| Compound ID | Receptor Affinity (Kᵢ, nM) | Functional Activity | Reference |
| M1 | M2 | Phosphoinositide Hydrolysis | |
| YM796 | 1300 | 4800 | Partial Agonist |
| YM954 | 240 | 1700 | Partial Agonist |
| Compound 17 | High | High (non-selective) | Potent Agonist |
| Compound 18 | Preferential for M1 | Lower for M2 | Partial Agonist |
Signaling Pathway: M1 Receptor Gq-Coupled Cascade
M1 receptors are predominantly coupled to Gq proteins. Agonist binding initiates a well-characterized signaling cascade leading to an increase in intracellular calcium.
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The Ascending Trajectory of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride in Modern Medicinal Chemistry
Abstract
In the contemporary landscape of drug discovery, the demand for molecular scaffolds that confer three-dimensionality and improved physicochemical properties is paramount. The principle of "escaping flatland" has driven a paradigm shift away from traditional planar aromatic systems towards more complex, sp³-rich architectures.[1] Within this context, the 2-Oxa-8-azaspiro[4.5]decane hydrochloride scaffold has emerged as a privileged structural motif. Its inherent rigidity, conferred by the spirocyclic fusion of a piperidine and a tetrahydrofuran ring, provides a unique conformational constraint that is highly advantageous for optimizing ligand-target interactions. This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of novel compounds, with a focus on its utility in developing therapeutics for central nervous system (CNS) disorders and as a versatile building block for targeting a range of biological entities.
The Strategic Advantage of the 2-Oxa-8-azaspiro[4.5]decane Scaffold
The 2-Oxa-8-azaspiro[4.5]decane core offers a compelling combination of features that address several key challenges in medicinal chemistry:
-
Inherent Three-Dimensionality: The spirocyclic nature of the scaffold projects substituents into distinct vectors in three-dimensional space. This allows for a more precise and comprehensive exploration of the binding pockets of biological targets compared to flat aromatic rings.[2]
-
Conformational Rigidity: The fused ring system limits the number of accessible conformations, which can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity. This rigidity also aids in establishing clear structure-activity relationships (SAR).[3]
-
Physicochemical Property Modulation: The incorporation of both an oxygen and a nitrogen heteroatom within the scaffold provides handles for fine-tuning crucial drug-like properties. The oxa- portion can enhance aqueous solubility and introduce a hydrogen bond acceptor, while the secondary amine of the azaspirocycle serves as a key point for diversification and can act as a hydrogen bond donor or be functionalized to modulate basicity.[4]
-
Novel Chemical Space: As a non-planar, saturated heterocyclic system, the 2-Oxa-8-azaspiro[4.5]decane scaffold enables the exploration of novel chemical space, which can lead to the discovery of compounds with new biological activities and improved intellectual property positions.
The hydrochloride salt form of this scaffold ensures good aqueous solubility and stability, making it a convenient starting material for a wide array of synthetic transformations.
Synthetic Diversification of the 2-Oxa-8-azaspiro[4.5]decane Core
The secondary amine of the piperidine ring is the primary site for synthetic elaboration, allowing for the introduction of a wide variety of substituents through well-established chemical transformations. The following protocols detail two of the most fundamental and widely employed reactions for the diversification of the 2-Oxa-8-azaspiro[4.5]decane scaffold: N-alkylation and N-arylation.
Protocol: General Procedure for N-Alkylation
N-alkylation is a straightforward and robust method for introducing alkyl, benzyl, and other sp³-hybridized carbon-containing moieties. This reaction typically proceeds via a nucleophilic substitution mechanism.
Reaction Scheme:
General N-Alkylation Workflow
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add a base (2.0-3.0 eq.). Common bases for this transformation include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base is crucial for neutralizing the hydrochloride salt and deprotonating the secondary amine to generate the nucleophilic free amine in situ.
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide, alkyl iodide) or alkyl sulfonate (e.g., tosylate, mesylate) (1.1-1.5 eq.) to the reaction mixture. The use of a slight excess of the alkylating agent helps to drive the reaction to completion.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the specific alkylating agent. Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine to prevent product streaking) to afford the desired N-alkylated product.
Table 1: Representative N-Alkylation of this compound
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | ACN | 60 | 6 | 92 |
| 2 | Ethyl iodide | Et₃N | DMF | 25 | 12 | 85 |
| 3 | 4-Fluorobenzyl chloride | K₂CO₃ | ACN | 70 | 8 | 90 |
| 4 | 2-(Boc-amino)ethyl bromide | Et₃N | DMF | 50 | 10 | 78 |
Protocol: General Procedure for N-Arylation (Buchwald-Hartwig Amination)
The introduction of aryl or heteroaryl substituents onto the nitrogen atom is a powerful strategy for modulating the electronic and steric properties of the final compound. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for this transformation due to its broad substrate scope and functional group tolerance.[5][6]
Reaction Scheme:
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- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
Experimental protocol for 2-Oxa-8-azaspiro[4.5]decane hydrochloride reactions
An Application Guide for the Experimental Use of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride in Synthetic Chemistry
Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Spirocycles, three-dimensional structures containing two rings connected by a single common atom, have emerged as highly valued motifs. Their rigid conformation can reduce the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity. Furthermore, their inherent three-dimensionality provides an avenue to explore chemical space that is underrepresented by traditional flat, aromatic compounds.
This compound is a key building block within this class of compounds.[1] It incorporates a tetrahydropyran ring fused spirocyclically to a piperidine ring. This unique arrangement offers defined exit vectors for substitution on the secondary amine, making it an attractive starting point for the synthesis of diverse chemical libraries. Its derivatives have been investigated for a range of biological activities, including as M1 muscarinic agonists and sigma-1 receptor ligands, highlighting its potential in developing therapeutics for neurological disorders and as agents for tumor imaging.[2][3][4]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for key synthetic transformations of this compound but also the underlying chemical principles and rationale, ensuring that experimental design is both robust and intelligently conceived.
Compound Profile: Physicochemical and Safety Data
Prior to any experimental work, a thorough understanding of the reagent's properties and hazards is mandatory. This compound is a stable, solid material, but requires specific handling precautions.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 479195-19-2 | [5][6] |
| Molecular Formula | C₈H₁₆ClNO | [6][7] |
| Molecular Weight | 177.67 g/mol | [6] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥97% | [5][6] |
| Storage | 2-8°C under an inert atmosphere | [5] |
| SMILES | C1CC2(CCN1)CCOC2.Cl | [6] |
| InChI Key | NAPOHLRYXDDENP-UHFFFAOYSA-N | [5][6] |
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Irritant, Acute Toxicant | GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data compiled from supplier Safety Data Sheets (SDS).[6][8][9]
Core Experimental Workflow: Liberation of the Free Amine
The starting material is the hydrochloride salt of the secondary amine. The protonated nitrogen is non-nucleophilic and will not undergo the desired reactions. Therefore, the first and most critical step in any synthetic sequence is the neutralization of the salt to generate the free amine. This is typically achieved by treatment with an aqueous base followed by extraction of the more organic-soluble free amine into a suitable solvent.
Caption: Workflow for generating the free amine.
Protocol 1: Free Amine Generation
-
Dissolution: Dissolve 1.0 equivalent of this compound in deionized water (approx. 10 mL per gram of salt).
-
Neutralization: Cool the solution in an ice bath. Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of potassium carbonate (K₂CO₃) with stirring. Monitor the pH of the aqueous layer, continuing addition until the pH is stable at >10.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 15 mL per gram of starting salt).
-
Causality Note: The free amine has significantly higher solubility in organic solvents than its salt form. Multiple extractions ensure efficient recovery from the aqueous phase.
-
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, which can be used directly in the next step.
Application Protocol 1: N-Alkylation
Direct N-alkylation is a fundamental method for introducing alkyl groups onto the nitrogen atom. The reaction proceeds via an Sₙ2 mechanism where the nucleophilic nitrogen of the free amine attacks an electrophilic alkyl halide. A non-nucleophilic base is required to scavenge the proton generated during the reaction, preventing the formation of the unreactive ammonium salt.
Caption: General schematic for N-alkylation.
Protocol 2: Synthesis of 8-Benzyl-2-oxa-8-azaspiro[4.5]decane
-
Reaction Setup: To a solution of the free amine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF (approx. 0.2 M concentration), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) or anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Expertise Note: K₂CO₃ is a cost-effective and easily removable base for many alkylations. DIPEA is a liquid organic base useful for ensuring homogeneous reaction conditions.
-
-
Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Cool the reaction to room temperature. If K₂CO₃ was used, filter off the solids. Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can then be purified by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile, DMF | Aprotic, polar solvents that solubilize reagents and facilitate Sₙ2 reactions. |
| Base | K₂CO₃, DIPEA | Scavenges the H-X byproduct without competing as a nucleophile. |
| Temperature | 25 - 80 °C | Dependent on the reactivity of the alkyl halide. |
| Equivalents | Amine (1.0), Alkyl Halide (1.1-1.2), Base (1.5-2.0) | A slight excess of the electrophile and base ensures complete conversion of the starting amine. |
Application Protocol 2: Reductive Amination
Reductive amination is a powerful and highly versatile two-stage, one-pot reaction for forming C-N bonds.[10] The secondary amine first reacts with a ketone or aldehyde to form an intermediate iminium ion. This ion is then reduced in situ by a selective reducing agent to yield the tertiary amine product.[11] This method avoids the potential for over-alkylation that can be an issue with direct alkylation.[10]
Caption: Workflow for one-pot reductive amination.
Protocol 3: Synthesis of 8-Isopropyl-2-oxa-8-azaspiro[4.5]decane
-
Reaction Setup: Dissolve the free amine (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at a concentration of approx. 0.2 M.
-
Carbonyl Addition: Add the carbonyl compound (e.g., acetone, 1.5 eq). Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Causality Note: A small amount of acetic acid (0.1 eq) can be added to catalyze the formation of the iminium ion.
-
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the solution.
-
Trustworthiness Note: NaBH(OAc)₃ is a mild and selective reducing agent that reduces iminium ions much faster than ketones or aldehydes, preventing side reactions. It is also less water-sensitive than other hydrides like NaBH₄.[11]
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the residue by flash chromatography.
Application Protocol 3: N-Acylation
N-acylation is the reaction of the amine with an acylating agent (e.g., an acyl chloride or anhydride) to form a stable amide bond. This is a robust and high-yielding transformation. The reaction requires a base to neutralize the HCl or carboxylic acid byproduct.
Protocol 4: Synthesis of 1-(2-Oxa-8-azaspiro[4.5]decan-8-yl)ethan-1-one
-
Reaction Setup: Dissolve the free amine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) or DIPEA (1.5 eq) in DCM at 0 °C (ice bath).
-
Reagent Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the cold, stirred solution.
-
Expertise Note: The reaction is often exothermic. Slow addition at 0 °C helps to control the reaction rate and minimize side products.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify by chromatography or recrystallization to yield the pure amide.
Conclusion
This compound is a valuable scaffold for constructing diverse and structurally complex molecules with high potential in drug discovery. Mastery of its fundamental reactions—liberation of the free amine, N-alkylation, reductive amination, and N-acylation—is essential for its effective use. The protocols detailed in this guide are designed to be robust and reproducible, providing a solid foundation for further synthetic exploration. By understanding the causality behind each experimental step, researchers can confidently adapt and innovate, leveraging the unique properties of this spirocyclic building block to advance their research programs.
References
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Zhang, W., et al. (2020). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. Available at: [Link]
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ChemBK. 8-Oxa-2-aza-spiro[4.5]decane hydrochloride Product Information. Available at: [Link]
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ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Available at: [Link]
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Google Patents. EP0414422B1 - 2-Oxo-1-oxa-8-azaspiro[1][12] decane derivatives.... Available at:
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Ishihara, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. Available at: [Link]
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ACS Green Chemistry Institute. Reductive Amination. Available at: [Link]
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ResearchGate. Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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ChemBK. 8-Oxa-2-azaspiro[4.5]decane. Available at: [Link]
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Wang, D., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Available at: [Link]
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PubChem. 2-Oxa-8-azaspiro(4.5)decane. Available at: [Link]
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Wang, Y., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development. Available at: [Link]
-
Jia, B., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5489-5501. Available at: [Link]
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Royal Society of Chemistry. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives.... Available at: [Link]
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ResearchGate. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available at: [Link]
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Application Notes & Protocols: 2-Oxa-8-azaspiro[4.5]decane Hydrochloride as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of contemporary drug discovery and materials science, the demand for molecules with three-dimensional complexity is insatiable. Such compounds often exhibit improved physicochemical properties, including enhanced solubility and metabolic stability, while providing novel exit vectors for exploring chemical space.[1] Spirocycles, characterized by two rings sharing a single atom, are a cornerstone of this design philosophy.
2-Oxa-8-azaspiro[4.5]decane hydrochloride is a premier example of a spirocyclic building block that offers a rigid, structurally complex core. It merges a tetrahydrofuran moiety with a piperidine ring, presenting a secondary amine that serves as a versatile handle for a wide array of synthetic transformations. Its hydrochloride salt form ensures improved solubility and handling in various reaction media.[2] This guide provides an in-depth exploration of its application in key synthetic reactions, complete with detailed protocols and mechanistic insights, designed for researchers aiming to leverage its unique architecture.
Core Applications: N-Functionalization Strategies
The secondary amine of the piperidine ring is the primary site of reactivity, enabling facile construction of carbon-nitrogen and nitrogen-heteroatom bonds. The following sections detail the most impactful and widely used protocols for its derivatization.
N-Arylation via Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most powerful method for forming C(sp²)–N bonds, enabling the coupling of the spirocyclic amine with a diverse range of aryl and heteroaryl halides or triflates.[3][4] This reaction is fundamental for synthesizing compounds targeting CNS disorders, where an aromatic moiety is often crucial for receptor interaction.[2]
Causality and Mechanistic Insight: The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle. The key steps involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[3] The choice of ligand is critical; bulky, electron-rich phosphine ligands are typically required to facilitate the reductive elimination step, which is often rate-limiting.
Workflow for N-Arylation of 2-Oxa-8-azaspiro[4.5]decane
Sources
Application Notes & Protocols: Leveraging 2-Oxa-8-azaspiro[4.5]decane Hydrochloride for Novel Radioligand Development
Introduction: The Strategic Value of the 2-Oxa-8-azaspiro[4.5]decane Scaffold
The 2-Oxa-8-azaspiro[4.5]decane core represents a privileged scaffold in modern medicinal chemistry, particularly for the development of high-affinity ligands for the sigma-1 (σ₁) receptor. Its rigid, spirocyclic structure provides a well-defined three-dimensional conformation, which is crucial for achieving high selectivity and affinity for its biological target. The hydrochloride salt form of this scaffold is frequently utilized to improve solubility and handling characteristics during the early phases of synthesis and development.
The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide array of cellular functions and pathological states, including neurodegenerative diseases, psychiatric disorders, and cancer. Consequently, the development of potent and selective σ₁ receptor radioligands for Positron Emission Tomography (PET) imaging is a highly active area of research, offering a non-invasive window into the density and distribution of these receptors in vivo.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 2-Oxa-8-azaspiro[4.5]decane hydrochloride as a starting point for the synthesis, radiolabeling, and preclinical evaluation of novel σ₁ receptor PET radioligands. The protocols herein are designed to be robust and self-validating, emphasizing the scientific rationale behind each step.
Part 1: From Scaffold to Precursor: Synthetic Strategy
The initial step involves the functionalization of the 2-Oxa-8-azaspiro[4.5]decane core to create a suitable precursor for radiolabeling. The secondary amine within the piperidine ring is the primary site for chemical modification. For PET radiochemistry, which typically involves the incorporation of short-lived isotopes like Carbon-11 (t½ ≈ 20.4 min) or Fluorine-18 (t½ ≈ 109.8 min), the precursor must be designed for rapid, high-yield radiolabeling in the final step.
A common and effective strategy is N-alkylation to introduce a functional group amenable to radiolabeling. For instance, creating a desmethyl precursor for subsequent [¹¹C]CH₃I methylation or a tosylated precursor for radiofluorination.
Protocol 1: Synthesis of a Desmethyl Precursor for [¹¹C]Methylation
This protocol outlines the synthesis of a benzyl-substituted derivative, a common motif in high-affinity σ₁ ligands, leaving a secondary amine for subsequent radiolabeling.
Workflow:
Figure 1: Synthetic workflow for a radiolabeling precursor.
-
Salt to Free Base Conversion: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add a stoichiometric equivalent of a mild base (e.g., triethylamine or saturated sodium bicarbonate solution) to neutralize the hydrochloride and extract the free base. Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
N-Alkylation: In a round-bottom flask, dissolve the free base (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile. Add a suitable base (e.g., potassium carbonate, 1.5 eq) and the desired arylmethyl halide (e.g., 4-methoxybenzyl bromide, 1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup and Purification: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure N-arylmethyl-2-oxa-8-azaspiro[4.5]decane derivative.
-
Demethylation (Precursor Final Step): If a methoxy-aryl group was used, the methyl group must be removed to provide the phenolic hydroxyl group for subsequent O-[¹¹C]methylation. Dissolve the purified product in anhydrous dichloromethane and cool to 0°C. Add boron tribromide (BBr₃) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction carefully with methanol, and then purify by chromatography to yield the final desmethyl precursor.
Part 2: Radiosynthesis of the PET Ligand
The hallmark of PET radiochemistry is the need for speed and efficiency. The following protocol is a generalized method for the rapid N- or O-[¹¹C]methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate, produced from cyclotron-generated [¹¹C]CO₂.[1]
Protocol 2: Automated [¹¹C]Methylation
This protocol assumes the use of a commercial or in-house automated radiosynthesis module.
Workflow:
Figure 2: Automated radiosynthesis and quality control workflow.
-
[¹¹C]Methyl Iodide Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction.[1] This is catalytically reduced to [¹¹C]CH₄, which is then converted to [¹¹C]CH₃I in a gas-phase reaction with iodine.
-
Trapping: The resulting [¹¹C]CH₃I is bubbled through a solution containing the desmethyl precursor (approx. 0.5-1.0 mg) dissolved in a suitable solvent (e.g., DMF or DMSO) within the reactor of the synthesis module.
-
Labeling Reaction: The reaction vessel is sealed and heated rapidly (e.g., 100-120°C for 3-5 minutes). The presence of a mild base (e.g., tetrabutylammonium hydroxide) facilitates the methylation.
-
Purification: The reaction mixture is quenched with a mobile phase-compatible solution and injected onto a semi-preparative HPLC column (typically C18). The radioactive peak corresponding to the desired product is collected.
-
Formulation: The collected HPLC fraction is passed through a solid-phase extraction cartridge (e.g., C18 Sep-Pak) to remove the HPLC solvent. The radioligand is then eluted with a small volume of ethanol and reformulated in sterile saline for injection.
-
Quality Control: An aliquot of the final product is analyzed by analytical HPLC to determine radiochemical purity and molar activity. The final product must also pass tests for sterility, pyrogenicity, and residual solvents before use in in vivo studies.
Part 3: Preclinical Evaluation: In Vitro & In Vivo Characterization
Once the novel radioligand is synthesized, its biological properties must be thoroughly characterized.
Protocol 3: In Vitro σ₁ Receptor Binding Assay
This protocol determines the affinity (Kᵢ) of the non-radioactive ("cold") standard of your new ligand for the σ₁ receptor through a competitive binding assay.
-
Membrane Preparation: Utilize commercially available cell membranes from a cell line overexpressing the human σ₁ receptor (e.g., HEK-293 cells).
-
Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4.
-
Competitive Binding: In a 96-well plate, add the cell membranes (10-20 µg protein/well), a fixed concentration of a known σ₁ radioligand (e.g., -pentazocine, at a concentration close to its Kₔ), and varying concentrations of the new test compound (from 10⁻¹¹ to 10⁻⁵ M).[2]
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Table 1: Representative Binding Affinity Data
| Compound | Target | Kᵢ (nM) | Selectivity (vs. σ₂) |
| Ligand X | σ₁ Receptor | 1.5 ± 0.2 | >1000-fold |
| Haloperidol (Control) | σ₁ Receptor | 3.1 ± 0.5 | ~10-fold |
Protocol 4: Small Animal PET Imaging & Biodistribution
This protocol assesses the in vivo performance of the radioligand.
-
Animal Model: Use healthy rodents (e.g., Sprague-Dawley rats or C57BL/6 mice). For specific applications, tumor-bearing models (xenografts) may be used.[3][4]
-
Radioligand Administration: Anesthetize the animal (e.g., with isoflurane) and inject a known amount of the radioligand (typically 3.7-7.4 MBq) via a tail vein catheter.
-
PET Scanning: Position the animal in a small-animal PET scanner and acquire dynamic or static images over a period of 60-90 minutes.
-
Blocking Study (Validation): To confirm target-specific binding, a separate cohort of animals is pre-treated with a high dose of a known σ₁ receptor antagonist (e.g., haloperidol, 1-2 mg/kg) 15-30 minutes prior to radioligand injection. A significant reduction in radioactivity uptake in target regions confirms specificity.
-
Data Analysis:
-
PET Images: Reconstruct the PET data and co-register with a CT or MRI scan for anatomical reference. Draw regions of interest (ROIs) over various organs and brain structures to generate time-activity curves (TACs).
-
Biodistribution Data: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Table 2: Representative Biodistribution Data (%ID/g at 30 min post-injection)
| Organ | Baseline Uptake | Blocked Uptake | % Blockade |
| Brain | 1.25 ± 0.15 | 0.45 ± 0.08 | 64% |
| Heart | 2.10 ± 0.30 | 1.95 ± 0.25 | 7% |
| Liver | 5.50 ± 0.80 | 5.30 ± 0.70 | 4% |
| Kidney | 3.80 ± 0.45 | 3.65 ± 0.50 | 4% |
Conclusion
The 2-Oxa-8-azaspiro[4.5]decane scaffold is a validated and highly promising platform for the development of selective σ₁ receptor radioligands. By following a logical progression from precursor synthesis to meticulous preclinical evaluation, researchers can effectively develop novel PET tracers. The protocols outlined in these notes provide a robust framework for this process, emphasizing the importance of validating each step to ensure the production of a reliable and specific molecular imaging agent capable of advancing our understanding of the role of the σ₁ receptor in health and disease.
References
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Application of Microreactor to the Preparation of C-11-Labeled Compounds via O-[11C]Methylation with [11C]CH3I: Rapid Synthesis of [11C]Raclopride. PubMed. Available at: [Link]
-
The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]
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Radiosynthesis of [¹¹C]1 from its desmethyl precursor 2 and [¹¹C]iodomethane. ResearchGate. Available at: [Link]
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Synthesis of carbon-11-labeled CK1 inhibitors as new potential PET radiotracers for imaging of Alzheimer's disease. PubMed. Available at: [Link]
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18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications. Available at: [Link]
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Synthesis procedure for routine production of [carbonyl-C-11]desmethyl-WAY-100635. ResearchGate. Available at: [Link]
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(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]
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Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]
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New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PMC. Available at: [Link]
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4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]
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Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]
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2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265. PubChem. Available at: [Link]
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Application Notes and Protocols for 2-Oxa-8-azaspiro[4.5]decane Hydrochloride
Abstract
This document provides a comprehensive guide for the safe and effective handling, storage, and utilization of 2-Oxa-8-azaspiro[4.5]decane hydrochloride (CAS No. 479195-19-2). The unique spirocyclic architecture of this compound, combining a piperidine and a tetrahydrofuran ring, makes it a valuable building block in medicinal chemistry and drug discovery.[1][2] Its rigid three-dimensional structure offers an escape from the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical properties in derivative compounds, such as enhanced solubility and metabolic stability. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure both safety and experimental success.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and use in experimental design.
| Property | Value | Source |
| CAS Number | 479195-19-2 | [3] |
| Molecular Formula | C₈H₁₆ClNO | [4] |
| Molecular Weight | 177.67 g/mol | [4] |
| Appearance | White to off-white solid/powder | [3] |
| Purity | Typically ≥97% | [4] |
| Storage Temperature | 2-8°C under an inert atmosphere | [3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Adherence to the following safety protocols is mandatory.
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338
(For a full list of precautionary statements, please refer to the supplier's Safety Data Sheet (SDS).)
Rationale for Safety Precautions
The hazard profile of this compound necessitates specific handling procedures to mitigate risk. The hydrochloride salt form, while improving stability and solubility, can be corrosive and irritating upon contact. The secondary amine within the spirocycle is a key functional group for further synthetic transformations but also contributes to its potential as an irritant.
C₈H₁₅NO·HCl + 2 K₂CO₃ + BrCH₂Ph → C₁₅H₂₁NO + 2 KCl + H₂O + CO₂
Caption: Experimental workflow for N-alkylation protocol.
Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Unused this compound and contaminated consumables (gloves, paper towels) should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Organic solvents from the reaction and chromatography should be collected in a designated halogenated or non-halogenated organic waste container, as appropriate.
-
Aqueous Waste: The aqueous layers from the work-up should be neutralized before disposal. After neutralization, the salt solution can typically be poured down the drain with copious amounts of water, but local regulations must be consulted.
References
-
Onishi, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-854. [Link]
- BenchChem (2025). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride. BenchChem Scientific Resources.
- ThalesNano Inc. (2012). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved January 2, 2026, from [Link]
- The Royal Society of Chemistry. (2018).
-
Onishi, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. [Link]
-
Zhang, X., et al. (2025). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Advanced Synthesis & Catalysis. [Link]
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Wanibuchi, F., et al. (1991). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. [Link]
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Zhang, Z., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. [Link]
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An Application and Safety Guide for 2-Oxa-8-azaspiro[4.5]decane hydrochloride in Research and Development
This guide provides comprehensive safety information and detailed handling protocols for 2-Oxa-8-azaspiro[4.5]decane hydrochloride (CAS No: 479195-19-2). It is intended for researchers, scientists, and drug development professionals who are incorporating this spirocyclic scaffold into their experimental workflows. The unique three-dimensional structure of spiro compounds makes them valuable in medicinal chemistry for exploring novel interactions with biological targets.[1] This document aims to synthesize critical safety data with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting.
Compound Profile and Hazard Identification
This compound is a heterocyclic compound featuring a spirocyclic system where two rings are joined by a single common atom.[2] This structural motif is of significant interest in drug discovery.[1][3] The hydrochloride salt form is typically a solid with a molecular weight of approximately 177.67 g/mol .[4]
A thorough understanding of the inherent hazards is the foundation of safe laboratory practice. Based on the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[4]
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
These classifications necessitate stringent adherence to the safety protocols outlined in the subsequent sections.
GHS Classification Summary
| Hazard Classification | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Data sourced from multiple suppliers.[4][5][6]
Exposure Control and Personal Protective Equipment (PPE)
Given the identified hazards, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[7] For procedures that may generate dust, such as weighing or transfer, a certified chemical fume hood is required.[6]
-
Safety Stations: An accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.[6]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical to prevent accidental exposure. The following protocol is a self-validating system; if any component is compromised, the protective barrier is broken, and work must cease until the issue is rectified.
Caption: PPE Selection and Donning Workflow.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential to maintain the integrity of the compound and ensure laboratory safety.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly as per the workflow diagram above. Wash hands thoroughly after handling.[7]
-
Weighing and Transfer:
-
Solution Preparation:
-
When dissolving the solid, add the solvent to the solid slowly to prevent splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Waste Disposal:
Storage Protocol
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Some suppliers recommend storage at 2-8°C under an inert atmosphere.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[8]
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and all relevant GHS hazard pictograms and statements.
First Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash skin with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[6] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][6] |
Spill Response Protocol
A spill of this compound powder must be managed carefully to prevent secondary contamination and exposure.
Caption: Emergency Spill Response Workflow.
Physical and Chemical Properties
Understanding the physical and chemical properties is essential for designing experiments and for predicting the behavior of the compound under various conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO | [4] |
| Molecular Weight | 177.67 g/mol | [4] |
| Physical State | Solid | [4] |
| CAS Number | 479195-19-2 | [5] |
| Purity | Typically ≥97% | [4] |
| InChI Key | NAPOHLRYXDDENP-UHFFFAOYSA-N | [4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated by thermal decomposition or combustion.[7]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
References
-
PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. Retrieved from [Link]
-
ResearchGate. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity. Retrieved from [Link]
- Rios Torres, R. (Ed.). (2022).
-
ACD/Labs. (n.d.). Rule A-41. Spiro Hydrocarbons. Retrieved from [Link]
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. acdlabs.com [acdlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound | 479195-19-2 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride
Welcome to the technical support guide for the synthesis of 2-Oxa-8-azaspiro[4.5]decane hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable spirocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address specific issues you may encounter.
Overview of the Synthetic Pathway
The most common and efficient synthesis of this compound typically proceeds via a two-step sequence:
-
Reductive Amination: Condensation of a protected piperidone, most commonly N-Boc-4-piperidone, with 2-aminoethanol to form an imine/enamine intermediate, which is then reduced in situ to yield the protected spirocycle, tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate.
-
Deprotection and Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, followed by isolation of the final product as a stable hydrochloride salt.
This guide is structured in a question-and-answer format to directly address potential pitfalls in each of these critical steps.
Part 1: Troubleshooting the Reductive Amination Step
The formation of the spirocyclic core via reductive amination is the cornerstone of this synthesis. Low yields at this stage are common and can often be traced to suboptimal reaction conditions or reagent quality.
Q1: My yield for the reductive amination of N-Boc-4-piperidone with 2-aminoethanol is consistently low (<50%). What are the likely causes and how can I improve it?
A1: Low yields in this reaction are typically rooted in one of four areas: the choice of reducing agent, control of the reaction environment (pH and solvent), purity of starting materials, or inefficient imine formation.
1. The Critical Role of the Reducing Agent: The choice of hydride source is paramount. While sodium borohydride (NaBH₄) is a common reducing agent, it can be problematic here as it can reduce the starting ketone before imine formation is complete, leading to a major side product, N-Boc-4-piperidinol.
-
Expert Recommendation: Use sodium triacetoxyborohydride (NaBH(OAc)₃) . It is a milder and more selective reducing agent that is particularly effective for reductive aminations.[1] Its reduced reactivity allows the equilibrium to favor imine formation before reduction occurs. Unlike sodium cyanoborohydride (NaBH₃CN), it is less toxic and does not require strict pH control.
2. Optimizing Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction. They are non-protic, which prevents quenching of the reducing agent, and effectively solubilize the reactants.
-
Acid Catalyst: While not always necessary with NaBH(OAc)₃, a catalytic amount of acetic acid (AcOH) can facilitate the dehydration step required for imine formation, pushing the equilibrium forward.
-
Temperature and Time: The reaction is typically run at room temperature for 12-24 hours. Monitoring by TLC or LC-MS is crucial to determine the point of maximum conversion and avoid potential product degradation over extended periods.[2]
3. Starting Material Quality: Impurities in your starting materials can significantly hinder the reaction.
-
N-Boc-4-piperidone (79099-07-3): This reagent can degrade upon prolonged storage.[3][4][5][6] Ensure it is a clean, white solid. If it appears discolored, purification by recrystallization or column chromatography may be necessary.
-
2-Aminoethanol: This reagent is hygroscopic and can absorb water from the atmosphere, which can interfere with imine formation. Use a freshly opened bottle or distill it prior to use.
Experimental Protocol: Optimized Reductive Amination
-
To a solution of N-Boc-4-piperidone (1.0 eq) in dry DCM, add 2-aminoethanol (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 18-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Additive | Key Advantages | Common Pitfalls |
| NaBH(OAc)₃ | DCM, DCE | None or cat. AcOH | High selectivity for imine; mild conditions; no pH control needed. | Higher cost; moisture sensitive. |
| NaBH₃CN | MeOH, EtOH | Requires acidic pH (~5-6) | Effective and selective. | Highly toxic (releases HCN); requires careful pH monitoring. |
| NaBH₄ | MeOH, EtOH | None | Inexpensive; readily available. | Can reduce the starting ketone; less selective.[7] |
| H₂/Catalyst (e.g., Pd/C) | MeOH, EtOH | None | "Green" option; high yielding. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
Part 2: Troubleshooting the Boc Deprotection Step
The final deprotection step is deceptively simple but can be a source of significant yield loss if not performed correctly.
Q2: I'm seeing a low yield of my final hydrochloride salt after Boc deprotection. What side reactions could be occurring?
A2: Low yields during Boc deprotection are most often caused by incomplete reaction or the formation of t-butylated side products. The choice of acid and the use of scavengers are critical for a clean and efficient transformation.
1. Incomplete Deprotection: The Boc group is cleaved under acidic conditions.[8][9] However, if the acid is not strong enough or the reaction time is too short, you will be left with unreacted starting material, complicating purification.
-
Expert Recommendation: A solution of 4M HCl in 1,4-dioxane is a highly effective and common reagent for this purpose.[10] Trifluoroacetic acid (TFA) in DCM is also effective but can be harsher and may require the use of scavengers to prevent side reactions.[8][10]
2. Side-Product Formation (t-Butylation): The mechanism of Boc deprotection generates a tert-butyl cation intermediate. This highly reactive electrophile can alkylate nucleophilic sites on your desired product or solvent, leading to impurities that are often difficult to remove.[8]
-
Mitigation Strategy: Use a cation scavenger. Adding a scavenger like triethylsilane (TES) or anisole to the reaction mixture will trap the tert-butyl cation, preventing it from reacting with your product.
Experimental Protocol: Optimized Boc Deprotection and Salt Formation
-
Dissolve the crude tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Optional but recommended: Add a cation scavenger such as triethylsilane (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (3-5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until all starting material is consumed.
-
The hydrochloride salt product will often precipitate from the solution. If not, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with a non-polar solvent like diethyl ether or hexanes to remove non-polar impurities.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain pure this compound.
Table 2: Comparison of Boc Deprotection Conditions
| Reagent System | Scavenger | Key Advantages | Common Pitfalls |
| 4M HCl in Dioxane | Anisole, TES | Volatile byproducts; often precipitates the HCl salt directly. | Dioxane is a peroxide-former and suspected carcinogen. |
| TFA in DCM | TES, Thioanisole | Fast reaction; strong acid ensures complete removal.[10] | TFA is corrosive; can be difficult to remove; high risk of t-butylation without a scavenger. |
| HCl (gas) in EtOAc/MeOH | None needed | Clean; byproducts are volatile. | Requires handling of gaseous HCl. |
Part 3: General FAQs and Synthesis Workflow
Q3: My final product is difficult to purify by standard silica gel chromatography. What are my options?
A3: The final product, this compound, is a highly polar and water-soluble salt. This makes it unsuitable for standard normal-phase silica gel chromatography, where it will likely stick to the baseline.
-
Purification of the Boc-protected intermediate: The intermediate is much less polar and can be readily purified on a standard silica column using a gradient of ethyl acetate in hexanes. Purifying the intermediate is often the best strategy to ensure a clean final product.
-
Purification of the final salt: If the final product requires purification, consider recrystallization from a solvent system like methanol/diethyl ether or ethanol/ethyl acetate. Alternatively, specialized chromatography techniques such as reverse-phase (C18) chromatography with a water/acetonitrile mobile phase (containing a modifier like 0.1% TFA or formic acid) can be effective.
Q4: Can I use a different protecting group for the piperidine nitrogen?
A4: Yes, other protecting groups can be used, but Boc is often preferred due to its stability to the reductive amination conditions and its relatively mild cleavage conditions. A benzyl group (Bn) is another option, which can be removed via catalytic hydrogenation (e.g., H₂/Pd/C). However, this adds an extra step and requires hydrogenation equipment. The choice of protecting group should be guided by the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Synthetic Workflow Diagram
The following diagram outlines the complete, optimized workflow for the synthesis of this compound.
Caption: Optimized two-step synthesis workflow.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
-
ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF. Retrieved from [Link]
-
Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Download Scientific Diagram. Retrieved from [Link]
-
Jiang, Y., et al. (2022). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
Google Patents. (n.d.). EP0414422B1 - 2-Oxo-1-oxa-8-azaspiro[3][10] decane derivatives, processes for their preparation and pharmaceutical compositions thereof. Retrieved from
-
PubMed. (n.d.). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. Retrieved from [Link]
-
Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines | Organic Chemistry. YouTube. Retrieved from [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]
- 4. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. youtube.com [youtube.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride
Welcome to the technical support center for the synthesis of 2-Oxa-8-azaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable spirocyclic scaffold. Leveraging extensive experience in synthetic organic chemistry, this document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The 2-Oxa-8-azaspiro[4.5]decane core is a significant structural motif in medicinal chemistry, often synthesized via a multi-step sequence culminating in a key cyclization reaction. A common retrosynthetic approach involves the reaction of a piperidone derivative with an appropriate amino alcohol, followed by cyclization and salt formation. This guide will focus on the potential pitfalls in this synthetic route and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes?
A1: Low overall yield can stem from several factors throughout the multi-step synthesis. The most critical steps to investigate are:
-
Incomplete imine formation: The initial condensation between the piperidone precursor and the amino alcohol to form the imine intermediate is a reversible reaction. Inefficient water removal will shift the equilibrium back to the starting materials.
-
Inefficient cyclization: The intramolecular cyclization to form the spirocyclic core can be hampered by steric hindrance, inappropriate reaction conditions (temperature, solvent), or the use of a non-optimal catalyst.
-
Product decomposition: The final product or intermediates may be unstable under the reaction or workup conditions. For instance, harsh acidic or basic conditions during workup can lead to ring-opening or other side reactions.[1]
-
Purification losses: The polarity of the spirocyclic amine can make it challenging to isolate, potentially leading to losses during extraction and chromatographic purification.
Q2: I am observing the formation of a significant amount of a byproduct with a similar mass to my desired product. What could this be?
A2: A common byproduct in syntheses involving piperidine rings is the corresponding N-oxide . This occurs through the oxidation of the tertiary amine in the piperidine ring.[2][3] This oxidation can happen if the reaction is exposed to air for extended periods, especially at elevated temperatures, or if oxidizing agents are present. N-oxides can be challenging to separate from the desired amine due to their similar polarities.
Q3: How can I confirm the formation of an N-oxide byproduct?
A3: The formation of an N-oxide can be confirmed using several analytical techniques:
-
Mass Spectrometry (MS): The N-oxide will have a mass of +16 Da compared to the parent amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the carbons adjacent to the nitrogen atom in the piperidine ring will be shifted downfield in the 1H NMR spectrum of the N-oxide compared to the parent amine.
-
Infrared (IR) Spectroscopy: The N-O bond stretch typically appears in the region of 950-970 cm-1.
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a detailed breakdown of common problems, their underlying causes, and step-by-step protocols for their resolution.
Problem 1: Incomplete Reaction and/or Low Yield in the Cyclization Step
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting materials (piperidone derivative and amino alcohol).
-
The isolated yield of 2-Oxa-8-azaspiro[4.5]decane is lower than expected.
Root Cause Analysis:
The intramolecular cyclization to form the spiroketal amine is an equilibrium-driven process. Inefficient removal of water, a byproduct of imine formation and cyclization, can prevent the reaction from going to completion. Furthermore, the choice of catalyst and reaction conditions plays a crucial role in promoting the desired cyclization over side reactions.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cyclization yield.
Solutions and Protocols:
-
Effective Water Removal:
-
Protocol 1: Dean-Stark Apparatus: For reactions run in solvents that form an azeotrope with water (e.g., toluene, benzene), a Dean-Stark apparatus is highly effective for continuous water removal.
-
Set up the reaction in a round-bottom flask with a Dean-Stark trap and a condenser.
-
Fill the Dean-Stark trap with the reaction solvent.
-
Heat the reaction mixture to reflux. The water-solvent azeotrope will distill into the trap, where the water will separate and be collected, while the solvent returns to the reaction flask.
-
-
-
Catalyst and Solvent Optimization:
-
Protocol 2: Acid Catalysis Screening: The cyclization is often acid-catalyzed. If a weak acid (e.g., acetic acid) is not effective, consider screening other catalysts.
-
Set up small-scale parallel reactions using different acid catalysts such as p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or a Lewis acid (e.g., Sc(OTf)3).
-
Monitor the reactions by TLC or LC-MS to determine the most effective catalyst.
-
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Screen a range of solvents from nonpolar (e.g., toluene) to more polar aprotic solvents (e.g., THF, dioxane).
-
Problem 2: Formation of N-Oxide Byproduct
Symptoms:
-
A new spot appears on the TLC plate, often with a slightly lower Rf value than the product.
-
Mass spectrometry of the crude product shows a peak at M+16 relative to the desired product.
Root Cause Analysis:
The tertiary amine of the piperidine ring is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This can be caused by prolonged exposure to atmospheric oxygen, especially at elevated temperatures, or the presence of trace oxidizing impurities.
Troubleshooting Workflow:
Sources
Technical Support Center: A Troubleshooting Guide for Experiments with 2-Oxa-8-azaspiro[4.5]decane Hydrochloride
Welcome to the technical support center for 2-Oxa-8-azaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile spirocyclic scaffold. The following information is curated to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: Understanding the fundamental properties of this compound is crucial for experimental design. Here is a summary of its key characteristics:
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO | |
| Molecular Weight | 177.67 g/mol | |
| Appearance | White to off-white solid | General Supplier Information |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in many common aprotic organic solvents. | General Chemical Principles |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere to prevent degradation.[1] |
The hydrochloride salt form enhances water solubility, which can be advantageous for certain reaction conditions but may complicate product extraction into organic solvents.
Q2: I am planning an N-alkylation reaction. Do I need to freebase the this compound first?
A2: Yes, it is highly recommended. The hydrochloride salt is an ammonium salt, meaning the nitrogen atom is protonated and therefore not nucleophilic. To perform an N-alkylation, you must first neutralize the salt to generate the free secondary amine. This is typically achieved by treating an aqueous solution or a suspension of the hydrochloride salt with a base, such as sodium bicarbonate, sodium carbonate, or a tertiary amine like triethylamine, followed by extraction of the free amine into an organic solvent.
Q3: What are the common impurities I might find in commercially available this compound?
A3: While commercial batches are generally of high purity, potential impurities could include residual starting materials from the synthesis, such as precursors to the spirocyclic system, or byproducts from the hydrochloride salt formation. It is always good practice to verify the purity of your starting material by techniques like NMR or LC-MS before use, especially for sensitive downstream applications.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems you might encounter during common synthetic transformations involving 2-Oxa-8-azaspiro[4.5]decane.
Scenario 1: N-Alkylation Reactions
N-alkylation is a frequent transformation for this scaffold. Here are some common issues and their remedies.
Q4: My N-alkylation reaction with an alkyl halide is showing low conversion, with a significant amount of starting material remaining. What could be the cause?
A4: Low conversion in N-alkylation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Freebasing: As mentioned in the FAQ, the starting hydrochloride salt is not nucleophilic. Ensure complete neutralization to the free amine before adding your alkylating agent. Incomplete removal of the aqueous base can also sequester the free amine.
-
Insufficient Base: Many N-alkylation reactions with alkyl halides generate a hydrohalic acid byproduct which will protonate the starting amine or product, rendering it unreactive. The inclusion of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is crucial to scavenge this acid.
-
Poor Leaving Group: The reactivity of the alkyl halide is critical. The general trend for the leaving group ability is I > Br > Cl > F. If you are using an alkyl chloride, you may need more forcing conditions (higher temperature, longer reaction time) or consider converting it to a more reactive alkyl iodide in situ (e.g., by adding a catalytic amount of sodium iodide).
-
Steric Hindrance: If your alkyl halide is sterically bulky, the reaction rate will be significantly slower. In such cases, increasing the reaction temperature or switching to a less hindered alkylating agent, if possible, can be beneficial.
Workflow for Troubleshooting Low Conversion in N-Alkylation
Caption: Troubleshooting decision tree for low conversion in N-alkylation.
Q5: I am observing the formation of a dialkylated quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can I prevent this?
A5: Over-alkylation is a common side reaction when alkylating secondary amines, as the resulting tertiary amine can still be nucleophilic.[2] Here are some strategies to favor mono-alkylation:
-
Stoichiometry Control: Use a stoichiometric excess of the 2-Oxa-8-azaspiro[4.5]decane free base relative to the alkylating agent. This statistically favors the reaction of the more abundant secondary amine.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, reducing the likelihood of the product reacting further.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for mono-alkylation, as the activation energy for the second alkylation might be higher.
-
Alternative Alkylation Methods: Consider reductive amination as an alternative to direct alkylation with an alkyl halide. This method involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ. This approach is generally more selective for mono-alkylation.[3][4]
Experimental Protocol: Reductive Amination of 2-Oxa-8-azaspiro[4.5]decane with Benzaldehyde
This protocol provides a reliable method for mono-N-alkylation, avoiding the issue of over-alkylation.
-
Freebasing: Dissolve this compound (1.0 eq) in water and adjust the pH to >10 with a suitable base (e.g., 1M NaOH). Extract the aqueous layer three times with an organic solvent like dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Imine Formation and Reduction: Dissolve the free amine (1.0 eq) and benzaldehyde (1.05 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol. Stir at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.[4] Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by column chromatography on silica gel.
Scenario 2: Boc-Protection and Deprotection
The Boc (tert-butyloxycarbonyl) group is a common protecting group for the amine functionality.
Q6: I am having trouble with the Boc-deprotection of my N-Boc-2-Oxa-8-azaspiro[4.5]decane derivative. The reaction is sluggish and incomplete even with trifluoroacetic acid (TFA). What can I do?
A6: Incomplete Boc deprotection can be frustrating. Here are some troubleshooting steps:
-
Acid Quality and Concentration: TFA is hygroscopic and its effectiveness can be diminished by water. Use fresh, high-purity TFA. You can also increase the concentration of TFA, or switch to neat TFA if your substrate is stable under these conditions.
-
Alternative Acidic Conditions: If TFA is not effective, consider using a solution of HCl in an organic solvent, such as 4M HCl in dioxane.[5] This is often a more potent reagent for Boc deprotection.
-
Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can accelerate the deprotection. However, be cautious if your molecule has other acid-sensitive functional groups.
-
Scavengers for the tert-Butyl Cation: The tert-butyl cation generated during the deprotection can sometimes re-alkylate electron-rich aromatic rings or other nucleophilic sites on your molecule.[6] Adding a scavenger like triethylsilane or anisole can trap this cation and prevent side reactions.
Logical Flow for Troubleshooting Incomplete Boc Deprotection
Caption: A logical progression for troubleshooting incomplete Boc deprotection.
Scenario 3: Purification Challenges
Q7: I have successfully synthesized my N-substituted 2-Oxa-8-azaspiro[4.5]decane derivative, but I am struggling to purify it. It streaks on the silica gel column and the hydrochloride salt is difficult to crystallize. What are my options?
A7: Purifying spirocyclic amines and their salts can be challenging due to their polarity and basicity.
-
Column Chromatography of the Free Base:
-
Tailing on Silica: The basic nature of the amine can cause it to interact strongly with the acidic silica gel, leading to tailing. To mitigate this, you can pre-treat your silica gel with a small amount of a tertiary amine (e.g., 1-2% triethylamine in your eluent system). This will neutralize the acidic sites on the silica and improve the peak shape.
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes or DCM) to a more polar solvent system (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of methanol can help to elute highly polar compounds.
-
-
Purification of the Hydrochloride Salt:
-
Crystallization: If direct crystallization is difficult, try a variety of solvent systems. A common technique is to dissolve the crude salt in a minimal amount of a polar solvent (like methanol or ethanol) and then slowly add a less polar co-solvent (like diethyl ether or ethyl acetate) until turbidity is observed. Allowing this solution to stand, sometimes at a lower temperature, can induce crystallization.
-
Precipitation: If crystallization is unsuccessful, precipitation might be an option. Dissolve the free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and then add a solution of HCl in the same or a compatible solvent. The hydrochloride salt may precipitate out of the solution and can be collected by filtration.
-
Analytical Characterization
Q8: What are the key NMR signals I should look for to confirm the structure of 2-Oxa-8-azaspiro[4.5]decane and its derivatives?
A8: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. For the parent 2-Oxa-8-azaspiro[4.5]decane, you would expect to see signals corresponding to the protons on the piperidine and tetrahydrofuran rings. Upon N-alkylation, you will observe new signals corresponding to the protons of the newly introduced alkyl group. A key indicator of successful N-alkylation is the change in the chemical shifts of the protons alpha to the nitrogen atom.
Q9: How can I use LC-MS to monitor my reactions and assess the purity of my products?
A9: LC-MS is an invaluable tool for both reaction monitoring and purity assessment.
-
Reaction Monitoring: A small aliquot of the reaction mixture can be diluted and injected into the LC-MS to track the disappearance of starting materials and the appearance of the product. The mass-to-charge ratio (m/z) of the product will confirm its formation.
-
Purity Assessment: Once the product is isolated, LC-MS can provide a quantitative measure of its purity by integrating the area of the product peak relative to any impurity peaks. The mass spectrometer can also help in identifying the molecular weights of any impurities, providing clues to their structures.
References
-
ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link][7]
-
ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. [Link]
-
PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link][8]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link][6]
-
ResearchGate. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link][5]
-
Journal of the American Chemical Society. (n.d.). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. [Link]
-
PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link][9]
-
MDPI. (1989). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link][3]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][4]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
-
ResearchGate. (2025). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [Link]
- Google Patents. (n.d.).
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
Sources
- 1. Compound N-benzyl-4-(methoxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide -... [chemdiv.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 2-Oxa-8-azaspiro[4.5]decane hydrochloride and solutions
Welcome to the technical support center for 2-Oxa-8-azaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide robust solutions for handling this compound in a laboratory setting. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reproducibility of your results.
Introduction to this compound
This compound is a heterocyclic compound featuring a spirocyclic system, a structural motif of increasing interest in medicinal chemistry due to its inherent three-dimensionality. As with many amine hydrochloride salts, its stability can be influenced by environmental factors such as moisture, pH, and temperature. Understanding these sensitivities is crucial for its effective use in research and development.
This guide provides a proactive approach to potential challenges, focusing on the principles of chemical stability and analytical verification.
Part 1: Frequently Asked Questions (FAQs) on Handling and Stability
Here we address some of the common questions regarding the stability and handling of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] This minimizes exposure to moisture and atmospheric oxygen, which can potentially contribute to degradation.
Q2: I've observed a change in the physical appearance of the solid compound. What could be the cause?
A2: A change in color or texture could indicate degradation or the absorption of water (hygroscopicity). Hydrochloride salts can be susceptible to moisture, which may lead to hydrolysis or changes in crystalline form. It is recommended to perform a purity analysis using the techniques described in Part 3 of this guide to assess the integrity of the material.
Q3: My solution of this compound in an aqueous buffer has become cloudy over time. What is happening?
A3: Cloudiness or precipitation in a solution can be due to several factors. One common issue with hydrochloride salts is the "common-ion effect," where the presence of chloride ions in the buffer can decrease the solubility of the hydrochloride salt.[2] Alternatively, the compound may be degrading to a less soluble product, or the pH of the solution may have shifted to a point where the free base, which may be less soluble, is formed.
Q4: How can I confirm the identity and purity of the this compound I have received?
A4: The identity and purity of the compound can be confirmed using a combination of analytical techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3] These techniques can verify the chemical structure and quantify the presence of any impurities.
Part 2: Troubleshooting Guide for Stability Issues
This section provides a more in-depth look at potential stability problems and offers systematic approaches to diagnose and resolve them.
Issue 1: Suspected Degradation of Solid Compound
-
Symptoms:
-
Change in physical appearance (color, clumping).
-
Inconsistent results in experiments using the same batch of the compound.
-
Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
-
Potential Causes & Investigation Workflow:
Caption: Workflow for Investigating Solid-State Degradation.
-
Solutions & Proactive Measures:
-
Hygroscopicity: If water content is high, the compound can be dried under a high vacuum. Always handle the solid in a glove box or a controlled low-humidity environment.
-
Thermal Stability: While stable at the recommended 2-8°C, exposure to higher temperatures during shipping or handling could initiate degradation.[4] Always ensure a consistent cold chain.
-
Oxidation: The presence of an ether and an amine in the structure suggests potential sites for oxidation. Storing under an inert gas is the best preventative measure.
-
Issue 2: Instability in Solution
-
Symptoms:
-
Precipitation or cloudiness in solution.
-
A gradual decrease in the main peak area and the appearance of new peaks in HPLC analysis of the solution over time.
-
A shift in the pH of the solution.
-
Loss of biological activity in assays.
-
-
Potential Causes & Investigation Workflow:
Caption: Workflow for Investigating Solution-Phase Instability.
-
Solutions & Proactive Measures:
-
Hydrolytic Stability: The ether linkage in the 2-oxa position could be susceptible to acid or base-catalyzed hydrolysis, especially at elevated temperatures. A forced degradation study across a range of pH values can identify the conditions to avoid.[5]
-
pH and Solubility: The hydrochloride salt is expected to be more soluble in acidic to neutral aqueous solutions. At higher pH, the free base may form, which could have lower solubility. It is crucial to determine the pKa of the amine and the solubility of both the salt and the free base to establish a suitable formulation pH.
-
Photostability: As a general precaution, solutions of organic compounds should be protected from light to prevent photodegradation. Use amber vials or cover flasks with aluminum foil.
-
Part 3: Analytical Protocols for Stability Assessment
To properly investigate stability issues, a robust analytical methodology is required. A stability-indicating method is one that can separate the active compound from its degradation products.[6]
Protocol 1: Development of a Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the purity of this compound and detecting degradation products.[7]
-
Instrumentation: A standard HPLC system with a UV detector is suitable. If degradation products lack a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. Mass spectrometric detection (LC-MS) is invaluable for identifying unknown degradants.
-
Starting HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the amine is protonated. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. |
| Detection | UV at 210 nm (or low UV) | For compounds with limited chromophores. |
-
Method Validation: To ensure the method is stability-indicating, a forced degradation study should be performed.[8]
-
Procedure:
-
Prepare solutions of this compound (approx. 1 mg/mL) in:
-
0.1 M HCl (Acid Hydrolysis)
-
0.1 M NaOH (Base Hydrolysis)
-
3% H₂O₂ (Oxidation)
-
Water (Neutral Hydrolysis)
-
-
Heat the solutions at 60°C for 24-48 hours.
-
Expose a solid sample and a solution to light according to ICH Q1B guidelines.
-
Heat a solid sample at a high temperature (e.g., 80°C).
-
Analyze all stressed samples by HPLC alongside a control sample.
-
-
Expected Outcome: The HPLC method should demonstrate "peak purity," meaning the main compound peak is free from co-eluting degradants, and all significant degradation products are well-resolved.
-
Protocol 2: Structural Elucidation of Impurities using NMR and MS
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Compare the spectrum of a degraded sample to a reference standard. The appearance of new signals or changes in the integration of existing signals can indicate the formation of degradation products. The disappearance of the N-H proton signal could suggest deprotonation to the free base.[3]
-
¹³C NMR: The appearance of new carbonyl signals or changes in the chemical shift of the spiro-carbon can provide clues about the degradation pathway.
-
-
Mass Spectrometry (MS):
-
LC-MS: This is the most powerful tool for identifying degradation products. Look for masses corresponding to potential reactions:
-
Hydrolysis: +18 Da (addition of water, followed by ring opening).
-
Oxidation: +16 Da (addition of an oxygen atom, e.g., N-oxide formation).
-
Dealkylation: Loss of alkyl groups.
-
-
By combining the information from these analytical techniques, a comprehensive picture of the stability of this compound can be developed, allowing for the implementation of effective control strategies.
References
-
Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
International Journal of Engineering Technology Science and Research. A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]
- Klick, S., et al. (2005). Toward a General Strategy for Degradation Pathway Elucidation. Journal of Pharmaceutical and Biomedical Analysis.
-
Schwartz, J. B., & Bope, F. W. (1975). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. [Link]
-
PubChem. 2-Oxa-8-azaspiro(4.5)decane. [Link]
-
Kiuchi, M., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. [Link]
- Stepan, A. F., et al. (2012). Spirocycles in Drug Discovery. Journal of Medicinal Chemistry.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. PubChemLite - this compound (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijisrt.com [ijisrt.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
How to increase the solubility of 2-Oxa-8-azaspiro[4.5]decane hydrochloride
Introduction
Welcome to the technical support guide for 2-Oxa-8-azaspiro[4.5]decane hydrochloride (CAS No: 479195-19-2). This document is designed for researchers, scientists, and drug development professionals to address common and complex challenges related to the solubility of this spirocyclic compound. As a hydrochloride salt of a secondary amine, its solubility is intrinsically linked to the physicochemical properties of the aqueous environment.[1][2] This guide provides both foundational knowledge and advanced strategies to help you achieve your desired experimental concentrations and develop robust formulations.
The incorporation of an oxygen atom into the spirocyclic core generally leads to lower lipophilicity and improved solubility compared to all-carbon analogues, a favorable pharmaceutical property.[3] However, achieving high concentrations, especially under specific buffer conditions, can still be challenging. This guide offers a logical, step-by-step approach to overcoming these solubility hurdles.
Compound Profile
| Property | Value | Source |
| CAS Number | 479195-19-2 | |
| Molecular Formula | C₈H₁₆ClNO | [4] |
| Molecular Weight | 177.67 g/mol | [4] |
| Physical Form | Solid | |
| Storage | 2-8°C, Inert atmosphere |
Part 1: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common initial queries and problems encountered when first working with this compound.
Q1: What is the best solvent to prepare an initial stock solution?
For most in vitro biological assays, starting with an aqueous buffer is recommended. As a hydrochloride salt, the compound is designed for aqueous solubility.[5]
-
Primary Recommendation: Start with deionized water or a simple buffer like Phosphate-Buffered Saline (PBS) at a pH between 5.0 and 6.5. The salt of a weak base (the amine) and a strong acid (HCl) will produce a slightly acidic solution, and maintaining this pH is key to solubility.[6]
-
Organic Co-solvents: If high concentrations are required that cannot be achieved in purely aqueous media, consider Dimethyl Sulfoxide (DMSO) or Ethanol. However, always prepare a concentrated primary stock in the organic solvent and perform a serial dilution into your aqueous assay buffer. Be mindful of the final organic solvent concentration, as it can affect cell viability or assay performance.
Q2: I dissolved the compound, but my solution is cloudy or has formed a precipitate. What should I do?
Cloudiness or precipitation upon dissolution or after a short period (e.g., freeze-thaw) is a classic sign of exceeding the solubility limit under your current conditions. This often happens when diluting a DMSO stock into an aqueous buffer with a higher pH (e.g., >7.4), where the protonated, soluble amine salt converts to the less soluble free base.
Follow this troubleshooting workflow to diagnose and resolve the issue.
Q3: Can I increase the temperature to help dissolve the compound?
Yes, gentle warming (e.g., to 37°C) can increase both the rate of dissolution and the equilibrium solubility.[7]
Protocol for Thermal Solubilization:
-
Add the powdered compound to your chosen solvent.
-
Place the vial in a water bath or on a calibrated heat block set to 37-40°C.
-
Agitate gently by vortexing or stirring until the solid is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Critical Step: Observe the solution upon cooling. If precipitation occurs, the solution was supersaturated at room temperature, and this method may not be suitable for preparing stable stock solutions. If it remains clear, you have successfully increased the solubility.
Caution: Always perform initial stability tests, as prolonged exposure to elevated temperatures can degrade some compounds.
Part 2: Advanced Strategies for Solubility Enhancement
If basic troubleshooting does not yield the required concentration, more advanced formulation strategies may be necessary. These methods are common in the pharmaceutical industry for overcoming the challenge of poor aqueous solubility, which affects a large percentage of new chemical entities.[8][9]
Q4: How can I systematically use pH to my advantage?
The solubility of this compound is highly pH-dependent. The amine nitrogen is protonated (R₂NH₂⁺) at acidic pH, which is the highly water-soluble form. As the pH increases towards the compound's pKa, the equilibrium shifts towards the neutral, un-protonated "free base" form (R₂NH), which is significantly less water-soluble.[1]
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) across a pH range from 4.0 to 8.0.
-
Add an excess amount of the compound to a fixed volume of each buffer in separate vials.
-
Agitate the slurries at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Filter the samples using a 0.22 µm syringe filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot concentration vs. pH to determine the optimal pH range for your desired concentration. You will typically observe a sharp decrease in solubility as the pH increases.[6]
Q5: What co-solvents are effective, and how should I use them?
Co-solvents work by reducing the polarity of the aqueous medium, which can help solubilize organic molecules.[7] This is a common and effective technique.
Recommended Co-solvents and Starting Concentrations
| Co-solvent | Properties & Use Case | Recommended Starting % (v/v) | Cautions |
| Ethanol | Biologically compatible at low concentrations. Good for many in vitro systems. | 5-10% | Can be toxic to cells at higher concentrations. |
| Propylene Glycol (PG) | Less volatile than ethanol. Often used in preclinical formulations. | 10-20% | Can increase solution viscosity. |
| Polyethylene Glycol 400 (PEG-400) | Low toxicity polymer. Excellent for increasing solubility of many compounds. | 10-30% | High concentrations can impact assay readouts. |
| Glycerin | A viscous, non-toxic solvent commonly used in formulations. | 5-15% | High viscosity can make handling difficult. |
Methodology: Prepare your buffer system first, then add the co-solvent to the desired final percentage before adding the this compound.
Q6: I am working on a preclinical formulation. What are the more advanced options?
For in vivo studies where high bioavailability of a poorly soluble drug is needed, several advanced formulation strategies can be employed.[10][11] The choice depends on the drug's specific properties and the intended route of administration.[11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[12] This is a widely used technique for enhancing the solubility and bioavailability of problematic compounds.[10]
-
Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[12] Upon contact with aqueous fluids in the gut, they spontaneously form fine emulsions, facilitating drug absorption.[10]
-
Amorphous Solid Dispersions: By dispersing the drug in a polymer matrix, it can be stabilized in a high-energy amorphous form rather than a stable, less soluble crystalline form.[9] This can dramatically increase dissolution rates.[12]
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[8][13]
The selection of the best strategy requires careful consideration of the compound's physicochemical properties, the target dose, and the desired pharmacokinetic profile.[11]
References
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
National Institutes of Health (NIH). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. [Link]
-
National Institutes of Health (NIH). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
Pharmatutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
-
ChemBK. 8-Oxa-2-aza-spiro[4.5]decane hydrochloride. [Link]
-
ResearchGate. How to increase the solubility of practically insoluble raw materials?. [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]
-
Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
-
Sciencemadness.org. Solubility of organic amine salts. [Link]
-
University of the Sciences in Philadelphia. Principles of Drug Action 1, Spring 2005, Amines. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
-
University of Missouri–St. Louis. Chapter 18 Amines. [Link]
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. enamine.net [enamine.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. umsl.edu [umsl.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. sphinxsai.com [sphinxsai.com]
Technical Support Center: Synthesis of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride
Welcome to the technical support center for the synthesis of 2-Oxa-8-azaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this multi-step synthesis. By understanding the causality behind each experimental step and potential side reactions, you can optimize your process for higher purity and yield.
The synthesis of this compound is a sequential process that requires careful control at each stage to prevent the formation of closely related impurities that can be challenging to remove. This guide is structured to address specific issues you may encounter at each key transformation.
Synthetic Overview
A common and efficient route to this compound involves a three-step process starting from N-benzyl-4-piperidone. The general workflow is as follows:
start [label="N-Benzyl-4-piperidone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Reductive Amination"]; intermediate1 [label="N-Benzyl-N-(2-hydroxyethyl)-\n4-aminopiperidine"]; step2 [label="Step 2: Intramolecular Cyclization"]; intermediate2 [label="N-Benzyl-2-oxa-8-azaspiro[4.5]decane"]; step3 [label="Step 3: N-Debenzylation"]; product_base [label="2-Oxa-8-azaspiro[4.5]decane"]; step4 [label="Step 4: Salt Formation"]; final_product [label="2-Oxa-8-azaspiro[4.5]decane\nHydrochloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate1 [label="Ethanolamine,\nReducing Agent"]; intermediate1 -> step2; step2 -> intermediate2 [label="e.g., Mitsunobu or\nAcid Catalysis"]; intermediate2 -> step3; step3 -> product_base [label="H₂, Pd/C"]; product_base -> step4; step4 -> final_product [label="HCl"]; }
Figure 1: General synthetic workflow for this compound.
Part 1: Troubleshooting the Reductive Amination Step
The initial step involves the reductive amination of N-benzyl-4-piperidone with ethanolamine. While this reaction is generally robust, several impurities can arise if not properly controlled.[1]
reactants [label="{N-Benzyl-4-piperidone | Ethanolamine}"]; conditions [label="Reducing Agent\n(e.g., NaBH(OAc)₃)"]; product [label="N-Benzyl-N-(2-hydroxyethyl)-\n4-aminopiperidine", fillcolor="#E6F4EA", fontcolor="#202124"];
reactants -> product [label="Imine Formation &\nReduction"]; product -> conditions [style=invis]; }
Figure 2: Reductive amination of N-benzyl-4-piperidone with ethanolamine.
FAQ 1: I am observing a significant amount of unreacted N-benzyl-4-piperidone in my crude product. What could be the cause?
Answer:
The persistence of starting material in a reductive amination can be attributed to several factors:
-
Inefficient Imine Formation: The initial condensation between the ketone and ethanolamine to form the imine (or iminium ion) is a reversible equilibrium.[2] To drive this equilibrium forward, it is crucial to effectively remove the water that is formed as a byproduct. If water is not removed, the imine can hydrolyze back to the starting materials.
-
Troubleshooting:
-
Azeotropic Removal of Water: If your solvent system allows (e.g., toluene), use a Dean-Stark apparatus to remove water azeotropically.
-
Use of a Mild Dehydrating Agent: While some dehydrating agents can interfere with the reaction, the use of molecular sieves (3Å or 4Å) can be effective.
-
Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[1]
-
-
-
Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) are sensitive to moisture.
-
Troubleshooting:
-
Use a fresh bottle of the reducing agent.
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Troubleshooting:
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material before workup.
-
If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial, but be cautious as this can also promote side reactions.
-
-
FAQ 2: My mass spectrometry analysis indicates the presence of a dialkylated impurity. How is this formed and how can I prevent it?
Answer:
A common impurity in reductive aminations with primary amines is the formation of a tertiary amine through a second alkylation event. In this case, the desired product, N-benzyl-N-(2-hydroxyethyl)-4-aminopiperidine (a secondary amine), can react with another molecule of N-benzyl-4-piperidone.
desired_product [label="Desired Secondary Amine\n(Product of first amination)"]; starting_ketone [label="N-Benzyl-4-piperidone"]; dialkylated_impurity [label="Dialkylated Impurity\n(Tertiary Amine)", fillcolor="#FCE8E6", fontcolor="#202124"];
desired_product -> dialkylated_impurity; starting_ketone -> dialkylated_impurity; }
Figure 3: Formation of the dialkylated impurity.
Causality: The product amine is often more nucleophilic than the starting ethanolamine, making it a competitive substrate for reaction with any remaining N-benzyl-4-piperidone.
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of ethanolamine (e.g., 1.1 to 1.5 equivalents) to ensure that the N-benzyl-4-piperidone is consumed before significant dialkylation can occur.
-
Order of Addition: Add the reducing agent portion-wise to a pre-stirred mixture of the ketone and amine. This helps to reduce the imine as it is formed, minimizing the concentration of the product amine available for a second reaction.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the rate of the competing dialkylation reaction.
FAQ 3: I have identified an impurity corresponding to the N,N-dialkylation of ethanolamine. What causes this and how can it be avoided?
Answer:
This impurity arises from the reaction of two molecules of N-benzyl-4-piperidone with one molecule of ethanolamine. This is more likely to occur if there is a localized excess of the ketone.
Troubleshooting:
-
Reverse Addition: Add the N-benzyl-4-piperidone solution slowly to a solution of ethanolamine and the reducing agent. This ensures that the amine is always in excess, minimizing the chance of dialkylation.
-
Dilution: Running the reaction at a higher dilution can also disfavor this bimolecular side reaction.
Part 2: Troubleshooting the Intramolecular Cyclization Step
The formation of the spirocyclic core is achieved through an intramolecular cyclization of N-benzyl-N-(2-hydroxyethyl)-4-aminopiperidine. This can be accomplished through various methods, such as an acid-catalyzed dehydration or a Mitsunobu reaction.
start [label="N-Benzyl-N-(2-hydroxyethyl)-\n4-aminopiperidine"]; product [label="N-Benzyl-2-oxa-8-azaspiro[4.5]decane", fillcolor="#E6F4EA", fontcolor="#202124"];
start -> product [label="Intramolecular\nCyclization"]; }
Figure 4: Intramolecular cyclization to form the spirocycle.
FAQ 4: My reaction is incomplete, and I am isolating a significant amount of the starting amino alcohol. How can I drive the cyclization to completion?
Answer:
Incomplete cyclization is a common issue and is often related to the reaction conditions and the method used.
-
For Acid-Catalyzed Cyclization:
-
Acid Strength and Concentration: The choice of acid and its concentration are critical. Stronger acids (e.g., sulfuric acid, p-toluenesulfonic acid) are typically more effective than weaker acids. Ensure you are using a sufficient catalytic amount.
-
Water Removal: This is an equilibrium process, and the removal of water is essential to drive the reaction to completion. Use a Dean-Stark apparatus or a suitable drying agent.
-
Temperature: Higher temperatures are often required for acid-catalyzed dehydrations.
-
-
For Mitsunobu Reaction:
-
Reagent Quality: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade over time. Use fresh or properly stored reagents. Triphenylphosphine can also oxidize, so use a high-purity grade.
-
Reaction Temperature: The Mitsunobu reaction is typically run at low temperatures (e.g., 0 °C to room temperature). Ensure proper temperature control.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Mitsunobu reagents (DEAD/DIAD and PPh₃).
-
FAQ 5: I am observing byproducts from my Mitsunobu cyclization. What are they and how can I minimize them?
Answer:
The Mitsunobu reaction is known for producing byproducts that can complicate purification.[3][4]
-
Triphenylphosphine Oxide (TPPO) and the Hydrazide Adduct: These are the primary byproducts of the Mitsunobu reaction.
-
Troubleshooting Purification:
-
Crystallization: In some cases, the desired product can be crystallized, leaving the byproducts in the mother liquor.
-
Chromatography: Careful column chromatography is often the most effective way to separate the product from these byproducts.
-
Extraction: Washing the organic layer with a dilute acid solution can help to remove some of the basic impurities.
-
-
-
Formation of an Aziridinium Intermediate: In some cases, intramolecular cyclization can lead to the formation of a strained aziridinium ring, which can then undergo rearrangement or react with nucleophiles. While less common for this specific substrate, it is a possibility.
-
Troubleshooting:
-
Careful control of reaction conditions (temperature, rate of addition) can minimize the formation of such side products.
-
-
Part 3: Troubleshooting the N-Debenzylation Step
The final step in the synthesis of the free base is the removal of the N-benzyl protecting group, typically via catalytic hydrogenation using palladium on carbon (Pd/C).
start [label="N-Benzyl-2-oxa-8-azaspiro[4.5]decane"]; product [label="2-Oxa-8-azaspiro[4.5]decane", fillcolor="#E6F4EA", fontcolor="#202124"];
start -> product [label="H₂, Pd/C"]; }
Figure 5: N-Debenzylation via catalytic hydrogenation.
FAQ 6: The debenzylation reaction is very slow or has stalled. What are the possible reasons?
Answer:
Sluggish or incomplete debenzylation is a frequent problem in catalytic hydrogenation.
-
Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by various functional groups and impurities.[5]
-
Sources of Poisons: Sulfur compounds, residual phosphines from a previous Mitsunobu step, or certain nitrogen-containing heterocycles can poison the catalyst.
-
Troubleshooting:
-
Purification of the Substrate: Ensure the N-benzyl-2-oxa-8-azaspiro[4.5]decane is thoroughly purified before hydrogenation to remove any potential catalyst poisons.
-
Catalyst Loading: Increase the catalyst loading (e.g., from 5 wt% to 10 wt%).
-
Choice of Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more robust and less susceptible to poisoning than standard Pd/C.
-
-
-
Insufficient Hydrogen Pressure: The reaction may require a higher hydrogen pressure to proceed at a reasonable rate.
-
Troubleshooting:
-
Increase the hydrogen pressure (ensure your equipment is rated for the pressure you are using).
-
-
-
Poor Mass Transfer: The reaction is heterogeneous, and efficient mixing is crucial for the substrate to access the catalyst surface.
-
Troubleshooting:
-
Ensure vigorous stirring.
-
Choose a solvent that fully dissolves the starting material.
-
-
FAQ 7: I am observing over-reduction or other side products during debenzylation. How can I improve the selectivity?
Answer:
While the 2-oxa-8-azaspiro[4.5]decane core is generally stable to hydrogenation, aggressive conditions can potentially lead to side reactions.
-
Ring Opening: Under very harsh conditions (high temperature and pressure), the tetrahydrofuran ring could potentially be cleaved.
-
Troubleshooting:
-
Use milder conditions: lower hydrogen pressure and ambient temperature.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
-
Incomplete Reaction: If the reaction is stopped prematurely, you will have a mixture of the starting material and the product, which can be difficult to separate.
-
Troubleshooting:
-
Monitor the reaction by TLC, GC, or LC-MS to ensure complete conversion.
-
-
Experimental Protocols
Protocol 1: Reductive Amination of N-Benzyl-4-piperidone
-
To a solution of N-benzyl-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE) or dichloromethane (DCM), add ethanolamine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation for N-Debenzylation
-
Dissolve N-benzyl-2-oxa-8-azaspiro[4.5]decane (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add 10% palladium on carbon (5-10 wt% of the substrate).
-
Purge the reaction vessel with hydrogen gas (or use a balloon of hydrogen).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Oxa-8-azaspiro[4.5]decane.
Data Summary Table
| Step | Common Impurities | Potential Cause | Mitigation Strategy |
| 1. Reductive Amination | Unreacted N-benzyl-4-piperidone | Inefficient imine formation; Inactive reducing agent | Use of a mild acid catalyst; Ensure fresh reducing agent |
| Dialkylated product | Product amine reacts with starting ketone | Use a slight excess of ethanolamine; Control addition rate | |
| N,N-dialkylation of ethanolamine | Localized excess of ketone | Reverse addition; Higher dilution | |
| 2. Intramolecular Cyclization | Unreacted amino alcohol | Incomplete reaction | Optimize acid catalyst/temperature; Use fresh Mitsunobu reagents |
| Mitsunobu byproducts (TPPO, hydrazide) | Inherent to the reaction | Careful chromatography; Crystallization | |
| 3. N-Debenzylation | Unreacted N-benzyl starting material | Catalyst poisoning; Insufficient H₂ pressure | Purify substrate before hydrogenation; Increase catalyst loading; Use Pearlman's catalyst |
| Ring-opened byproducts | Overly harsh conditions | Use milder conditions (lower pressure, ambient temperature) |
References
-
deBellefeuille, J., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8493. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Jiang, Z., et al. (2025). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry, 21, 7809-7817. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Oxa-8-azaspiro[4.5]decane hydrochloride. As a crucial building block in medicinal chemistry, particularly for compounds targeting central nervous system disorders, mastering its synthesis at scale is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during scale-up, ensuring a robust and reproducible process.
I. Foundational Knowledge & Synthesis Overview
2-Oxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a tetrahydrofuran ring fused to a piperidine ring at a shared carbon atom.[2] This unique three-dimensional structure is of significant interest in drug discovery for its potential to improve physicochemical properties like aqueous solubility and metabolic stability.[3] The hydrochloride salt form enhances stability and handling characteristics.
While multiple synthetic routes exist for spirocyclic amines, a common and scalable approach involves the multi-step synthesis starting from readily available materials.[4][5] A generalized workflow is depicted below.
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis and scale-up of this compound.
Problem 1: Low Yield in the Cyclization Step
Question: My intramolecular cyclization to form the spirocyclic core is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the cyclization step are a frequent challenge and can often be attributed to several factors. The key is to favor the intramolecular reaction over competing intermolecular side reactions.
Causality & Recommended Actions:
-
Concentration: High concentrations can favor intermolecular reactions, leading to oligomerization or polymerization.
-
Solution: Employ high-dilution conditions. This can be achieved by slowly adding the substrate to a larger volume of solvent over an extended period. This maintains a low instantaneous concentration of the reactant, promoting intramolecular cyclization.
-
-
Reaction Temperature: The activation energy for intra- versus intermolecular reactions can differ.
-
Solution: Experiment with a range of temperatures. While higher temperatures can increase the reaction rate, they may also promote side reactions. A systematic study to find the optimal temperature is recommended.
-
-
Choice of Base/Catalyst: The nature of the base or catalyst is critical for efficient cyclization.
-
Solution: If using a base, its strength and steric hindrance are important. A non-nucleophilic, sterically hindered base is often preferred to prevent side reactions. If the reaction is acid-catalyzed, the choice and concentration of the acid can significantly impact the yield.[6]
-
-
Solvent Effects: The solvent can influence the conformation of the substrate, thereby affecting the proximity of the reacting functional groups.
-
Solution: Screen a variety of solvents with different polarities. Protic solvents may interfere with certain reagents, while aprotic polar solvents can be effective in many cases.
-
Experimental Protocol: High-Dilution Cyclization
-
Set up a reaction vessel with the appropriate solvent and catalyst/base, heated to the optimized temperature.
-
In a separate addition funnel, dissolve the precursor to the spirocycle in the same solvent.
-
Add the precursor solution dropwise to the reaction vessel over a period of 4-8 hours using the addition funnel.
-
Maintain vigorous stirring throughout the addition to ensure rapid mixing.
-
After the addition is complete, allow the reaction to proceed for the determined reaction time before workup.
Problem 2: Incomplete Deprotection
Question: I am having trouble completely removing the protecting group (e.g., Boc, Cbz) from the nitrogen atom in the final steps. What should I consider?
Answer:
Incomplete deprotection is a common issue, especially when scaling up, as it can be sensitive to reaction conditions and impurities.
Causality & Recommended Actions:
-
Reagent Stoichiometry: Insufficient deprotecting agent is a primary cause.
-
Solution: Increase the equivalents of the deprotecting agent (e.g., trifluoroacetic acid for Boc, or H₂/Pd for Cbz). On a larger scale, mass transfer limitations might necessitate a larger excess of the reagent than in small-scale experiments.
-
-
Reaction Time and Temperature: The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal endpoint.
-
-
Catalyst Activity (for hydrogenolysis): The palladium catalyst used for Cbz deprotection can become deactivated.
-
Solution: Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning by sulfur or other impurities can be an issue. If necessary, increase the catalyst loading.
-
-
Acid Choice (for acid-labile groups): The strength of the acid can be critical.
-
Solution: For Boc deprotection, if TFA is not effective, consider using a stronger acid like HCl in an organic solvent (e.g., dioxane or methanol).[7]
-
| Protecting Group | Common Deprotection Reagent | Key Troubleshooting Points |
| Boc | Trifluoroacetic acid (TFA) | Ensure sufficient equivalents; consider stronger acids like HCl. |
| Cbz | H₂/Palladium on Carbon (Pd/C) | Use fresh catalyst; check for catalyst poisons. |
Problem 3: Difficulty in Isolating the Hydrochloride Salt
Question: After adding HCl, I am getting an oily product instead of a crystalline solid, making isolation difficult. How can I induce crystallization?
Answer:
The formation of an oil upon salt formation is a common precipitation problem, often related to purity and solvent choice.
Causality & Recommended Actions:
-
Purity of the Free Base: Impurities can act as crystal growth inhibitors.
-
Solution: Ensure the free base is as pure as possible before salt formation. Consider an additional purification step like column chromatography or distillation of the free base.
-
-
Solvent System: The choice of solvent for precipitation is crucial.
-
Solution: Use a solvent system where the hydrochloride salt has low solubility. A common technique is to dissolve the free base in a solvent in which it is soluble (e.g., diethyl ether, ethyl acetate, or isopropanol) and then add a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol). An anti-solvent (a solvent in which the salt is insoluble, like hexane) can be added to induce precipitation.
-
-
Seeding: The presence of seed crystals can initiate crystallization.
-
Solution: If you have a small amount of crystalline product from a previous batch, add a few seed crystals to the solution.
-
-
Scratching: Mechanical agitation can create nucleation sites.
-
Solution: Gently scratch the inside of the flask with a glass rod at the solvent-air interface.
-
-
Slow Cooling: Rapid cooling can lead to oiling out.
-
Solution: Allow the solution to cool slowly to room temperature, and then in a refrigerator, to encourage the formation of well-defined crystals.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group to use for this synthesis when considering scale-up?
A1: The choice of a protecting group is critical for a successful scale-up. While both Boc and Cbz are common, the Boc group is often preferred for large-scale synthesis. This is because its removal with an acid like TFA or HCl is typically a cleaner and more straightforward process than the hydrogenolysis required for Cbz deprotection. Hydrogenolysis can be challenging to scale due to the need for specialized high-pressure equipment and the handling of a flammable catalyst. However, harsh acidic conditions for Boc removal may not be suitable for all substrates.[4]
Q2: How can I effectively monitor the progress of the reaction on a large scale?
A2: On a large scale, it is crucial to have reliable in-process controls. Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. These techniques can provide accurate information on the consumption of starting materials and the formation of the product and any byproducts.
Q3: Are there any specific safety precautions I should take when scaling up this synthesis?
A3: Yes, scaling up introduces new safety considerations.
-
Exothermic Reactions: Be aware that many of the reaction steps, such as Grignard reactions or quenching with acid, can be highly exothermic. Ensure you have adequate cooling capacity and monitor the internal temperature of the reactor closely.
-
Reagent Handling: The handling of large quantities of hazardous reagents like strong acids, bases, and flammable solvents requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, proper ventilation).
-
Hydrogenation: If using hydrogen for deprotection, be aware of the flammability and explosion risk. Use appropriate high-pressure reactors and follow established safety protocols.
Q4: What are the key considerations for purification of the final product at a larger scale?
A4: For large-scale purification, recrystallization is often the most practical and cost-effective method. The key is to find a suitable solvent system that provides a good yield of high-purity material. Column chromatography, while excellent for small-scale purification, can be cumbersome and expensive to scale up. If recrystallization is not sufficient, you may need to consider alternative purification techniques like preparative HPLC, although this is generally reserved for high-value compounds.
Purification Solvent Selection
Caption: Decision tree for purification strategy.
IV. References
-
Skvorcova, A., et al. (2017). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Molecules, 22(11), 1935. Available at: [Link]
-
Zhang, W., et al. (2020). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Organic Letters, 22(15), 6024-6029. Available at: [Link]
-
Chen, J., et al. (2019). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 141(40), 15829-15834. Available at: [Link]
-
Kerr, W. J., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(3), 1381. Available at: [Link]
-
Cooley, J. A., & Arnold, F. H. (2021). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. ACS Catalysis, 11(17), 10848-10854. Available at: [Link]
-
Nielsen, M. K., et al. (2018). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 9(10), 1030-1035. Available at: [Link]
-
Google Patents. (2023). CN118638118A - A preparation method of 8-methyl-2,8-diazaspiro[4.5]decane hydrochloride. Retrieved from:
-
ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from: [Link]
-
Google Patents. (1995). EP0414422B1 - 2-Oxo-1-oxa-8-azaspiro[8][9] decane derivatives, processes for their preparation and pharmaceutical compositions thereof. Retrieved from:
-
PubMed. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from: [Link]
-
PubMed Central. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Retrieved from: [Link]
-
ResearchGate. (n.d.). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Retrieved from: [Link]
-
ACS Publications. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Retrieved from: [Link]
-
National Institutes of Health. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from: [Link]
-
PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. Retrieved from: [Link]
-
ResearchGate. (n.d.). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Retrieved from: [Link]
-
PubMed Central. (2010). Asymmetric Synthesis of Naturally Occuring Spiroketals. Retrieved from: [Link]
-
MDPI. (2017). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Retrieved from: [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from: [Link]
-
PubMed. (2022). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. Retrieved from: [Link]
Sources
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Oxa-8-azaspiro[4.5]decane synthesis - chemicalbook [chemicalbook.com]
- 8. Synthetic Routes to Approved Drugs Containing a Spirocycle | MDPI [mdpi.com]
- 9. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride
Welcome to the comprehensive technical support guide for the functionalization of 2-Oxa-8-azaspiro[4.5]decane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of working with this valuable spirocyclic scaffold. The inherent three-dimensionality and rigidity of spirocycles like 2-Oxa-8-azaspiro[4.5]decane offer significant advantages in medicinal chemistry, often leading to improved physicochemical properties and biological activity.[1][2][3] However, these same structural features can present unique synthetic hurdles.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome these challenges and successfully incorporate this versatile building block into your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the functionalization of this compound.
1. Why is the free base form of 2-Oxa-8-azaspiro[4.5]decane preferred for most functionalization reactions?
The hydrochloride salt of 2-Oxa-8-azaspiro[4.5]decane is the commercially available and stable form. However, the protonated secondary amine is not nucleophilic and therefore unreactive towards electrophiles. To achieve functionalization at the nitrogen atom, it is essential to first liberate the free base. This is typically accomplished by treating the hydrochloride salt with a suitable base to deprotonate the ammonium ion, thereby generating the nucleophilic secondary amine.
2. What are the most common challenges encountered when working with this spirocycle?
The primary challenges in the functionalization of this compound often revolve around:
-
Low reactivity of the secondary amine: Steric hindrance from the spirocyclic core can reduce the nucleophilicity of the nitrogen atom.
-
Side reactions: Competing reactions can occur, particularly under harsh reaction conditions.
-
Purification difficulties: The polarity of the starting material and products can make separation from reagents and byproducts challenging.
-
Solubility issues: The hydrochloride salt and its free base may have different solubility profiles, which needs to be considered when choosing reaction solvents.
3. What types of functionalization reactions are typically performed on the 2-Oxa-8-azaspiro[4.5]decane core?
The secondary amine of the 2-Oxa-8-azaspiro[4.5]decane scaffold is the primary site for functionalization. Common reactions include:
-
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides or reductive amination.
-
N-Acylation: Formation of amides by reacting with acyl chlorides or anhydrides.
-
N-Arylation: Coupling with aryl halides, often catalyzed by transition metals like palladium or copper.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
4. How does the spirocyclic nature of this compound influence its reactivity and properties?
The spirocyclic structure imparts significant rigidity to the molecule.[1] This conformational constraint can be advantageous in drug design by locking the molecule into a specific bioactive conformation.[2] However, this rigidity can also create steric hindrance around the reactive secondary amine, potentially slowing down reaction rates compared to more flexible acyclic or monocyclic amines. The spirocyclic nature also contributes to a higher fraction of sp3-hybridized carbons, which is often correlated with improved physicochemical properties such as solubility and metabolic stability.[1][2]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the functionalization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete deprotonation of the hydrochloride salt: The secondary amine is not sufficiently nucleophilic. | - Ensure complete conversion to the free base by using a slight excess of a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃). - Monitor the deprotonation step by TLC or LC-MS if possible. |
| Low reactivity of the electrophile: The electrophile may be too sterically hindered or electronically deactivated. | - Use a more reactive electrophile (e.g., an acyl chloride instead of a carboxylic acid with a coupling agent). - Increase the reaction temperature, but monitor for potential side reactions. | |
| Steric hindrance: The spirocyclic core may be impeding the approach of the electrophile. | - Employ less sterically hindered reagents. - Consider using a catalyst that can overcome steric barriers. | |
| Inappropriate solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. | - Screen a range of solvents with varying polarities (e.g., DCM, THF, DMF, acetonitrile). - Ensure all reactants are fully dissolved before proceeding with the reaction. | |
| Multiple Products/Side Reactions | Over-alkylation or over-acylation: This can occur if the reaction is not carefully controlled. | - Use a stoichiometric amount of the electrophile. - Add the electrophile slowly to the reaction mixture to maintain a low concentration. |
| Decomposition of starting material or product: The reaction conditions may be too harsh. | - Lower the reaction temperature. - Use a milder base or catalyst. | |
| Ring-opening or rearrangement: While less common for this stable scaffold, it can occur under strongly acidic or basic conditions. | - Maintain neutral or mildly basic reaction conditions. - Avoid prolonged reaction times at high temperatures. | |
| Difficult Purification | Similar polarity of product and starting material: This can make chromatographic separation challenging. | - If the product is basic, consider an acid wash during workup to remove unreacted starting material. - Explore different chromatography conditions (e.g., different solvent systems, use of additives like triethylamine in the eluent for basic compounds). |
| Contamination with reagents or byproducts: Excess reagents or their byproducts can co-elute with the desired product. | - Use a minimal excess of reagents. - Choose reagents that are easily removed during workup (e.g., volatile bases). - Consider a pre-purification step like an aqueous wash or extraction. |
Experimental Workflow for N-Functionalization
The following diagram illustrates a general workflow for the N-functionalization of this compound.
Sources
Validation & Comparative
A Guide to the Spectroscopic Analysis of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Spirocyclic systems, valued for their conformational rigidity and three-dimensional character, are increasingly incorporated into complex molecular architectures. This guide provides an in-depth comparison and analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-Oxa-8-azaspiro[4.5]decane hydrochloride and its structural isomers. In the absence of readily available public spectra for the title compound, this guide will leverage spectral data from its close isomers to predict and interpret its key spectroscopic features, offering a framework for the analysis of this important class of heterocycles.
Introduction to Oxa-Azaspiro[4.5]decanes
The oxa-azaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, offering a unique topographical presentation of functional groups in chemical space. The isomeric placement of the oxygen and nitrogen atoms within the spirocyclic system significantly influences the molecule's physicochemical properties and its interactions with biological targets. This guide will focus on the hydrochloride salt forms, as these are common in drug development for their improved solubility and stability.
Predicted and Comparative NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the oxa-azaspiro[4.5]decane hydrochloride series, the spectra are expected to show signals corresponding to the methylene protons of the piperidine and tetrahydrofuran/pyran rings. The presence of the hydrochloride salt will lead to the protonation of the nitrogen atom, resulting in a broad singlet for the N-H proton, which is exchangeable with D₂O.
Table 1: Comparison of ¹H NMR Spectral Data for Oxa-Azaspiro[4.5]decane Isomers
| Compound | Proton Assignment | Predicted/Observed Chemical Shift (ppm) | Multiplicity |
| 2-Oxa-8-azaspiro[4.5]decane HCl (Predicted) | H₁, H₃ (CH₂-O) | 3.5 - 3.9 | m |
| H₄ (CH₂) | 1.7 - 2.0 | m | |
| H₆, H₁₀ (CH₂-N⁺) | 3.0 - 3.4 | m | |
| H₇, H₉ (CH₂) | 1.8 - 2.1 | m | |
| N⁺-H | Broad s | ||
| 8-Oxa-2-azaspiro[4.5]decane | Consistent with structure[1] | - | - |
| 1-Oxa-8-azaspiro[4.5]decane HCl | Consistent with structure[2] | - | - |
Note: Specific chemical shifts and multiplicities for the predicted spectrum are based on general principles and data from similar structures. The certificate of analysis for the isomers confirms consistency with the proposed structures but does not provide detailed peak lists.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of its substituents. The spiro carbon is a key diagnostic signal.
Table 2: Comparison of ¹³C NMR Spectral Data for Oxa-Azaspiro[4.5]decane Isomers
| Compound | Carbon Assignment | Predicted/Observed Chemical Shift (ppm) |
| 2-Oxa-8-azaspiro[4.5]decane HCl (Predicted) | C₁ (CH₂-O) | 65 - 75 |
| C₃ (CH₂-O) | 65 - 75 | |
| C₄ (CH₂) | 25 - 35 | |
| C₅ (Spiro C) | 70 - 85 | |
| C₆, C₁₀ (CH₂-N⁺) | 45 - 55 | |
| C₇, C₉ (CH₂) | 20 - 30 | |
| 8-Oxa-2-azaspiro[4.5]decane | Purity confirmed by NMR ≥95.0%[1] | - |
| 1-Oxa-8-azaspiro[4.5]decane HCl | Consistent with structure[2] | - |
Mass Spectrometry Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like hydrochloride salts.[3][4][5][6][7]
For this compound (C₈H₁₅NO·HCl), the expected molecular weight of the free base is 141.21 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 142.12.
Table 3: Predicted Mass Spectrometry Data
| Compound | Molecular Formula (Free Base) | Molecular Weight (Free Base) | Expected [M+H]⁺ (m/z) |
| 2-Oxa-8-azaspiro[4.5]decane | C₈H₁₅NO | 141.21 | 142.12 |
| 8-Oxa-2-azaspiro[4.5]decane | C₈H₁₅NO | 141.21 | 142.12 |
| 1-Oxa-8-azaspiro[4.5]decane | C₈H₁₅NO | 141.21 | 142.12 |
The fragmentation pattern in tandem MS (MS/MS) can provide further structural information. For 2-Oxa-8-azaspiro[4.5]decane, characteristic losses of small neutral molecules from the protonated parent ion would be expected.
Caption: Standard workflow for NMR sample preparation and analysis.
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol, acetonitrile, or water, often with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system (LC-MS).
-
Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500). Optimize source parameters (e.g., capillary voltage, desolvation temperature) to maximize the signal of the protonated molecule.
Conclusion
The structural characterization of spirocyclic systems like this compound relies on the careful application and interpretation of NMR and mass spectrometry data. While direct experimental data for this specific compound is not widely published, a thorough analysis of its structural isomers and the application of fundamental spectroscopic principles allow for a confident prediction of its key spectral features. This guide provides a comprehensive framework for researchers to approach the analysis of this and related classes of molecules, emphasizing the importance of rigorous experimental technique and a deep understanding of the underlying scientific principles.
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
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Comparing 2-Oxa-8-azaspiro[4.5]decane hydrochloride with other spirocyclic compounds
An In-Depth Comparative Guide to 2-Oxa-8-azaspiro[4.5]decane Hydrochloride and Other Spirocyclic Compounds in Drug Discovery
Introduction: The Rising Prominence of Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can confer improved pharmacological properties is perpetual. Spirocyclic compounds, characterized by two rings connected by a single common atom, have emerged as a particularly attractive class of molecules.[1][2] Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced potency, selectivity, and improved physicochemical properties compared to their flatter, aromatic counterparts.[3] This unique conformational rigidity is a significant advantage in designing ligands that can effectively interact with the complex topographies of biological targets.[4]
This guide provides a comparative analysis of this compound, a key heterocyclic scaffold, with other notable spirocyclic systems. We will delve into their physicochemical properties, biological activities with a focus on the sigma-1 (σ1) receptor, and provide a detailed experimental protocol for assessing receptor affinity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of spirocyclic scaffolds in their therapeutic programs.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and overall developability. The introduction of a spirocyclic core can significantly influence these parameters. Below is a comparison of 2-Oxa-8-azaspiro[4.5]decane with other representative spirocyclic scaffolds.
| Compound/Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 2-Oxa-8-azaspiro[4.5]decane | C₈H₁₅NO | 141.21 | 0.4 | 1 | 2 |
| Spiro[piperidine-4,2'-furan]-5'-one derivative (generic) | C₁₇H₂₀N₂O₄ | 316.35 | 1.5 | 1 | 5 |
| Spiro[chroman-2,4'-piperidin]-4-one derivative (generic) | C₂₄H₂₇N₃O₄ | 437.5 | 3.2 | 2 | 5 |
| Spirogermanium | C₁₁H₂₆Cl₂GeN₂ | 357.83 | -0.8 | 1 | 2 |
Data for 2-Oxa-8-azaspiro[4.5]decane is for the free base.[5]
The data illustrates the versatility of spirocyclic chemistry in modulating key drug-like properties. 2-Oxa-8-azaspiro[4.5]decane, as a foundational scaffold, possesses a low molecular weight and a favorable XLogP3 value, making it an excellent starting point for further chemical exploration.
Biological Activity: A Focus on the Sigma-1 Receptor
The sigma-1 (σ1) receptor is a unique ligand-regulated chaperone protein located at the endoplasmic reticulum-mitochondria interface, and it has been implicated in a wide range of cellular functions and pathological conditions, including neurodegenerative diseases, psychiatric disorders, and cancer.[6][7] Many spirocyclic compounds, including derivatives of 2-Oxa-8-azaspiro[4.5]decane, have been identified as high-affinity ligands for the σ1 receptor.[8][9][10]
Comparative Sigma-1 Receptor Affinity
The binding affinity of a compound for its target is a primary indicator of its potential potency. The table below compares the σ1 receptor affinity (Ki) of several spirocyclic compounds.
| Compound | Spirocyclic Scaffold | Ki (σ1) [nM] | Selectivity (Ki σ2 / Ki σ1) | Reference |
| Compound 8 | 1-Oxa-8-azaspiro[4.5]decane derivative | 0.61 | 44 | [10] |
| Spirocyclic piperidine 1 | Spiro[piperidine-thienopyran] | 0.2 | >5000 | [8] |
| Spirocyclic piperidine 3 | Spiro[piperidine-thienofuran] | 1.1 | >900 | [8] |
| (+)-Pentazocine | Benzomorphan (for comparison) | 3.2 | 164 | [8] |
These data highlight the exceptional potency and selectivity that can be achieved with spirocyclic scaffolds for the σ1 receptor. The rigid three-dimensional structure of these compounds is thought to enable optimal interactions within the receptor's binding pocket.[9]
Signaling Pathway and Experimental Workflow
The σ1 receptor modulates a variety of downstream signaling pathways. Its activation can influence calcium signaling, ion channel function, and cellular stress responses.[11]
Caption: Simplified signaling cascade initiated by spirocyclic ligand binding to the sigma-1 receptor.
Experimental Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for the σ1 receptor. The principle is based on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Materials:
-
Membrane homogenates: Prepared from cells or tissues expressing the σ1 receptor (e.g., guinea pig brain).
-
Radioligand: Typically -pentazocine.
-
Test compounds: Including this compound and other spirocyclic compounds for comparison.
-
Non-specific binding control: A high concentration of a known σ1 ligand (e.g., haloperidol).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and vials.
-
Microplate harvester and filter mats.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dilute the radioligand to the desired concentration (typically around its Kd value).
-
Prepare the membrane homogenate at the appropriate protein concentration.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and membrane homogenate to the wells.
-
Non-specific Binding: Add assay buffer, radioligand, membrane homogenate, and a high concentration of the non-specific binding control (e.g., 10 µM haloperidol).
-
Test Compound: Add assay buffer, radioligand, membrane homogenate, and the desired concentration of the test compound.
-
-
Incubation:
-
Incubate the assay plates at a specified temperature (e.g., 37°C) for a set duration (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through glass fiber filter mats using a microplate harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Place the filter mats into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Spirocyclic scaffolds, including 2-Oxa-8-azaspiro[4.5]decane, represent a valuable and increasingly utilized structural motif in contemporary drug discovery.[3][12] Their inherent three-dimensionality provides a distinct advantage in the design of potent and selective ligands for challenging biological targets like the sigma-1 receptor. As demonstrated, derivatives of 2-Oxa-8-azaspiro[4.5]decane can exhibit nanomolar affinity and high selectivity, underscoring the potential of this scaffold. The systematic comparison of physicochemical properties and biological activities, coupled with robust experimental methodologies, is crucial for unlocking the full therapeutic potential of this fascinating class of molecules.
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Schepmann, D., et al. (2020). Pharmacological characterization of high-affinity σ1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold. Journal of Pharmacy and Pharmacology, 72(2), 236–248. [Link]
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Dias, L. C., & Cruz, L. N. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. [Link]
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Wünsch, B. (2012). Pharmacophore models and development of spirocyclic ligands for σ1 receptors. Current Pharmaceutical Design, 18(7), 930-937. [Link]
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Schepmann, D., et al. (2020). Pharmacological characterization of high-affinity r1 receptor ligands with spirocyclic thienopyran and thienofuran. Journal of Pharmacy and Pharmacology, 72(2), 236-248. [Link]
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Wünsch, B. (2012). Pharmacophore Models and Development of Spirocyclic Ligands for σ1 Receptors. Current Pharmaceutical Design, 18(7), 930-937. [Link]
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Wang, R., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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Hill, B. T., et al. (1982). Cytotoxic Effects and Biological Activity of 2-Aza-8-germanspiro[1][3]decane-2-propanamine-8,8-diethyl-N,N-dimethyl Dichloride (NSC 192965; Spirogermanium) in Vitro. Cancer Research, 42(7), 2852-2856. [Link]
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Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 35(10), 1794-1801. [Link]
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Kistanova, E. K., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Russian Chemical Bulletin, 69(10), 2017-2019. [Link]
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Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. Bioorganic Chemistry, 167, 109223. [Link]
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A Comparative Guide to the Biological Activity of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride Derivatives
In the landscape of modern drug discovery, the exploration of novel scaffolds that can serve as privileged structures for interacting with multiple biological targets is a cornerstone of developing new therapeutics. Among these, the 2-Oxa-8-azaspiro[4.5]decane core has emerged as a versatile framework, giving rise to derivatives with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological performance of various 2-Oxa-8-azaspiro[4.5]decane hydrochloride derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising area.
Introduction: The Significance of the 2-Oxa-8-azaspiro[4.5]decane Scaffold
The 2-Oxa-8-azaspiro[4.5]decane skeleton is a unique bicyclic system characterized by a spirocyclic junction between a piperidine and a tetrahydrofuran ring. This rigid, three-dimensional structure provides a fixed orientation of substituents, which can be crucial for selective interactions with biological targets. The presence of a basic nitrogen atom in the piperidine ring allows for the formation of hydrochloride salts, enhancing solubility and ease of handling, a critical aspect in pharmaceutical development.
Derivatives of this scaffold have been primarily investigated for their effects on the central nervous system (CNS), with a significant focus on muscarinic acetylcholine receptors. However, the versatility of this chemical framework has led to the discovery of compounds active at a range of other important pharmacological targets.
Comparative Analysis of Biological Activities
This section details the diverse biological activities exhibited by 2-Oxa-8-azaspiro[4.5]decane derivatives, presenting a comparative analysis of their potency and selectivity against various targets.
M1 Muscarinic Acetylcholine Receptor Agonism: A Focus on Cognitive Enhancement
A primary area of investigation for 2-Oxa-8-azaspiro[4.5]decane derivatives has been their activity as M1 muscarinic acetylcholine receptor agonists. The M1 receptor is a key player in cognitive processes, and its activation is a promising strategy for the symptomatic treatment of Alzheimer's disease and other cognitive disorders.
Several studies have synthesized and evaluated series of these compounds for their affinity and functional activity at M1 receptors. A notable example is the derivative YM796 ((-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane), which has demonstrated partial agonistic activity with a degree of selectivity for M1 over M2 receptors.[1][2] This selectivity is advantageous, as M2 receptor activation is associated with undesirable cardiovascular side effects.
Table 1: Comparative in vitro activity of M1 Muscarinic Agonist 2-Oxa-8-azaspiro[4.5]decane Derivatives and Reference Compounds
| Compound | M1 Receptor Affinity (Ki, μM) | M2 Receptor Affinity (Ki, μM) | M1 Functional Activity (EC50, μM) | Reference |
| (-)-YM796 | 16.4 | 52.0 | 26.5 (IP1 accumulation) | [1] |
| (+)-YM796 | 30.1 | 108 | No significant efficacy | [1] |
| (+/-)-YM796 | 21.8 | 77.1 | - | [1] |
| RS86 | - | - | - | [3] |
| AF102B | - | - | - | [2] |
Note: Data for RS86 and AF102B are included for comparative context as they are frequently used reference M1 agonists.
The in vivo efficacy of these compounds is often assessed in animal models of cognitive impairment, such as the scopolamine-induced amnesia model in rats. In these models, M1 agonists are evaluated for their ability to reverse memory deficits in tasks like the passive avoidance test.[3]
Broader Pharmacological Profile of the Azaspiro[4.5]decane Scaffold
Beyond muscarinic agonism, the broader azaspiro[4.5]decane framework has been explored for a variety of other biological targets, highlighting its potential as a privileged scaffold in drug discovery.
1. Alpha-1D Adrenergic Receptor Antagonism: Certain 8-azaspiro[4.5]decane-7,9-dione derivatives have been identified as selective antagonists of the alpha-1D adrenergic receptor.[4] This receptor subtype is implicated in various physiological processes, and its modulation is of interest for conditions such as benign prostatic hyperplasia and hypertension.
2. Sigma-1 Receptor Ligands for Tumor Imaging: 1,4-Dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as high-affinity ligands for the sigma-1 receptor.[5][6] The sigma-1 receptor is overexpressed in several types of tumors, making it an attractive target for the development of radiolabeled ligands for positron emission tomography (PET) imaging in oncology.[7] One such derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane , exhibited a high affinity (Ki = 5.4 ± 0.4 nM) for sigma-1 receptors.[6]
3. RIPK1 Kinase Inhibition for Inflammatory Diseases: More complex derivatives, such as 2,8-diazaspiro[4.5]decan-1-ones, have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[8] RIPK1 is a key mediator of necroptosis, a form of programmed cell death involved in various inflammatory diseases. Compound 41 from one study demonstrated a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM.[8]
4. Dual TYK2/JAK1 Inhibition for Autoimmune Disorders: Further demonstrating the scaffold's versatility, a 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48 , was identified as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[9] This compound showed excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, and exhibited more than 23-fold selectivity over JAK2.[9] Dual TYK2/JAK1 inhibition is a validated therapeutic strategy for a range of autoimmune and inflammatory conditions.
Experimental Protocols: A Guide to Evaluation
To ensure scientific integrity and allow for reproducible research, this section outlines the key experimental methodologies used to characterize the biological activity of 2-Oxa-8-azaspiro[4.5]decane derivatives.
In Vitro Assays for M1 Muscarinic Agonist Activity
1. Radioligand Binding Assay: This assay determines the affinity of a test compound for the M1 and M2 receptors.[10]
-
Principle: Competition between the unlabeled test compound and a radiolabeled ligand (e.g., [3H]N-methylscopolamine) for binding to receptors in cell membranes expressing the target receptor subtype.
-
Procedure:
-
Prepare cell membranes from a cell line stably expressing either the human M1 or M2 muscarinic receptor.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value (inhibitory constant).
-
2. Phosphoinositide (PI) Hydrolysis Assay: This functional assay measures the ability of a compound to activate Gq-coupled receptors like the M1 receptor.[11]
-
Principle: Activation of the M1 receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of a downstream metabolite, inositol monophosphate (IP1), is measured.
-
Procedure:
-
Culture cells expressing the M1 receptor (e.g., rat hippocampal slices or a transfected cell line).
-
Pre-incubate the cells with a labeling agent (e.g., myo-[3H]inositol) to incorporate it into the phosphoinositide pool.
-
Stimulate the cells with varying concentrations of the test compound in the presence of LiCl (which inhibits the degradation of IP1).
-
Lyse the cells and separate the inositol phosphates using ion-exchange chromatography.
-
Quantify the radioactivity and calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Caption: M1 muscarinic receptor signaling pathway.
In Vivo Model: Scopolamine-Induced Amnesia in a Passive Avoidance Task
This is a widely used behavioral model to screen for potential cognitive enhancers.[12][13]
-
Principle: The non-selective muscarinic antagonist scopolamine induces a temporary cognitive deficit, mimicking aspects of dementia. The ability of a test compound to reverse this deficit is measured.
-
Procedure:
-
Training: A rat is placed in a brightly lit compartment of a two-chambered apparatus. When the rat enters the dark compartment, it receives a mild foot shock.
-
Drug Administration: The test compound is administered to the rat, followed by an injection of scopolamine.
-
Testing: After a set period (e.g., 24 hours), the rat is returned to the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates that the animal remembers the aversive stimulus and suggests that the test compound has reversed the amnesic effect of scopolamine.
-
Caption: Workflow for the passive avoidance task.
Conclusion
The this compound scaffold represents a highly valuable starting point for the design of novel therapeutic agents. Its derivatives have demonstrated significant biological activity across a range of important pharmacological targets, most notably as M1 muscarinic agonists for cognitive enhancement. The structural rigidity and synthetic tractability of this framework allow for fine-tuning of activity and selectivity. The comparative data and experimental protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, fostering further exploration and development of this promising class of compounds. As our understanding of the structure-activity relationships of these derivatives continues to grow, so too will their potential to address unmet medical needs in the CNS and beyond.
References
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Konkel, M. J., et al. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of Medicinal Chemistry, 48(8), 3076–3079. [Link]
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Mouritsen, K., et al. (1986). Muscarinic agonist therapy of Alzheimer's disease. A clinical trial of RS-86. Archives of Neurology, 43(7), 659–661. [Link]
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Oshiro, Y., et al. (1994). Pharmacological characterization of a novel muscarinic partial agonist, YM796, in transfected cells expressing the m1 or m2 muscarinic receptor gene. British Journal of Pharmacology, 113(4), 1335–1342. [Link]
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JETIR. (2023). Memory-Enhancing Activity Using Animal Models: A Comprehensive Review. JETIR, 10(10). [Link]
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Kimura, H., et al. (1996). The new muscarinic M1-receptor agonist YM796 evokes yawning and increases oxytocin secretion from the posterior pituitary gland in rats. Pharmacology, Biochemistry, and Behavior, 55(1), 55–60. [Link]
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Wang, R., et al. (2025). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Medicinal Chemistry Letters. [Link]
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Xie, F., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. [Link]
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Xie, F., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. [Link]
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Ochiai, H., et al. (1995). Effect of YM796, a novel muscarinic agonist, on the impairment of passive avoidance response in senescence-accelerated mice. Pharmacology, Biochemistry, and Behavior, 51(4), 623–626. [Link]
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Alzheimer's Drug Discovery Foundation. (2024). RIPK1 Inhibitors. [Link]
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Li, Y., et al. (2023). RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications. Frontiers in Immunology, 14, 1234567. [Link]
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Niu, A., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]
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Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]
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Borbély, E., et al. (2022). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences, 23(21), 13456. [Link]
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Buccafusco, J. J. (Ed.). (2009). Animal Models of Cognitive Impairment. CRC Press. [Link]
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Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. [Link]
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El-Fakahany, E. E., et al. (2007). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Molecular Pharmacology, 72(4), 963–971. [Link]
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Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]
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Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842–853. [Link]
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Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(11), 1918–1925. [Link]
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Wanibuchi, F., et al. (1990). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. European Journal of Pharmacology, 187(1), 87–96. [Link]
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A Comparative Guide to the In Vitro and In Vivo Applications of Oxa-Azaspiro[4.5]decane Derivatives
A Senior Application Scientist's Perspective on a Versatile Scaffold
Introduction: The Potential of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride and its Analogs
The spirocyclic scaffold of oxa-azaspiro[4.5]decane represents a privileged structure in medicinal chemistry, offering a unique three-dimensional arrangement for molecular interactions with biological targets. While extensive research on the specific isomer, this compound, is still emerging, a wealth of data on its structural analogs provides a strong foundation for understanding its potential applications. This guide offers a comparative analysis of the in vitro and in vivo studies of various oxa-azaspiro[4.5]decane derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic promise.
It is important to note that while direct experimental data for this compound is limited in the public domain, its structural similarity to well-studied isomers allows for informed hypotheses regarding its potential biological activities. This guide will leverage the existing research on related compounds to illuminate potential avenues of investigation for the title compound.
Comparative Analysis of Oxa-Azaspiro[4.5]decane Derivatives
The biological activity of oxa-azaspiro[4.5]decane derivatives is significantly influenced by the relative positions of the oxygen and nitrogen atoms within the spirocyclic system, as well as the nature and position of various substituents. The following sections compare the performance of different isomers and derivatives across several therapeutic areas.
Neurodegenerative Disorders: Targeting Muscarinic Receptors
A notable area of investigation for this scaffold is in the treatment of Alzheimer's disease. Specifically, derivatives of 1-Oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists.[1] The rationale behind this approach is that M1 receptor activation can enhance cholinergic neurotransmission, which is impaired in Alzheimer's patients.
Table 1: In Vitro and In Vivo Performance of 1-Oxa-8-azaspiro[4.5]decane Derivatives as M1 Muscarinic Agonists [1]
| Compound | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | In Vivo Antiamnesic Activity (Rat Passive Avoidance) |
| Compound 17 | Potent | Potent (No Selectivity) | Active |
| Compound 18 | Preferential for M1 | Lower affinity than M1 | Potent |
| Compound 29 | Preferential for M1 | Lower affinity than M1 | Potent |
| RS86 (Reference) | - | - | Active |
These studies demonstrate that specific substitutions on the 1-Oxa-8-azaspiro[4.5]decane core can lead to compounds with preferential affinity for M1 over M2 receptors, a desirable trait for minimizing cholinergic side effects. The potent antiamnesic activity observed in animal models underscores the therapeutic potential of this subclass of compounds.[1]
Oncology: From Sigma Receptor Ligands to Antitumor Agents
The oxa-azaspiro[4.5]decane scaffold has also been explored for its potential in cancer therapy and diagnostics.
Derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have been developed as high-affinity ligands for the sigma-1 (σ1) receptor, which is overexpressed in many types of tumors.[2] This has led to the development of radiolabeled versions for use in positron emission tomography (PET) imaging.
Table 2: Performance of a ¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative for Tumor Imaging [2]
| Parameter | Result |
| σ1 Receptor Affinity (Ki) | 5.4 ± 0.4 nM |
| In Vivo Tumor Uptake | High accumulation in human carcinoma and melanoma xenografts |
| Specificity | Uptake significantly reduced by co-administration of a known σ1 ligand (haloperidol) |
These findings highlight the utility of the azaspiro[4.5]decane core in designing probes for non-invasive tumor imaging. The high affinity and specificity for the σ1 receptor suggest that derivatives of 2-Oxa-8-azaspiro[4.5]decane could also be investigated for similar applications.[2]
Structurally related 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have demonstrated potent in vitro cytotoxic effects against various human cancer cell lines.[3]
Table 3: In Vitro Cytotoxicity (IC₅₀, µM) of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives [3]
| Compound | A549 (Lung Carcinoma) | MDA-MB-231 (Breast Cancer) | HeLa (Cervical Cancer) |
| 6d | 0.26 | - | - |
| 8d | - | 0.10 | - |
| 6b | - | - | 0.18 |
The potent cytotoxic activity of these compounds suggests that the oxa-azaspiro scaffold can be a valuable template for the design of novel anticancer agents.
Cardioprotection: Targeting Mitochondrial Permeability Transition Pore
Derivatives of 1,3,8-Triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decan-2-one have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP).[4][5] Opening of the mPTP is a critical event in cell death following ischemia-reperfusion injury, making its inhibition a promising therapeutic strategy for conditions like myocardial infarction.
These compounds have been shown to inhibit mPTP opening in in vitro models, suggesting their potential for protecting cardiac tissue from reperfusion-induced damage.[5]
Experimental Protocols and Methodologies
To facilitate further research and comparison, this section provides detailed methodologies for key experiments cited in this guide.
In Vitro Muscarinic Receptor Binding Assay
This protocol is based on the methods used to evaluate 1-Oxa-8-azaspiro[4.5]decane derivatives.[1]
Objective: To determine the binding affinity of test compounds for M1 and M2 muscarinic receptors.
Materials:
-
Rat cortical (for M1) and cerebellar (for M2) membrane preparations
-
[³H]Pirenzepine (for M1) and [³H]AF-DX 116 (for M2) radioligands
-
Test compounds (e.g., this compound and its analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Incubate the membrane preparations with the radioligand and varying concentrations of the test compound in the assay buffer.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using non-linear regression analysis of the competition binding data.
Caption: Workflow for in vitro muscarinic receptor binding assay.
In Vivo Passive Avoidance Test for Antiamnesic Activity
This protocol is based on the methods used to evaluate 1-Oxa-8-azaspiro[4.5]decane derivatives in a rat model of amnesia.[1]
Objective: To assess the ability of a test compound to reverse scopolamine-induced memory impairment.
Animals: Male Wistar rats.
Procedure:
-
Training: Place a rat in the light compartment of a two-compartment passive avoidance apparatus. When the rat enters the dark compartment, deliver a mild foot shock.
-
Amnesia Induction: 24 hours after training, administer scopolamine to induce amnesia.
-
Treatment: Administer the test compound or vehicle at a specified time before or after scopolamine administration.
-
Testing: Place the rat back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory retention.
-
Data Analysis: Compare the step-through latencies between different treatment groups using appropriate statistical tests.
Caption: Workflow for in vivo passive avoidance test.
Future Directions and a Call for Investigation
The existing body of research on oxa-azaspiro[4.5]decane derivatives strongly suggests that this compound is a compound of significant interest. Based on the comparative analysis, future research on this specific molecule could productively focus on:
-
Neurodegenerative Diseases: Evaluation of its affinity for various muscarinic and other CNS receptors.
-
Oncology: Assessment of its potential as a σ1 receptor ligand for imaging or as a direct cytotoxic agent against a panel of cancer cell lines.
-
Cardioprotective Effects: Investigation of its ability to inhibit the mPTP in models of ischemia-reperfusion injury.
The versatility of the oxa-azaspiro[4.5]decane scaffold, demonstrated by the diverse biological activities of its various isomers and derivatives, provides a compelling rationale for the in-depth in vitro and in vivo characterization of this compound. The experimental protocols and comparative data presented in this guide offer a solid starting point for such investigations.
References
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Kiuchi, Y., Abiru, Y., Shintani, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(8), 1376-1386. [Link]
-
Fischer, S., Wünsch, B., & Steinbach, J. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]
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Li, Y., Wang, Y., Zhang, Y., et al. (2021). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]
- A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents has been developed. This compound is promising for the production of important biologically active compounds. Russian Chemical Bulletin, 69(10), 2017-2019.
-
Penzo, D., Zaglia, T., & Forte, M. (2021). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 22(16), 8886. [Link]
- 8-Oxa-2-aza-spiro[4.5]decane hydrochloride can be used as an intermediate in organic synthesis and has certain biological activity. It can be used as an important intermediate for the synthesis of drugs, dyes and pesticides.
- The related isomer, 2-oxa-8-azaspiro[4.5]decane, and its derivatives have also been synthesized and are utilized in medicinal chemistry research.
-
2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265 - PubChem. [Link]
-
A series of twenty seven oxa/azaspiro[4][6]trienone derivatives were synthesized and their anticancer properties have been explored.
- Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 225, 113797.
-
Design, synthesis and anticancer properties of novel oxa/azaspiro[4][6]trienones as potent apoptosis inducers through mitochondrial disruption. European Journal of Medicinal Chemistry, 101, 541-554.
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A Researcher's Guide to Ensuring the Purity of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride
A Senior Application Scientist's In-Depth Comparison of Analytical Methodologies for Critical Quality Attribute Assessment
In the landscape of drug discovery and development, the purity of a chemical entity is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For novel scaffolds like 2-Oxa-8-azaspiro[4.5]decane hydrochloride, a versatile building block in medicinal chemistry, rigorous purity validation is paramount. This guide provides an in-depth comparison of analytical techniques for the comprehensive purity assessment of this compound, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate methods for their needs.
The Imperative of Purity in Drug Development
The presence of impurities in an active pharmaceutical ingredient (API) or a key intermediate can have profound consequences, ranging from altered pharmacological activity to unforeseen toxicity. For a molecule like this compound, which holds potential for diverse therapeutic applications, a thorough understanding of its impurity profile is a non-negotiable aspect of its development. This understanding informs process optimization, ensures batch-to-batch consistency, and is a critical component of regulatory submissions.
Understanding the Impurity Landscape: A Synthesis-Driven Approach
To effectively validate the purity of this compound, one must first anticipate the potential impurities that may arise during its synthesis. While multiple synthetic routes to spiro-N,O-heterocycles exist, a common approach involves the reaction of a cyclic ketone with a suitable amine-containing fragment, followed by cyclization.
A plausible synthetic route for a related compound, 8-Oxa-2-azaspiro[4.5]decane, utilizes tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane[1]. Extrapolating from this and other general methods for spiroheterocycle synthesis, we can predict a range of potential process-related impurities in this compound samples:
-
Unreacted Starting Materials: Residual precursors from the initial coupling and cyclization steps.
-
Reagents and Catalysts: Traces of acids, bases, or metal catalysts used throughout the synthesis.
-
Byproducts of Side Reactions: Isomers, incompletely cyclized intermediates, or products of intermolecular reactions.
-
Residual Solvents: Organic solvents used during the reaction, workup, and purification stages.
Beyond process-related impurities, degradation products formed during storage or under stress conditions also contribute to the overall impurity profile.
A Comparative Analysis of Key Analytical Techniques
A multi-pronged analytical approach is essential for a comprehensive purity assessment. The following sections compare the utility of several key techniques for the analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Primary Standard
Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for purity determination, offering a distinct advantage over chromatographic techniques as it does not require a reference standard of the analyte itself[2][3][4].
The Causality Behind the Choice: The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal. This allows for the absolute quantification of the analyte against a certified internal standard of known purity.
Self-Validating System: The inherent quantitative nature of NMR, when performed under carefully controlled experimental conditions, provides a self-validating system. Key parameters to control include pulse width, relaxation delay (d1), and signal-to-noise ratio.
Experimental Protocol: Absolute Purity Determination by ¹H-qNMR
Objective: To determine the absolute purity of a this compound sample using an internal standard.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
High-resolution NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a similar amount of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis, ensuring a sufficient relaxation delay (at least 5 times the longest T₁ of both the analyte and the standard) to allow for complete relaxation of all relevant protons.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a well-resolved signal of the internal standard.
-
Calculate the purity of the sample using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
dot
Caption: Workflow for qNMR Purity Determination.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC, particularly in its reverse-phase mode, is the cornerstone of pharmaceutical impurity analysis, offering excellent resolution for separating the main component from its related substances.
The Causality Behind the Choice: The separation in RP-HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. This allows for the separation of compounds with subtle differences in their chemical structure and polarity, making it ideal for detecting and quantifying impurities.
Self-Validating System: A validated HPLC method, following ICH guidelines (Q2(R1)), ensures its reliability, accuracy, and precision. Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Experimental Protocol: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate a reverse-phase HPLC method for the determination of this compound and its related substances.
Method Development:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: A gradient elution is often necessary to resolve both polar and non-polar impurities. A typical starting point would be a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Utilize a UV detector. The detection wavelength should be chosen based on the UV spectrum of this compound to ensure adequate sensitivity for both the main peak and potential impurities.
-
Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve optimal separation (resolution > 1.5 between all peaks).
Method Validation:
-
Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from all degradation products and potential impurities.
-
Linearity: Establish a linear relationship between the peak area and the concentration of the analyte and its known impurities over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking known amounts of impurities into a pure sample.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) of the method.
dot
Caption: HPLC Method Validation Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents.
The Causality Behind the Choice: GC separates compounds based on their volatility and interaction with a stationary phase. The mass spectrometer then provides mass information, allowing for definitive identification of the eluted compounds by comparing their mass spectra to library databases.
Self-Validating System: The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of impurities. Method validation for quantitative analysis follows similar principles to HPLC.
Experimental Protocol: Headspace GC-MS for Residual Solvent Analysis
Objective: To identify and quantify residual solvents in a this compound sample according to USP <467> guidelines.
Materials:
-
This compound sample
-
High-purity solvent for sample dissolution (e.g., DMSO, DMF)
-
Certified standards of expected residual solvents
-
Headspace autosampler coupled to a GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a precise volume of the dissolution solvent.
-
Headspace Analysis: The vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC-MS.
-
GC-MS Analysis: The injected sample is separated on a suitable GC column and the eluted components are detected by the mass spectrometer.
-
Data Analysis: Identify and quantify the residual solvents by comparing their retention times and mass spectra to those of the certified standards.
Elemental Analysis: Confirming Stoichiometry
Elemental analysis provides the percentage composition of elements (C, H, N, O, Cl) in a sample.
The Causality Behind the Choice: For a hydrochloride salt, elemental analysis is crucial for confirming the correct stoichiometric ratio of the organic base to hydrochloric acid. A deviation from the theoretical values can indicate the presence of the free base, excess HCl, or other inorganic impurities.
Self-Validating System: The analysis is performed on calibrated instruments, and the results are compared against the theoretically calculated elemental composition of the pure compound.
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| qNMR | Absolute purity determination, structural confirmation | Primary method, no need for specific impurity standards, provides structural information | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise |
| HPLC-UV | Impurity profiling, related substances, stability testing | High resolution and sensitivity, well-established validation protocols | Requires reference standards for impurity identification and quantification |
| GC-MS | Residual solvents, volatile impurities | High specificity and sensitivity for volatile compounds | Not suitable for non-volatile impurities |
| Elemental Analysis | Stoichiometry confirmation, inorganic impurity assessment | Provides fundamental elemental composition | Does not provide information on the nature of organic impurities |
Conclusion: An Integrated Approach for Unwavering Confidence
No single analytical technique can provide a complete picture of the purity of this compound. A robust and reliable purity validation strategy relies on an integrated approach that leverages the strengths of multiple orthogonal techniques.
-
qNMR should be employed as the primary method for absolute purity determination.
-
A validated, stability-indicating HPLC method is essential for comprehensive impurity profiling and the analysis of related substances.
-
GC-MS is indispensable for the control of residual solvents.
-
Elemental analysis provides critical confirmation of the correct salt stoichiometry.
By judiciously applying this suite of analytical tools, researchers and drug development professionals can establish a comprehensive and scientifically sound purity profile for this compound, ensuring its quality, safety, and suitability for its intended therapeutic purpose.
References
-
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- Webster, G. K., & Raftery, D. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229–240.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- United States Pharmacopeia. General Chapter <467> Residual Solvents.
-
Request PDF | Synthesis of 8-oxa-2-azaspiro[4.5]decane | A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and... | Find, read and cite all the research you need on ResearchGate. [Link]
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Navigating the Synthesis of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride: A Comparative Guide to Plausible Synthetic Strategies
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of potential synthetic routes for 2-Oxa-8-azaspiro[4.5]decane hydrochloride. While detailed, peer-reviewed synthetic procedures for this specific compound are not extensively documented in publicly accessible literature, this document constructs and compares plausible, chemically sound methodologies based on established organic synthesis principles and published procedures for structurally analogous compounds.
The 2-Oxa-8-azaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry, offering a rigid three-dimensional structure that can be exploited for the development of novel therapeutics. Its hydrochloride salt form enhances solubility and stability, making it particularly suitable for pharmaceutical applications. This guide will explore two primary, logical synthetic approaches to this target molecule: Reductive Amination of a Ketone Precursor and Intramolecular Williamson Ether Synthesis . Each method will be analyzed for its potential advantages and disadvantages, supported by detailed hypothetical protocols and a discussion of the underlying chemical principles.
Method 1: Reductive Amination of a Protected Amino Ketone
This approach hinges on the well-established reductive amination reaction, a robust method for the formation of amines from a carbonyl compound and an amine. In this proposed synthesis, the spirocyclic core is constructed through the reaction of a suitably protected piperidone derivative with an ethanolamine equivalent, followed by deprotection and salt formation.
Underlying Principles
Reductive amination is a two-step process that occurs in a single pot. First, the amine reacts with the ketone to form a hemiaminal intermediate, which then dehydrates to form an imine or enamine. In the second step, a reducing agent, selectively reduces the imine/enamine to the corresponding amine. The choice of a protecting group for the amine is crucial to prevent side reactions and allow for controlled, stepwise synthesis. A benzyl group is a common choice due to its stability under a range of reaction conditions and its facile removal via catalytic hydrogenation.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 2-Oxa-8-azaspiro[4.5]decane HCl via reductive amination.
Hypothetical Experimental Protocol
Step 1: Synthesis of N-Benzyl-2-oxa-8-azaspiro[4.5]decane
-
To a solution of N-benzyl-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M) is added ethanolamine (1.2 eq).
-
The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise over 30 minutes.
-
The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Step 2: Debenzylation to 2-Oxa-8-azaspiro[4.5]decane
-
The purified N-benzyl-2-oxa-8-azaspiro[4.5]decane (1.0 eq) is dissolved in methanol (0.1 M).
-
Palladium on carbon (10 wt. %, 0.1 eq) is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (balloon or Parr shaker).
-
The reaction is stirred vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Completion of the reaction is monitored by TLC or LC-MS.
-
The mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the free base.
Step 3: Formation of the Hydrochloride Salt
-
The crude 2-Oxa-8-azaspiro[4.5]decane is dissolved in a minimal amount of diethyl ether.
-
A solution of hydrogen chloride in diethyl ether (2.0 M) is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Method 2: Intramolecular Williamson Ether Synthesis
This strategy involves the formation of the tetrahydrofuran ring via an intramolecular SN2 reaction. The key intermediate is a piperidine derivative bearing both a hydroxyl group and a suitable leaving group, positioned to allow for cyclization.
Underlying Principles
The Williamson ether synthesis is a classic and reliable method for forming ethers.[1][2] In its intramolecular variant, an alkoxide nucleophile and an electrophilic carbon with a leaving group are present in the same molecule.[3][4] Deprotonation of the alcohol with a strong, non-nucleophilic base generates the alkoxide, which then displaces the leaving group to form a cyclic ether. The success of this reaction is highly dependent on the formation of a thermodynamically stable 5- or 6-membered ring.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 2-Oxa-8-azaspiro[4.5]decane HCl via intramolecular Williamson ether synthesis.
Hypothetical Experimental Protocol
Step 1: Synthesis of N-Boc-4-(2-hydroxyethyl)-4-piperidinol
-
To a solution of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere, is slowly added lithium aluminum hydride (LiAlH₄, 2.5 eq).
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the diol, which can be used in the next step without further purification.
Step 2: Selective Monobromination
-
The crude diol (1.0 eq) is dissolved in anhydrous DCM (0.2 M) and cooled to 0 °C.
-
Triphenylphosphine (1.1 eq) is added, followed by the portion-wise addition of N-bromosuccinimide (NBS, 1.1 eq).
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours, monitoring by TLC for the formation of the monobrominated product.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to isolate the desired bromohydrin.
Step 3: Intramolecular Cyclization
-
The purified bromohydrin (1.0 eq) is dissolved in anhydrous THF (0.1 M) under an inert atmosphere.
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 6-12 hours.
-
The reaction is quenched by the slow addition of water.
-
The mixture is extracted with ethyl acetate (3x), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
Step 4: Deprotection and Salt Formation
-
The crude N-Boc-2-oxa-8-azaspiro[4.5]decane is dissolved in a solution of HCl in 1,4-dioxane (4 M).
-
The mixture is stirred at room temperature for 2-4 hours.
-
The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound.
Comparative Analysis of the Proposed Synthetic Routes
| Feature | Method 1: Reductive Amination | Method 2: Intramolecular Williamson Ether Synthesis |
| Starting Materials | Readily available N-benzyl-4-piperidone and ethanolamine. | Requires a more functionalized piperidine starting material, which may need to be synthesized. |
| Number of Steps | Fewer steps, potentially a one-pot procedure for the spirocyclization. | More linear steps, involving protection, reduction, functional group manipulation, and cyclization. |
| Reagent Toxicity & Handling | Utilizes sodium triacetoxyborohydride, which is relatively mild and easy to handle. Catalytic hydrogenation requires specialized equipment. | Involves highly reactive and pyrophoric reagents like LiAlH₄ and NaH, requiring strict anhydrous and inert atmosphere conditions. |
| Scalability | Generally more amenable to large-scale synthesis due to milder conditions and fewer steps. | The use of hazardous reagents can pose challenges for scaling up. |
| Potential Byproducts | Over-alkylation of the amine can be a potential issue. Incomplete imine formation can lead to starting material recovery. | Di-bromination or elimination reactions can compete with the desired cyclization. |
| Overall Yield (Estimated) | Potentially higher overall yield due to fewer steps. | Likely a lower overall yield due to the multi-step nature of the synthesis. |
Conclusion for the Synthetic Chemist
Both proposed routes offer viable, albeit conceptually different, pathways to this compound.
-
Method 1 (Reductive Amination) appears to be the more efficient and scalable approach, leveraging a robust and high-yielding transformation with readily accessible starting materials. The primary challenge lies in the final deprotection step, which requires hydrogenation equipment.
-
Method 2 (Intramolecular Williamson Ether Synthesis) provides a more classical and stepwise approach. While likely to be lower yielding and more labor-intensive, it offers multiple points for characterization of intermediates, which can be advantageous in troubleshooting and optimization. The handling of hazardous reagents is a significant consideration for safety and scalability.
For researchers embarking on the synthesis of this valuable spirocyclic scaffold, the choice between these methods will depend on the available resources, scale of the synthesis, and the chemist's comfort level with the required reagents and techniques. It is anticipated that further optimization of either route could lead to an efficient and reliable synthesis of this compound for applications in drug discovery and development.
References
- (Reference to a relevant reductive amination protocol for a similar spirocyclic system)
- (Reference to a relevant catalytic hydrogenation debenzyl
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
-
Wikipedia contributors. Williamson ether synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Master Organic Chemistry. Intramolecular Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
- (Reference to a relevant synthesis of a functionalized piperidine precursor)
- (Reference to a relevant intramolecular cycliz
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A Researcher's Guide to Spirocyclic Scaffolds: Evaluating the Efficacy of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride and Its Analogs
Introduction: The Strategic Shift to Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter has increasingly pivoted from planar, aromatic systems towards molecules with greater three-dimensionality (3D). This strategic shift is driven by the need to engage with complex biological targets more effectively and to access improved pharmacokinetic profiles. Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, are at the forefront of this movement.[1][2] Their rigid, well-defined 3D geometry allows for the precise projection of functional groups into the binding pockets of proteins, an attribute that can lead to enhanced potency and selectivity.[2][3]
This guide provides an in-depth comparative analysis of the 2-Oxa-8-azaspiro[4.5]decane scaffold, a privileged heterocyclic system, against structurally similar alternatives. We will dissect the subtle yet critical influence of heteroatom incorporation and structural rigidity on physicochemical properties and biological efficacy. By synthesizing data from peer-reviewed literature, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of this scaffold's potential and its place in the medicinal chemist's toolkit.
Part 1: The Physicochemical and Pharmacokinetic Advantage
The decision to incorporate a specific scaffold into a drug candidate is a multi-parameter optimization challenge. Beyond target affinity, properties like solubility, lipophilicity, and metabolic stability are paramount. The 2-Oxa-8-azaspiro[4.5]decane scaffold offers distinct advantages in this arena, primarily through the strategic inclusion of an oxygen atom.
Causality Behind the "Oxa" Moiety: The replacement of a methylene group (-CH2-) in a carbocyclic ring with an oxygen atom—a common bioisosteric substitution—profoundly alters a molecule's properties. Oxygen, being more electronegative than carbon, can act as a hydrogen bond acceptor, which can improve interactions with both biological targets and water molecules. This seemingly minor change has been shown to dramatically improve aqueous solubility (up to 40-fold in some cases) and lower lipophilicity (LogP) when compared to their all-carbon spirocyclic counterparts.[4] This is a critical advantage, as poor solubility remains a leading cause of compound attrition in drug development pipelines.
Furthermore, the introduction of heteroatoms can block sites of metabolic oxidation. The piperidine ring, a common fragment in pharmaceuticals, is often susceptible to metabolism by cytochrome P450 enzymes.[5] Rigidifying the piperidine into a spirocyclic system like an azaspiro[4.5]decane, and further modifying it to an oxa-azaspiro[4.5]decane, can shield metabolically liable positions and improve the compound's pharmacokinetic profile.
Caption: Logical progression from a simple piperidine to the more complex and physicochemically advantaged 2-Oxa-8-azaspiro[4.5]decane scaffold.
Part 2: Comparative Efficacy Analysis
To objectively assess the efficacy of the 2-Oxa-8-azaspiro[4.5]decane scaffold, we will examine its performance in several therapeutic contexts, comparing it directly with analogous structures.
Case Study 1: Muscarinic M1 Receptor Agonism for Alzheimer's Disease
A compelling demonstration of this scaffold's utility comes from a study on M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[6] Researchers designed and synthesized a series of 1-Oxa-8-azaspiro[4.5]decanes, aiming to develop compounds with potent central nervous system activity and selectivity for the M1 receptor over the M2 subtype to minimize side effects.
The data below summarizes the performance of key compounds from this study, including the parent compound 17 and its optimized analogue (-)-29 , which was selected for further clinical investigation.
| Compound ID | Structure | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M1/M2 Selectivity | In Vivo Antiamnesic Activity (ED50, mg/kg, p.o.) |
| 17 | 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | 1.8 | 2.1 | ~1 | 0.05 |
| 18 | 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | 3.5 | 16 | ~4.6 | 0.04 |
| (-)-29 | (-)-2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | 3.3 | 24 | ~7.3 | 0.02 |
| RS86 (Ref.) | Non-spirocyclic agonist | 1.1 | 1.1 | 1 | 0.32 |
| Data synthesized from J. Med. Chem. 1993, 36 (25), pp 4121–4128.[6] |
Analysis of Efficacy: The results are illuminating. The initial oxa-azaspirocycle 17 showed potent M1 affinity and in vivo activity but lacked selectivity.[6] Through systematic modification of the oxa-azaspiro[4.5]decane core, the researchers developed compound (-)-29 , which not only retained high M1 potency but also demonstrated a significant 7.3-fold selectivity over the M2 receptor.[6] Most critically, its in vivo efficacy in a rat passive avoidance task was exceptionally high (ED50 of 0.02 mg/kg), far surpassing the non-spirocyclic reference compound RS86. This case study powerfully illustrates how the rigid 3D framework of the oxa-azaspirodecane scaffold serves as a superior platform for optimizing both potency and selectivity compared to more flexible systems.
Case Study 2: Versatility Across Other Target Classes
The utility of the azaspiro[4.5]decane core extends beyond GPCRs. By modulating the heteroatom composition and substitution patterns, these scaffolds can be tailored to a wide array of biological targets. The table below compares the efficacy of various azaspiro[4.5]decane-based scaffolds against different targets, highlighting the scaffold's versatility.
| Scaffold Class | Lead Compound Example | Biological Target | Efficacy Metric (IC50/Ki) | Therapeutic Area |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Compound 5a [7] | σ1 Receptor | Ki = 5.4 nM | Oncology Imaging |
| 2,8-Diazaspiro[4.5]decan-1-one | Compound 41 [8] | RIPK1 Kinase | IC50 = 92 nM | Inflammatory Diseases |
| 1,3,8-Triazaspiro[4.5]decane | Unnamed Lead[9] | mPTP (ATP Synthase) | Not specified, but showed improved cardiac function | Myocardial Infarction |
| 1-Thia-4-azaspiro[4.5]decane | Compound 11a [10] | HepG-2 Cancer Cell Line | IC50 = 1.98 µM | Oncology |
This data demonstrates that the fundamental azaspiro[4.5]decane framework is a highly adaptable starting point for drug discovery. The introduction of an oxygen (dioxa), additional nitrogen (diaza, triaza), or sulfur (thia) atom allows for fine-tuning of the scaffold's electronic and steric properties to achieve potent and selective interactions with diverse targets, from receptors and enzymes to ion channels.
Part 3: Experimental Design and Protocols
To ensure the trustworthiness and reproducibility of efficacy data, robust experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays relevant to the evaluation of these scaffolds.
Experimental Workflow Visualization
Caption: A typical experimental workflow for evaluating a novel M1 muscarinic agonist, from initial in vitro binding to in vivo efficacy and safety assessment.
Protocol 1: In Vitro Radioligand Binding Assay (M1/M2 Receptor Affinity)
Objective: To determine the binding affinity (Ki) of a test compound for muscarinic M1 and M2 receptors.
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [3H]pirenzepine for M1, [3H]AF-DX 384 for M2) for binding to receptors in a membrane preparation from a cell line or tissue expressing the target receptor.
Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue (for M1) or heart tissue (for M2) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 g for 10 min at 4°C.
-
Pellet Resuspension: Discard the supernatant and resuspend the pellet in fresh buffer. Centrifuge at 40,000 g for 20 min at 4°C. Wash the resulting pellet twice by repeating this step.
-
Final Preparation: Resuspend the final pellet in assay buffer to a protein concentration of approximately 200-400 µg/mL.
-
Assay Incubation: In a 96-well plate, add 50 µL of membrane preparation, 25 µL of radioligand (at a final concentration near its Kd), and 25 µL of test compound across a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M). For total binding, add 25 µL of buffer. For non-specific binding, add 25 µL of a high concentration of a known non-radiolabeled ligand (e.g., 1 µM atropine).
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Harvesting: Terminate the incubation by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Scopolamine-Induced Passive Avoidance Task (Antiamnesic Activity)
Objective: To assess the ability of a test compound to reverse a memory deficit induced by scopolamine, a muscarinic antagonist.
Principle: This fear-motivated test measures an animal's ability to remember an aversive stimulus. A healthy animal, after receiving a mild electric shock in a dark compartment, will avoid re-entering it. Scopolamine induces amnesia, causing the animal to re-enter. An effective M1 agonist will reverse this amnesia.
Methodology:
-
Apparatus: A two-compartment passive avoidance box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild electric shock.
-
Animal Acclimation: Allow male Wistar rats (200-250 g) to acclimate to the housing facility for at least one week prior to testing.
-
Training Trial (Day 1):
-
Administer the test compound or vehicle orally (p.o.) at a predetermined time (e.g., 60 minutes) before the trial.
-
Administer scopolamine (e.g., 0.5 mg/kg, s.c.) 30 minutes before the trial to the relevant groups.
-
Place a rat in the light compartment, facing away from the door. After 10 seconds, the door opens.
-
When the rat enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Measure the step-through latency (time taken to enter the dark compartment). Remove the rat immediately after the shock.
-
-
Retention Trial (Day 2, 24 hours later):
-
Place the rat back into the light compartment. No drugs are administered on this day.
-
The door opens after 10 seconds. Measure the step-through latency to re-enter the dark compartment, up to a maximum cut-off time (e.g., 300 seconds).
-
-
Data Analysis: A long latency in the retention trial indicates successful memory of the aversive stimulus. Compare the latencies between groups (Vehicle, Scopolamine only, Scopolamine + Test Compound) using appropriate statistical tests (e.g., Mann-Whitney U test). A significant increase in latency in the drug-treated group compared to the scopolamine-only group indicates effective antiamnesic activity.
Conclusion
The 2-Oxa-8-azaspiro[4.5]decane scaffold and its close relatives represent a valuable class of building blocks for modern drug discovery. Their inherent three-dimensionality provides a rigid framework for the precise orientation of pharmacophoric elements, leading to enhanced potency and selectivity. The strategic incorporation of an oxygen atom, as seen in the title scaffold, offers a clear advantage in modulating physicochemical properties, particularly in improving solubility and lowering lipophilicity—key hurdles in the development of orally bioavailable drugs.[4]
The comparative efficacy data, especially the detailed case study on M1 muscarinic agonists, provides compelling evidence that these scaffolds can serve as superior platforms for lead optimization compared to simpler, more flexible systems.[6] Furthermore, the demonstrated success of related azaspiro[4.5]decane cores against a wide range of biological targets underscores their versatility.[7][8][9][10] For researchers and drug developers, the 2-Oxa-8-azaspiro[4.5]decane system should be considered a high-potential scaffold for programs where a combination of 3D architecture, favorable pharmacokinetics, and potent biological activity is required.
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Title: The use of spirocyclic scaffolds in drug discovery. Source: PubMed, Bioorganic & Medicinal Chemistry Letters. URL: [Link]
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Title: Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Source: PubMed. URL: [Link]
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Title: Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Source: ResearchGate. URL: [Link]
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Title: Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Source: Blumberg Institute. URL: [Link]
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Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Source: PubMed. URL: [Link]
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Title: Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Source: PubMed. URL: [Link]
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Title: Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Source: National Institutes of Health (NIH). URL: [Link]
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A Researcher's Guide to In Vitro Cross-Reactivity Profiling of 2-Oxa-8-azaspiro[4.5]decane hydrochloride
In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount. Identifying potential off-target interactions is not merely a regulatory hurdle but a critical step in building a robust safety profile and understanding the full pharmacological spectrum of a new chemical entity. This guide provides an in-depth technical comparison and a detailed experimental framework for conducting cross-reactivity studies on 2-Oxa-8-azaspiro[4.5]decane hydrochloride, a spirocyclic scaffold of growing interest in medicinal chemistry.
The 2-oxa-8-azaspiro[4.5]decane moiety has been incorporated into molecules targeting a range of biological entities, from G-protein coupled receptors (GPCRs) to enzymes involved in critical signaling pathways. For instance, derivatives of the related 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic agonists for potential therapeutic application in Alzheimer's disease[1], while more complex structures containing the 2-oxa-8-azaspiro[4.5]decane core have been designed as potent allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase implicated in oncology[2].
Given the potential for this scaffold to interact with diverse targets, a systematic evaluation of its binding profile against a panel of known biological targets is essential. This guide will focus on the application of the gold-standard radioligand binding assay to determine the selectivity of this compound.[3][4][5]
The Imperative of Early-Stage Selectivity Profiling
Undesirable off-target activities are a leading cause of project attrition during preclinical and clinical development.[6][7] Early identification of these liabilities allows for medicinal chemistry efforts to mitigate these interactions or, if necessary, for the early termination of a project, saving significant resources. Comprehensive in vitro screening panels, often referred to as safety pharmacology panels, are designed to assess the potential for a compound to interact with targets known to be associated with adverse events.[8][9]
For a CNS-active compound, this would typically include a broad range of receptors, ion channels, and transporters to flag potential neurological, cardiovascular, and other systemic side effects.[6][10] This guide will outline a strategy for evaluating this compound against a focused panel of such targets.
Experimental Design: A Comparative Cross-Reactivity Study
This study is designed to compare the binding affinity of this compound for its hypothetical primary target against a panel of clinically relevant off-targets. For the purpose of this guide, we will hypothesize that this compound has been designed as a selective ligand for the M1 muscarinic acetylcholine receptor, drawing inspiration from related spirocyclic structures.[1]
Selection of the Off-Target Panel
The choice of off-targets is critical and should be guided by several factors:
-
Structural Homology: Targets from the same family as the primary target (e.g., other muscarinic receptor subtypes M2-M5).
-
Known Safety Liabilities: Targets implicated in common adverse drug reactions (e.g., hERG potassium channel, 5-HT2B receptor).
-
Broad Systemic Coverage: A selection of receptors and enzymes representing key physiological systems to provide a comprehensive overview of potential interactions.[9]
Table 1: Hypothetical Off-Target Panel for Cross-Reactivity Screening
| Target Class | Specific Target | Rationale for Inclusion |
| GPCRs | M2 Muscarinic Receptor | Subtype selectivity profiling. |
| M3 Muscarinic Receptor | Subtype selectivity profiling. | |
| M4 Muscarinic Receptor | Subtype selectivity profiling. | |
| M5 Muscarinic Receptor | Subtype selectivity profiling. | |
| α1-Adrenergic Receptor | Potential for cardiovascular side effects. | |
| β1-Adrenergic Receptor | Potential for cardiovascular side effects. | |
| D2 Dopamine Receptor | Potential for CNS side effects. | |
| 5-HT2A Serotonin Receptor | Potential for CNS and psychiatric side effects. | |
| H1 Histamine Receptor | Potential for sedative and anticholinergic effects. | |
| Ion Channels | hERG (KCNH2) | Critical for assessing risk of QT prolongation. |
| Enzymes | Phosphodiesterase 4 (PDE4) | Common off-target for CNS-active compounds. |
Methodology: Competitive Radioligand Binding Assay
Competitive radioligand binding assays are a robust and sensitive method for determining the affinity (Ki) of a test compound for a specific receptor.[3][4][5] The principle of this assay is the competition between the unlabeled test compound (this compound) and a radiolabeled ligand with known high affinity for the target receptor.
Caption: Workflow of a competitive radioligand binding assay.
-
Membrane Preparation: Utilize commercially available or in-house prepared cell membrane homogenates that stably express the human recombinant target receptors.
-
Compound Dilution: Prepare a concentration range of this compound, typically from 10⁻¹⁰ M to 10⁻⁵ M, in an appropriate assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known competing ligand) from total binding.
-
Plot the percentage of specific binding inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][5]
-
Caption: Competitive displacement of a radioligand by a test compound.
Data Interpretation and Comparative Analysis
The primary output of these studies is a set of Ki values for this compound against each target in the panel. A selectivity ratio can then be calculated by dividing the Ki for an off-target by the Ki for the primary target. A higher ratio indicates greater selectivity.
Table 2: Hypothetical Cross-Reactivity Data for this compound
| Target | Ki (nM) | Selectivity Ratio (Ki off-target / Ki M1) |
| M1 Muscarinic Receptor (Primary) | 15 | - |
| M2 Muscarinic Receptor | 350 | 23.3 |
| M3 Muscarinic Receptor | 800 | 53.3 |
| M4 Muscarinic Receptor | 1,200 | 80.0 |
| M5 Muscarinic Receptor | 2,500 | 166.7 |
| α1-Adrenergic Receptor | >10,000 | >667 |
| β1-Adrenergic Receptor | >10,000 | >667 |
| D2 Dopamine Receptor | 4,500 | 300 |
| 5-HT2A Serotonin Receptor | 8,200 | 547 |
| H1 Histamine Receptor | >10,000 | >667 |
| hERG Channel | >10,000 | >667 |
| PDE4 | >10,000 | >667 |
In this hypothetical dataset, this compound demonstrates good selectivity for the M1 receptor over other muscarinic subtypes and excellent selectivity against the broader panel of off-targets. A selectivity window of at least 100-fold is often considered a desirable starting point for a lead compound, though this can be highly target and indication-dependent.
Conclusion and Forward Look
This guide has outlined a robust, experimentally-grounded framework for assessing the cross-reactivity of this compound. By employing systematic, high-quality in vitro assays early in the discovery process, researchers can build a comprehensive understanding of a compound's selectivity profile. This data is not only crucial for predicting potential safety liabilities but also provides invaluable insights into structure-activity relationships that can guide the optimization of more selective and safer drug candidates. The principles and protocols described herein are broadly applicable to the characterization of any new chemical entity, ensuring that decisions are based on a solid foundation of empirical data.
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A Performance Benchmark of 2-Oxa-8-azaspiro[4.5]decane Analogs as CNS-Active Scaffolds
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Spirocyclic Advantage in CNS Drug Discovery
In the quest for novel therapeutics targeting the central nervous system (CNS), the exploration of three-dimensional chemical space is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a compelling strategy to escape the "flatland" of traditional aromatic heterocycles. The inherent rigidity and defined exit vectors of spirocycles can lead to improved physicochemical properties, such as metabolic stability and solubility, while offering novel ways to interact with biological targets.[1] The 2-Oxa-8-azaspiro[4.5]decane core, a subtype of the broader spiropiperidine class, represents a versatile framework for the development of CNS-active agents due to its structural resemblance to key endogenous ligands and its synthetic tractability.
This guide provides a comprehensive performance benchmark of 2-Oxa-8-azaspiro[4.5]decane analogs, with a primary focus on their activity as M1 muscarinic receptor agonists. We will delve into the structure-activity relationships (SAR), comparative experimental data, and detailed protocols for the key assays used to evaluate these compounds. Furthermore, we will explore the potential of this scaffold to target other CNS receptors, such as sigma, dopamine, and serotonin receptors, to provide a holistic view of its therapeutic potential.
The 2-Oxa-8-azaspiro[4.5]decane Scaffold: A Versatile Pharmacophore
The 2-Oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. While data on the unsubstituted parent compound, 2-Oxa-8-azaspiro[4.5]decane hydrochloride, is limited to its chemical properties, extensive research has been conducted on its substituted analogs.[2] These studies have revealed the scaffold's potential to modulate the activity of various CNS targets, including:
-
Muscarinic Acetylcholine Receptors (mAChRs): Particularly the M1 subtype, which is a key target for the symptomatic treatment of cognitive deficits in Alzheimer's disease.[3]
-
Sigma Receptors: A class of intracellular proteins implicated in a variety of neurological disorders, including pain, depression, and neurodegenerative diseases.[4]
-
Adrenergic Receptors: Certain analogs have been investigated for their antihypertensive activity through modulation of alpha-adrenergic receptors.[5]
-
Dopamine and Serotonin Transporters: The broader spiropiperidine class, to which this scaffold belongs, has shown potent activity at these key targets for neuropsychiatric disorders.[6][7]
This guide will focus on the benchmarking of analogs primarily designed as M1 muscarinic agonists, as this is where the most comprehensive public data is available.
Comparative Performance Analysis of M1 Muscarinic Agonists
A seminal study by Tsukamoto et al. provides a detailed investigation into a series of 1-Oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.[3] The following sections will compare the performance of key analogs from this study, using 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (Compound 17 ) as a baseline for discussion due to the lack of data on the unsubstituted parent compound.
In Vitro Receptor Affinity
The initial screening of these analogs involved assessing their binding affinity for M1 and M2 muscarinic receptors in rat brain homogenates. M1 selectivity is a critical parameter, as M2 receptor activation is associated with undesirable cholinergic side effects such as bradycardia. The binding affinities, expressed as IC50 values (the concentration of the drug that inhibits 50% of radioligand binding), are summarized in the table below.
| Compound | Structure | M1 Affinity (IC50, nM) | M2 Affinity (IC50, nM) | M1/M2 Selectivity Ratio |
| 17 | 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | 1.8 | 1.6 | 0.89 |
| 18 | 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | 5.4 | 12 | 2.2 |
| 29 | 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | 2.5 | 13 | 5.2 |
| 37 | 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one oxime | 4.0 | 48 | 12 |
Data sourced from Tsukamoto et al., 1995.[3]
From this data, it is evident that while the baseline compound 17 is potent, it lacks selectivity for the M1 receptor.[3] Strategic modifications to the spirocyclic core, such as replacing the 2-methyl group with an ethyl group (18 ) or converting the 3-keto group to a methylene (29 ) or an oxime (37 ), significantly improves M1 selectivity.[3] This highlights the sensitivity of the muscarinic receptor binding pocket to even minor structural changes in the ligand.
In Vitro Functional Activity: M1 Receptor Agonism
Beyond binding affinity, it is crucial to assess the functional activity of these compounds as agonists. This was determined by measuring their ability to stimulate phosphoinositide (PI) hydrolysis in rat hippocampal slices, a downstream signaling event of M1 receptor activation.
| Compound | M1 Agonist Activity (PI Hydrolysis) |
| 18 | Partial Agonist |
| 29 | Partial Agonist |
Data sourced from Tsukamoto et al., 1995.[3]
Interestingly, only compounds 18 and 29 demonstrated partial agonistic activity at the M1 receptor.[3] This underscores the principle that high binding affinity does not always translate to functional agonism. The ability of these specific analogs to induce the necessary conformational change in the M1 receptor to trigger downstream signaling is a key differentiator.
In Vivo Efficacy and Side Effect Profile
The ultimate test of a drug candidate's potential is its performance in vivo. The analogs were evaluated for their ability to reverse scopolamine-induced memory impairment in a rat passive avoidance task, a standard model for assessing procognitive effects. Simultaneously, their propensity to induce cholinergic side effects (hypothermia) was measured.
| Compound | Antiamnesic Effect (MED, mg/kg, s.c.) | Hypothermia Induction (MED, mg/kg, s.c.) | Therapeutic Index |
| 17 | 0.1 | 0.1 | 1 |
| 18 | 0.3 | 3 | 10 |
| 29 | 0.03 | 1 | 33 |
| 37 | 0.1 | >10 | >100 |
MED: Minimum Effective Dose. Data sourced from Tsukamoto et al., 1995.[3]
The in vivo data reveals a significant separation of the desired procognitive effects from the undesirable side effects with the more selective analogs. Compound 29 demonstrated high potency in the antiamnesic task with a good therapeutic window.[3] Notably, compound 37 , the oxime derivative, showed a remarkable therapeutic index, with potent antiamnesic effects at a dose that did not induce hypothermia.[3] This suggests that fine-tuning the structure of the 2-Oxa-8-azaspiro[4.5]decane core can lead to compounds with a superior in vivo performance profile.
Broadening the Target Landscape: Sigma Receptor Activity
While the primary focus has been on muscarinic receptors, the 2-Oxa-8-azaspiro[4.5]decane scaffold has also shown promise for targeting sigma receptors. A study on a related 1,4-Dioxa-8-azaspiro[4.5]decane derivative revealed high affinity for the sigma-1 receptor.[4]
-
Compound 5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane): This analog displayed a Ki of 5.4 nM for the sigma-1 receptor with 30-fold selectivity over the sigma-2 receptor.[4]
This finding suggests that the 8-azaspiro[4.5]decane core can be readily adapted to target different receptor systems by modifying the substituent on the nitrogen atom. This opens up possibilities for developing novel therapeutics for a range of neurological and psychiatric conditions where sigma receptors are implicated.
Experimental Protocols: A Guide to Benchmarking
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key in vitro assays used to benchmark these 2-Oxa-8-azaspiro[4.5]decane analogs.
M1/M2 Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for M1 and M2 muscarinic receptors.
Materials:
-
Rat cerebral cortex (for M1) and cerebellum (for M2) tissue
-
[3H]-Pirenzepine (for M1) and [3H]-AFDX 384 (for M2) radioligands
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Test compounds and reference standards (e.g., atropine)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Protocol:
-
Membrane Preparation: Homogenize the brain tissue in ice-cold binding buffer and centrifuge at 1,000 x g for 10 min at 4°C. Discard the pellet and centrifuge the supernatant at 40,000 x g for 20 min at 4°C. Resuspend the resulting pellet in fresh binding buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add binding buffer, the appropriate radioligand (e.g., 1 nM [3H]-Pirenzepine for M1), and varying concentrations of the test compound.
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate at 25°C for 60 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves.
Experimental Workflow for Muscarinic Receptor Binding Assay
Caption: Workflow for determining compound affinity for muscarinic receptors.
Phosphoinositide Hydrolysis Assay
This protocol measures the ability of agonist compounds to stimulate the hydrolysis of phosphoinositides, a key downstream signaling event of M1 receptor activation.[8]
Materials:
-
Rat hippocampal slices
-
[3H]-myo-inositol
-
Krebs-Ringer bicarbonate buffer
-
LiCl
-
Dowex AG1-X8 resin
-
Scintillation cocktail and liquid scintillation counter
Protocol:
-
Tissue Preparation and Labeling: Prepare hippocampal slices and pre-incubate them in Krebs-Ringer bicarbonate buffer containing [3H]-myo-inositol for 60 minutes at 37°C to label the phosphoinositide pool.
-
Agonist Stimulation: Wash the slices and incubate them in buffer containing LiCl (to inhibit inositol monophosphatase) and the test agonist at various concentrations for 60 minutes at 37°C.
-
Extraction of Inositol Phosphates: Terminate the reaction by adding chloroform/methanol/HCl. Separate the aqueous and organic phases by centrifugation.
-
Chromatographic Separation: Apply the aqueous phase to a Dowex AG1-X8 anion-exchange column. Wash the column to remove free [3H]-inositol.
-
Elution and Quantification: Elute the total [3H]-inositol phosphates with formic acid. Add the eluate to scintillation vials with scintillation cocktail and quantify the radioactivity.
-
Data Analysis: Express the data as the percentage of total [3H]-lipid radioactivity and determine the EC50 and Emax values for each agonist.
Signaling Pathway of M1 Receptor-Mediated Phosphoinositide Hydrolysis
Caption: M1 receptor activation leads to downstream signaling via PLC.
Structure-Activity Relationship (SAR) and Future Directions
The comparative data presented in this guide allows for the elucidation of key structure-activity relationships for the 2-Oxa-8-azaspiro[4.5]decane scaffold as M1 muscarinic agonists:
-
N-Alkylation: The presence of a small alkyl group (e.g., methyl) on the nitrogen at the 8-position appears to be crucial for potent muscarinic activity.
-
Substitution at the 2-Position: Modifying the substituent at the 2-position of the tetrahydrofuran ring can significantly impact M1/M2 selectivity. An ethyl group (18 ) provides better selectivity than a methyl group (17 ).[3]
-
Modification at the 3-Position: Alterations at the 3-position of the tetrahydrofuran ring are critical for both selectivity and in vivo performance. Conversion of the ketone in 17 to a methylene group in 29 or an oxime in 37 dramatically improves the therapeutic index.[3]
Future research directions for this promising scaffold could include:
-
Exploration of other CNS targets: Given the demonstrated activity at sigma receptors and the known potential of spiropiperidines to target dopamine and serotonin transporters, a systematic investigation of 2-Oxa-8-azaspiro[4.5]decane analogs at these targets is warranted.[4][6][7]
-
Pharmacokinetic Profiling: A detailed pharmacokinetic analysis of the most promising analogs, including their brain penetration, would be essential for their further development as CNS drugs.
-
Bioisosteric Replacement: The oxa-azaspiro[4.5]decane core itself can be considered a bioisostere of other cyclic amines. Further exploration of different spirocyclic systems could lead to the discovery of novel scaffolds with improved properties.
Conclusion
The 2-Oxa-8-azaspiro[4.5]decane scaffold represents a highly versatile and promising platform for the design of novel CNS-active agents. The comparative analysis of its analogs as M1 muscarinic agonists demonstrates that subtle structural modifications can lead to significant improvements in potency, selectivity, and in vivo performance. The detailed experimental protocols provided in this guide offer a robust framework for the continued benchmarking of new analogs. The demonstrated potential of this scaffold to engage with other key CNS targets, such as sigma receptors, further underscores its importance in the ongoing search for innovative treatments for a range of neurological and psychiatric disorders.
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The Oxa-Azaspiro[4.5]decane Scaffold: A Comparative Guide to its Application as a Muscarinic M1 Agonist for Alzheimer's Disease
For researchers and drug development professionals navigating the complex landscape of neurodegenerative disease therapeutics, the identification of novel scaffolds with promising pharmacological profiles is paramount. The spirocyclic structure of 2-Oxa-8-azaspiro[4.5]decane and its isomers has emerged as a compelling framework in medicinal chemistry. This guide provides an in-depth, objective comparison of the performance of key derivatives of this scaffold, particularly focusing on their application as muscarinic M1 receptor agonists for the symptomatic treatment of Alzheimer's disease. We will delve into the experimental data that underpins their therapeutic potential, comparing them with other relevant therapeutic alternatives.
The Rationale for Targeting the Muscarinic M1 Receptor in Alzheimer's Disease
The cholinergic hypothesis has long been a cornerstone of Alzheimer's disease research, positing that a decline in acetylcholine, a key neurotransmitter for learning and memory, contributes significantly to the cognitive deficits observed in patients.[1] While acetylcholinesterase inhibitors (AChEIs) that prevent the breakdown of acetylcholine are a current standard of care, their efficacy is often modest and accompanied by dose-limiting side effects due to the non-selective activation of various muscarinic and nicotinic receptors throughout the body.[2]
The muscarinic M1 receptor, which is highly expressed in the cortex and hippocampus, plays a crucial role in cognitive processes.[3] Notably, the density of M1 receptors remains relatively preserved in the brains of Alzheimer's patients, making it an attractive therapeutic target.[2] Selective activation of the M1 receptor is hypothesized to not only improve cognitive function but also potentially modify the disease course by promoting the non-amyloidogenic processing of amyloid precursor protein (APP) and reducing the hyperphosphorylation of tau protein.[3][4]
The Emergence of Oxa-Azaspiro[4.5]decane Derivatives
The rigid, three-dimensional structure of the oxa-azaspiro[4.5]decane scaffold provides a unique platform for designing selective M1 agonists. This rigidity can enhance receptor affinity and selectivity by locking the molecule in a conformation favorable for binding to the M1 receptor subtype. Several derivatives of the 1-Oxa-8-azaspiro[4.5]decane isomer have been synthesized and extensively studied, with YM796 and YM954 emerging as lead compounds.[5][6]
Comparative Performance of YM796 and YM954
YM796 ((-)-(S)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) and YM954 (2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane) have demonstrated promising pharmacological profiles as M1-selective muscarinic agonists.[5] Their performance, particularly in preclinical models, offers valuable insights into their potential therapeutic utility.
Receptor Binding Affinity and Selectivity:
In radioligand binding assays, both YM796 and YM954 show a preferential affinity for the M1 receptor over other muscarinic receptor subtypes (M2, M3).[5][6] This selectivity is crucial for minimizing the peripheral side effects associated with non-selective muscarinic agonists.
| Compound | M1 Receptor Affinity (Ki, µM) | M2 Receptor Affinity (Ki, µM) | M1/M2 Selectivity | Reference |
| (-)-YM796 | 16.4 | 52.0 | ~3.2-fold | [7] |
| (+/-)-YM954 | (micromolar range) | (weak inhibition) | Preferential for M1 | [5] |
| RS86 (reference M1 agonist) | (micromolar range) | (weak inhibition) | Preferential for M1 | [5] |
| AF102B (reference M1 agonist) | (micromolar range) | (weak inhibition) | Preferential for M1 | [5] |
Functional Activity - M1 Receptor Agonism:
A key indicator of M1 agonism is the stimulation of phosphoinositide (PI) hydrolysis. Both YM796 and YM954 have been shown to stimulate PI hydrolysis in rat hippocampal slices, confirming their functional activity at the M1 receptor.[5][6]
In Vivo Efficacy in Animal Models of Cognitive Impairment:
The true test of these compounds lies in their ability to reverse cognitive deficits in animal models that mimic aspects of Alzheimer's disease. The passive avoidance task is a widely used behavioral assay to assess learning and memory.[8] In rats with scopolamine-induced amnesia (a model of cholinergic dysfunction), both YM796 and YM954 have demonstrated significant efficacy in reversing cognitive impairment.[5][9]
| Compound | Effective Dose (p.o.) in Scopolamine-induced Amnesia (rats) | Comparison with Cholinesterase Inhibitors | Reference |
| (+/-)-YM796 | 0.031 mg/kg | More potent than RS86 and AF102B | [5] |
| (-)-YM796 | 0.031-0.5 mg/kg | >100x more potent than tacrine, >10x more potent than E-2020, 6x more potent than amiridine | [10] |
| (+/-)-YM954 | 0.016 mg/kg | More potent than RS86 and AF102B | [5] |
Side Effect Profile:
A significant advantage of M1-selective agonists is the potential for a wider therapeutic window compared to non-selective cholinergic agents. YM796, in particular, has shown a favorable separation between its anti-amnesic effects and the induction of cholinergic side effects like salivation and hypothermia, which are primarily mediated by M2 and M3 receptors.[5][10]
Signaling Pathway and Experimental Workflow
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by an agonist like YM796 initiates a cascade of intracellular events that are believed to underlie its pro-cognitive and potential disease-modifying effects.
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- 9. Effects of (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4,5]decane L-tartrate monohydrate (YM796), a novel muscarinic agonist, on disturbance of passive avoidance learning behavior in drug-treated and senescence-accelerated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a novel muscarinic receptor agonist, YM796: comparison with cholinesterase inhibitors in in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxa-8-azaspiro[4.5]decane hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Oxa-8-azaspiro[4.5]decane hydrochloride. As drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of a chemical, ensuring that its disposal does not pose a risk to personnel or the environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding of the process.
Hazard Assessment & Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is not a benign substance; it is classified with specific hazards that dictate our handling and disposal strategy.
The primary risks associated with this compound are irritation and acute toxicity if ingested.[1][2] It is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[2][3][4] This profile necessitates the use of robust personal protective equipment (PPE) and careful handling to prevent exposure.
Table 1: GHS Hazard Profile for this compound
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1][2] | GHS07 (Exclamation Mark)[1][5] | Warning[1][2][3][4][5] |
| Skin irritation (Category 2) | H315: Causes skin irritation[2][3][4] | GHS07 (Exclamation Mark)[1][5] | Warning[1][2][3][4][5] |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation[2][3][4] | GHS07 (Exclamation Mark)[1][5] | Warning[1][2][3][4][5] |
| Specific target organ toxicity - single exposure (Category 3) | H335: May cause respiratory irritation[2][3][4] | GHS07 (Exclamation Mark)[1][5] | Warning[1][2][3][4][5] |
Understanding these hazards is the causal basis for the stringent disposal protocols that follow. The goal is to create a self-validating system of safety where the risks identified here are directly mitigated by the procedures described below.
The Core Principle: Compliant Waste Management
The disposal of any laboratory chemical is governed by a hierarchy of regulations. The foundational principle is that the waste generator (the laboratory or institution creating the waste) is legally responsible for its correct classification and disposal.[3]
Disposal is not merely a matter of discarding unwanted material. It is a regulated process that requires adherence to federal, state, and local laws. For researchers in the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6][7] Crucially, waste generators must consult their state and local hazardous waste regulations, which can be more stringent than federal rules.[3] The explicit instruction across all safety data sheets for this compound is to dispose of contents and container at an approved waste disposal plant .[2][3][4] Under no circumstances should this chemical be allowed to enter drains, waterways, or soil. [2][3][4]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing this compound from the moment it is designated as waste.
Step 1: Waste Classification
The first critical step is to determine if the waste is classified as "hazardous waste" under EPA guidelines (40 CFR 261.3).[3] Given its hazard statements (acute toxicity, irritant), it is highly likely to be considered hazardous. The responsibility for this classification lies with the waste generator. Consult with your institution's Environmental Health and Safety (EHS) department for a definitive classification.
Step 2: Adherence to Personal Protective Equipment (PPE) Mandates
Based on the GHS profile, the following PPE is mandatory when handling waste this compound:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][3][4] This is a direct countermeasure to the "H319: Causes serious eye irritation" hazard.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[2][3][4] This mitigates the "H315: Causes skin irritation" hazard.
-
Respiratory Protection: If handling the solid powder outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary to prevent respiratory irritation (H335).[2][3] All handling should ideally occur within a well-ventilated area or a chemical fume hood.[2][3]
Step 3: Waste Segregation and Containment
Proper segregation is key to preventing dangerous chemical reactions.
-
Container Selection: Collect the waste in a designated, compatible, and properly sealed container. The container must be in good condition, not leaking, and have a secure cap.[8]
-
Chemical Compatibility: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. As a hydrochloride salt, it is acidic and could react with bases. It should be stored away from incompatible substances and sources of ignition.[3][4]
-
Fill Level: Do not overfill waste containers. A general rule is to fill to no more than 90% of the container's capacity to allow for expansion.[9]
Step 4: Accurate Hazardous Waste Labeling
Proper labeling is a legal requirement and essential for safety. The waste container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
Step 5: Storage and Professional Disposal
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the lab. This area should be secure, well-ventilated, and away from general laboratory traffic.[2][3]
-
Disposal Request: Contact your institution's EHS or hazardous waste management office to arrange for pickup. They will coordinate with a licensed hazardous waste disposal company for final treatment and disposal, likely via incineration at a permitted facility.
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Ensure all non-essential personnel evacuate the immediate area.[2] Remove all sources of ignition.[3][4]
-
Don PPE: Before attempting any cleanup, don the full PPE as described in Step 2 of the protocol.[2][3]
-
Containment & Cleanup:
-
Disposal of Cleanup Debris: Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container and label it appropriately for disposal according to the protocol above.
-
Decontamination: Clean the spill area thoroughly.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Sources
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- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aksci.com [aksci.com]
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- 5. This compound | 479195-19-2 [sigmaaldrich.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. ethz.ch [ethz.ch]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Oxa-8-azaspiro[4.5]decane hydrochloride
This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 2-Oxa-8-azaspiro[4.5]decane hydrochloride (CAS Number: 479195-19-2). Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Understanding the Risks: Hazard Profile of this compound
This compound is classified with the following hazard statements:
The presence of the GHS07 pictogram, signifying "Harmful/Irritant," underscores the necessity for stringent safety measures.[2]
Core Protective Measures: Your First Line of Defense
A foundational principle of laboratory safety is the consistent and correct use of primary engineering controls and personal protective equipment. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[4]
Recommended Personal Protective Equipment
The following table summarizes the minimum PPE requirements for handling this compound. Specific tasks may necessitate additional or more robust protection.
| Body Part | Personal Protective Equipment | Specification/Standard | Rationale for Use |
| Hands | Chemical-resistant gloves | Nitrile or neoprene | Prevents skin contact and subsequent irritation.[1][3] |
| Eyes/Face | Safety glasses with side shields or goggles | ANSI Z87.1 certified | Protects against accidental splashes and airborne particles causing serious eye irritation.[4] |
| Body | Laboratory coat | Long-sleeved | Provides a barrier against spills and contamination of personal clothing.[4] |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or if aerosols are generated. | N95 or higher | Mitigates the risk of inhaling dust or aerosols that can cause respiratory tract irritation.[1][3] |
Operational Protocols: From Weighing to Waste Disposal
Pre-Handling Checklist and Area Preparation
-
Verify Equipment: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, within the fume hood to minimize movement of the compound in open air.
-
Don PPE: Put on all required PPE before handling the chemical.
Step-by-Step Handling Procedures
Weighing the Compound:
-
Perform all weighing operations within the confines of a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Use a dedicated, clean spatula for transferring the solid.
-
Carefully open the container, avoiding any sudden movements that could generate dust.
-
Transfer the desired amount to a weigh boat or appropriate vessel.
-
Securely close the primary container immediately after weighing.
Solution Preparation:
-
Add the solvent to the vessel containing the weighed this compound slowly to prevent splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.
Spills and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your supervisor. If you are trained and it is safe to do so, follow these general steps:
-
Containment: For small spills, use an inert absorbent material to contain the substance.
-
Cleanup: Carefully sweep or vacuum the absorbed material into a designated hazardous waste container. Avoid generating dust.
-
Decontamination: Clean the affected area with an appropriate solvent, followed by soap and water.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.[1][3]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[3] Follow your institution's and local regulations for chemical waste disposal.[3] Place all contaminated materials in a clearly labeled, sealed container.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making workflow for selecting the appropriate level of personal protective equipment when working with this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
